molecular formula C7H6FNO2 B1388131 6-Fluoro-2-methylnicotinic acid CAS No. 884494-97-7

6-Fluoro-2-methylnicotinic acid

Cat. No.: B1388131
CAS No.: 884494-97-7
M. Wt: 155.13 g/mol
InChI Key: PHENIYTVOJTIOS-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methylpyridine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H6FNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHENIYTVOJTIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654269
Record name 6-Fluoro-2-methylpyridine-3-carboxylic acid
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-97-7
Record name 6-Fluoro-2-methyl-3-pyridinecarboxylic acid
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Record name 6-Fluoro-2-methylpyridine-3-carboxylic acid
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Record name 884494-97-7
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Foundational & Exploratory

Introduction: The Foundational Importance of Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 6-Fluoro-2-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS 884494-97-7) is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, a fluorine atom, and a methyl group on a pyridine scaffold makes it an attractive precursor for synthesizing complex molecules with potential therapeutic applications. For any researcher or drug development professional, a thorough understanding of a compound's physical properties is not merely academic; it is the bedrock upon which successful synthesis, purification, formulation, and ultimately, clinical efficacy are built.

This guide provides a comprehensive overview of the core physical properties of this compound. Moving beyond a simple data sheet, this document explains the causality behind these properties, offers field-proven experimental protocols for their validation, and grounds all information in authoritative references.

Molecular and Chemical Identity

A precise understanding of the molecular identity is the starting point for all subsequent characterization.

IdentifierDataSource(s)
Chemical Name This compound[1]
Synonyms 6-Fluoro-2-methylpyridine-3-carboxylic acid[1]
CAS Number 884494-97-7[1][2][3][4]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1][2]
Chemical Structure

Core Physicochemical Properties

The physical properties of a compound dictate its behavior from the reaction flask to its final application. The data presented here are compiled from supplier technical sheets and predictive models, forming a crucial baseline for laboratory work.

PropertyValue / DescriptionSignificance in Research & DevelopmentSource(s)
Appearance White to off-white crystalline powder.Provides a first-pass check for material purity. Color deviations may indicate impurities or degradation.[5]
Melting Point (°C) 180 - 185 °CA sharp melting range is a primary indicator of high purity. A broad or depressed range suggests the presence of impurities. This value is critical for quality control.[5]
Density ~1.35 - 1.45 g/cm³Important for process chemistry calculations, such as reactor loading and bulk material transport and storage.[5]
pKa Not experimentally determined.As a carboxylic acid, it is expected to be acidic. The pKa value is critical as it governs aqueous solubility, dissolution rate, and absorption in biological systems by defining the ionization state at a given pH.
Hygroscopicity Exhibits some hygroscopicity.The tendency to absorb moisture from the air has significant implications for storage, handling, and accurate weighing. It necessitates storage in a dry, inert atmosphere.[5]

Solubility Profile: A Key to Formulation and Purification

Solubility is a critical parameter that influences every stage of drug development, from synthetic work-up to bioavailability.[5] this compound's structure—containing both a polar, ionizable carboxylic acid and a more nonpolar fluorinated methylpyridine ring—results in a nuanced solubility profile.

  • Aqueous Solubility : The compound is reported to be slightly soluble in water.[5] The carboxylic acid group can hydrogen bond with water, but the overall solubility is limited by the aromatic ring.

  • pH-Dependent Solubility : As a carboxylic acid, its aqueous solubility is expected to increase dramatically in basic conditions (pH > pKa) due to the formation of the highly polar carboxylate salt. This principle is fundamental for designing aqueous-based extractions or formulations.

  • Organic Solubility : It demonstrates solubility in organic solvents like ethanol, acetone, and dichloromethane.[5] This is crucial for selecting appropriate solvent systems for chemical reactions, chromatography, and crystallization.

The interplay between aqueous and organic solubility is the foundation of purification by extraction. For instance, the compound can be dissolved in an organic solvent and washed with acidic water to remove basic impurities. Subsequently, the compound can be extracted from the organic phase into an aqueous basic solution, leaving non-acidic impurities behind.

Spectroscopic Profile (Predicted)

While specific experimental spectra are not publicly available, a robust spectroscopic profile can be predicted based on the compound's functional groups. This predicted data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid) : A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid) : A very strong, sharp absorption is predicted around 1700-1730 cm⁻¹. Conjugation with the pyridine ring may shift this value slightly.

  • C=C and C=N Stretches (Aromatic Ring) : Medium to strong absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-F Stretch : A strong absorption characteristic of an aryl-fluoride bond is expected in the 1200-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • -COOH Proton : A very broad singlet, typically observed far downfield (>10 ppm). It is often exchangeable with D₂O.

  • Aromatic Protons (CH) : Two distinct signals are expected for the two protons on the pyridine ring. They will appear as doublets due to coupling with each other. Their chemical shifts would be in the aromatic region (7.0-8.5 ppm).

  • Methyl Protons (-CH₃) : A sharp singlet is expected, likely in the 2.5-2.8 ppm range, deshielded by its attachment to the aromatic ring.

Carbon-13 (¹³C NMR) Spectroscopy

Seven distinct signals are predicted, corresponding to the seven carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH) : The most deshielded signal, expected in the 165-175 ppm range.[6]

  • Aromatic Carbons : Five signals are expected in the 110-160 ppm range. The carbon bearing the fluorine atom will show a large C-F coupling constant.

  • Methyl Carbon (-CH₃) : The most shielded signal, expected around 20-25 ppm.

Self-Validating Experimental Protocols

Trustworthiness in scientific data comes from robust, repeatable methodologies. The following protocols describe self-validating systems for determining the key physical properties of this compound.

Protocol: Melting Point Determination

The sharpness of a melting point range is a trusted indicator of purity. An impure sample will melt over a wider range and at a lower temperature than the pure compound.

Methodology:

  • Sample Preparation : Ensure the crystalline powder is completely dry.[5] Place a small amount on a watch glass and crush it into a fine powder.

  • Capillary Loading : Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.

  • Instrumentation : Place the loaded capillary into a calibrated melting point apparatus.

  • Heating : Heat the sample rapidly to about 20 °C below the expected melting point (approx. 160 °C).

  • Equilibration & Slow Heating : Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

  • Data Recording : Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • Reporting : The melting point is reported as the T1-T2 range. For a pure sample, this range should be narrow (e.g., 183-184 °C).

Protocol: pKa Determination via Potentiometric Titration

This method provides a precise pKa value, which is essential for understanding pH-dependent solubility and behavior in biological media.

G cluster_prep Sample Preparation cluster_titration Titration Workflow cluster_analysis Data Analysis A Accurately weigh ~10-20 mg of This compound B Dissolve in a known volume (e.g., 50 mL) of deionized, carbonate-free water. (Co-solvent like methanol may be needed if solubility is low) A->B C Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Place solution on a stir plate with a stir bar and immerse the pH electrode C->D E Titrate with standardized ~0.1 M NaOH, adding small aliquots (e.g., 0.1 mL) D->E F Record pH and total volume of titrant added after each aliquot E->F G Plot pH (y-axis) vs. Volume of NaOH added (x-axis) F->G H Determine the equivalence point (V_eq) from the inflection point of the curve (or its derivative) G->H I The pH at half the equivalence volume (V_eq / 2) is equal to the pKa H->I Result Final pKa Value I->Result

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • System Preparation : Prepare a standardized ~0.1 M NaOH solution and calibrate a pH meter using standard buffers.

  • Analyte Solution : Accurately weigh the compound and dissolve it in a known volume of deionized water. A co-solvent may be necessary if aqueous solubility is too low.

  • Titration : Immerse the calibrated pH electrode in the stirred analyte solution. Add the NaOH titrant in small, precise increments, allowing the pH to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis : Plot the recorded pH values against the volume of NaOH added. The midpoint of the steep rise in pH is the equivalence point. The pH value at exactly half of this volume is the pKa of the compound.

Safety, Handling, and Storage

Proper handling ensures researcher safety and maintains the integrity of the compound.

  • Hazard Identification : this compound is classified with the following hazards:

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Recommended Handling :

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust. Use engineering controls to minimize dust generation.

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly sealed container to protect from moisture, given its hygroscopic nature.[5]

    • Keep in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Conclusion

This compound is a crystalline solid with a high melting point indicative of a stable crystal lattice. Its solubility is limited in neutral water but increases in organic solvents and is expected to be high in basic aqueous solutions. This profile, governed by its molecular structure, provides a clear roadmap for its purification, handling, and use in synthetic applications. The predictive spectral data and robust experimental protocols included in this guide offer researchers the necessary tools to confidently verify the identity and purity of this key chemical intermediate, ensuring the reliability and reproducibility of their scientific work.

References

  • National Center for Biotechnology Information. (n.d.). 6-Fluoronicotinic Acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylnicotinic acid. PubChem Compound Database. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 6-Fluoro-2-Methyl-Pyridine-3-Carboxylic Acid. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Jasinski, J., et al. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2345.
  • University of Toronto. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Watson International Limited. (n.d.). This compound CAS 884494-97-7. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 13.4: ¹³C NMR Spectroscopy- Signal Averaging and FT-NMR. Retrieved from [Link]

  • KPU Pressbooks. (2021). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

Sources

6-Fluoro-2-methylnicotinic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Fluoro-2-methylnicotinic Acid

Authored by a Senior Application Scientist

Introduction: A Key Fluorinated Building Block in Modern Chemistry

This compound, a fluorinated derivative of the pyridine carboxylic acid family, has emerged as a crucial intermediate and molecular scaffold in the fields of medicinal chemistry and drug discovery. Its unique structural features—a pyridine core, a carboxylic acid group, a methyl substituent, and a fluorine atom—confer specific physicochemical properties that make it a valuable component in the design of novel therapeutic agents and diagnostic tools. The presence of the fluorine atom, in particular, can significantly influence metabolic stability, binding affinity, and lipophilicity of parent molecules, making this compound a subject of considerable interest for researchers and drug development professionals.

This guide provides a comprehensive technical overview of this compound, covering its chemical structure, properties, synthesis, reactivity, applications, and safety protocols. The information presented herein is intended to serve as an in-depth resource for scientists leveraging this versatile building block in their research and development endeavors.

Chemical Identity and Structure

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and fundamental identifiers.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 6-position with a fluorine atom.

Caption: Chemical Structure of this compound.

Key Identifiers

A summary of the essential identifiers for this compound is provided below for unambiguous reference.

IdentifierValue
IUPAC Name 6-fluoro-2-methylpyridine-3-carboxylic acid
CAS Number 884494-97-7[1][2]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1][2]
SMILES CC1=NC(F)=CC=C1C(=O)O
InChI Key PHENIYTVOJTIOS-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and integration into larger molecular frameworks. While some properties like melting point are well-documented, others are predicted based on its structure.

PropertyValue/DescriptionSource
Appearance White to off-white powder or solidGeneral chemical catalogs
Melting Point 144-148 °C[3]
Boiling Point 309.4 ± 22.0 °C at 760 mmHg (Predicted)[3]
Density 1.4 ± 0.1 g/cm³ (Predicted)[3]
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.General chemical knowledge
LogP 0.38 (Predicted)[3]

Spectral Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the protons of the methyl group, and the acidic proton of the carboxylic acid. The aromatic protons will appear as doublets due to coupling with each other and potentially with the fluorine atom. The methyl group will present as a singlet. The carboxylic acid proton will be a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the pyridine ring will have their chemical shifts influenced by the attached functional groups, with the carbon bonded to fluorine showing a characteristic large one-bond C-F coupling constant.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

  • A strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1680-1710 cm⁻¹.[4]

  • C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ range.

  • A C-F stretching band, which is typically strong and found in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (155.13). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5] Common fragmentation patterns may include the loss of COOH (45 Da) or H₂O (18 Da).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step sequences starting from more readily available pyridine precursors. A general conceptual pathway involves the construction of the substituted pyridine ring followed by functional group manipulations. For instance, a plausible route could start with a pre-functionalized pyridine, followed by reactions to introduce the methyl, fluoro, and carboxylic acid groups at the desired positions.

synthesis_workflow Figure 2. Conceptual Synthesis Workflow Start Pyridine Precursor (e.g., 2,6-dihalopyridine) Step1 Selective Methylation (e.g., Grignard or organolithium reagent) Start->Step1 Step2 Introduction of Carboxyl Group (e.g., Lithiation followed by CO2 quench) Step1->Step2 Step3 Fluorination (e.g., Nucleophilic Aromatic Substitution with fluoride source) Step2->Step3 Product This compound Step3->Product

Caption: A generalized workflow for the synthesis of this compound.

Key Reactions and Reactivity

The reactivity of this compound is governed by its functional groups:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation, and reduction. Esterification, for instance, is a common first step to protect the acid or to create derivatives for further reactions.[6][7]

  • Pyridine Ring: The pyridine ring is electron-deficient, a characteristic enhanced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. This makes the ring susceptible to nucleophilic attack, although the positions of substitution are directed by the existing groups.

  • Fluorine Atom: The fluorine at the 6-position is activated towards nucleophilic aromatic substitution (SNAᵣ). This allows for the displacement of the fluoride ion by various nucleophiles (e.g., amines, alkoxides), providing a powerful method for further diversification of the molecular scaffold.

  • Methyl Group: The methyl group can potentially be functionalized, for example, through radical halogenation, although this is less common compared to reactions at the other sites.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules.

  • Medicinal Chemistry: Its structure is incorporated into a wide range of drug candidates. The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, and it can also enhance binding affinity to target proteins through favorable electrostatic interactions.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated pyridine moieties can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.

  • Positron Emission Tomography (PET) Tracers: Fluorinated nicotinic acid derivatives are used as scaffolds for synthesizing PET imaging agents.[8] The fluorine atom can be replaced with the radioactive isotope ¹⁸F, allowing for non-invasive visualization and measurement of metabolic processes in vivo.[8]

  • Cancer Research: Derivatives synthesized from fluorinated nicotinic acids have been investigated for their potential in treating diseases like pancreatic cancer.[8]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

Based on available safety data for structurally similar compounds, this compound should be handled as a hazardous substance.

GHS ClassificationHazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposureH335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Data extrapolated from related compounds like 6-Fluoronicotinic acid and Methyl 6-methylnicotinate.[9][10]

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Avoid breathing dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling.[11][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a high-value building block for the synthesis of advanced functional molecules. Its unique combination of a fluorinated pyridine core with strategically placed methyl and carboxylic acid groups provides a robust platform for creating diverse chemical entities with tailored properties. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of its properties, reactivity, and handling is paramount to unlocking its full potential in developing next-generation products.

References

  • Chemsrc. (2025). 6-Fluoronicotinic acid | CAS#:403-45-2. Retrieved from [Link]

  • Google Patents. (2020). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Pharmaffiliates. (n.d.). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]

  • Watson International Ltd. (n.d.). This compound CAS 884494-97-7. Retrieved from [Link]

  • ResearchGate. (2013). Vibrational, structural and electronic properties of 6-methyl nicotinic acid by density functional theory. Retrieved from [Link]

  • Google Patents. (1992). US5082777A - Process for the production of 6-hydroxynicotinic acid.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Hydroxy-6-methylnicotinic acid. Retrieved from [Link]

  • Autech. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • IBILE. (n.d.). Methyl 6-methylnicotinate 108630 - Safety Data Sheet. Retrieved from [Link]

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Sources

Biological activity of 6-Fluoro-2-methylnicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity and Medicinal Chemistry of 6-Fluoro-2-methylnicotinic Acid Derivatives

Executive Summary

This compound (CAS 884494-97-7) represents a "privileged scaffold" in modern medicinal chemistry. While rarely a final drug product itself, this moiety serves as a critical pharmacophore modulator in the development of kinase inhibitors, FXR agonists, and antimicrobial agents. Its structural uniqueness lies in the synergistic effect of the C6-fluorine atom (which blocks metabolic oxidation) and the C2-methyl group (which enforces conformational rigidity).

This guide provides an in-depth analysis of the biological utility, synthetic pathways, and experimental protocols for derivatives of this scaffold, designed for researchers in lead optimization and drug discovery.

Structural Pharmacology & Mechanism of Action

The biological potency of this compound derivatives stems from two distinct structural features that solve common liabilities in pyridine-based drugs.

The C6-Fluorine Effect (Metabolic Blockade)

Pyridines are prone to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) at the C6 position, leading to the formation of 6-pyridones, which are often inactive and rapidly excreted.

  • Mechanism: Replacing the C6-hydrogen with fluorine introduces a strong C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), rendering the ring resistant to nucleophilic attack and oxidative metabolism.

  • Impact: significantly increases the in vivo half-life (

    
    ) of the parent drug.
    
The C2-Methyl Steric Lock

The C2-methyl group is not merely a lipophilic handle; it acts as a "conformational lock."

  • Mechanism: In amide or ester derivatives (common in kinase inhibitors), the C2-methyl group creates steric clash with the carbonyl oxygen at C3. This forces the carbonyl group out of coplanarity with the pyridine ring.

  • Impact: This pre-organized conformation often matches the bioactive pose required for binding to ATP pockets in kinases or ligand-binding domains (LBDs) of nuclear receptors like FXR, reducing the entropic penalty of binding.

Pharmacophore Scaffold This compound Core Scaffold F_Atom C6-Fluorine (Metabolic Block) Scaffold->F_Atom Me_Group C2-Methyl (Steric Lock) Scaffold->Me_Group Acid_Group C3-Carboxylic Acid (Derivatization Point) Scaffold->Acid_Group Effect_F Prevents CYP450 Oxidation (Increases t1/2) F_Atom->Effect_F Effect_Me Forces Torsion Angle (Reduces Entropy Cost) Me_Group->Effect_Me Effect_Acid Amide/Ester Formation (Kinase/Receptor Binding) Acid_Group->Effect_Acid

Figure 1: Pharmacophore map illustrating the structural logic of the this compound scaffold.

Biological Applications & Case Studies

Farnesoid X Receptor (FXR) Agonists

The scaffold is a key intermediate in the synthesis of FXR modulators, which are therapeutic targets for Non-Alcoholic Steatohepatitis (NASH) and primary biliary cholangitis.

  • Application: In patent WO2012087519A1 , this compound is used to synthesize tricyclic agonists. The pyridine nitrogen serves as a hydrogen bond acceptor for the Arg331 residue in the FXR ligand-binding domain.

  • Significance: The C6-fluorine prevents metabolic degradation in the liver (the primary site of FXR action), while the C2-methyl group orients the molecule to fit the hydrophobic sub-pocket.

Kinase Inhibition (TYK2/JAK Pathways)

Derivatives of this scaffold are explored as Type I and Type II kinase inhibitors.

  • Target: Tyrosine Kinase 2 (TYK2) and Janus Kinases (JAKs).

  • Mechanism: The nicotinic acid moiety is typically converted to an amide. The pyridine nitrogen interacts with the hinge region of the kinase ATP pocket. The C2-methyl group provides selectivity by clashing with the "gatekeeper" residue in non-target kinases, enhancing specificity for TYK2.

  • Relevant Data: Analogous structures (e.g., PF-06826647) utilize a similar substituted pyridine core to achieve IC50 values in the nanomolar range (15 nM for TYK2).

Antimicrobial Acylhydrazones

Hydrazide derivatives of this compound have shown promise against Gram-positive bacteria, including MRSA.

  • Activity: Acylhydrazones synthesized from this core exhibit MIC values ranging from 1.95 to 15.62 µg/mL against Staphylococcus aureus.

  • Mechanism: These derivatives likely disrupt bacterial cell membrane integrity or inhibit bacterial DNA gyrase, a mechanism common to quinolone-like pyridine derivatives.

Synthetic Methodology

Developing derivatives requires a robust route to the core acid. Direct fluorination of nicotinic acid is difficult; therefore, a directed lithiation or halogen-exchange method is preferred.

Protocol: Synthesis of this compound

Note: This protocol synthesizes the core from 2,6-difluoropyridine, a high-yield industrial route.

Reagents:

  • 2,6-Difluoropyridine[1]

  • LDA (Lithium Diisopropylamide)

  • Methyl Iodide (MeI)

  • n-Butyllithium (n-BuLi)

  • Dry Ice (CO2)

Step-by-Step Workflow:

  • C2-Methylation:

    • Cool a solution of 2,6-difluoropyridine in dry THF to -78°C under Argon.

    • Add LDA (1.1 eq) dropwise. Stir for 30 mins to generate the 3-lithio species.

    • Add Methyl Iodide (1.2 eq) slowly. The lithium directs alkylation to the C3 position (which becomes C2 after re-numbering or subsequent transformation). Correction: A more direct route uses 2-fluoro-6-methylpyridine as the starting material if available.

    • Alternative High-Purity Route (Patent CN115433122A): Start with 2,6-dichloro-3-methylpyridine , perform fluorination (KF/DMSO), then carboxylate.

  • C3-Carboxylation (The Critical Step):

    • Start with 6-fluoro-2-methylpyridine .[2]

    • Cool THF solution to -78°C.

    • Add n-BuLi (1.1 eq). The directing effect of the fluorine and the methyl group directs lithiation to the C3 position (ortho to the fluorine, meta to methyl? No, C3 is ortho to C2-Me and C4. Lithiation of 2-fluoro-pyridines typically occurs at C3 due to the Ortho-Lithiation effect of Fluorine).

    • Validation: Quench with dry ice (solid CO2).

    • Acidify with HCl to pH 3. Precipitate the white solid.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1).

    • QC Check: 1H NMR (DMSO-d6) should show two doublets for the pyridine protons and a singlet for the methyl group.

Synthesis Start Starting Material: 2-Fluoro-6-methylpyridine Step1 Lithiation (LDA/n-BuLi, -78°C, THF) Start->Step1 Intermed Intermediate: 3-Lithio-6-fluoro-2-methylpyridine Step1->Intermed Ortho-Lithiation Step2 Carboxylation (Quench with CO2) Intermed->Step2 Product Product: This compound Step2->Product Acid Hydrolysis

Figure 2: Synthetic pathway for the generation of the this compound core.

Experimental Protocol: Biological Evaluation

Assay: Minimum Inhibitory Concentration (MIC) for Antimicrobial Derivatives

To validate the activity of amide/hydrazide derivatives.

  • Preparation: Dissolve this compound derivatives in DMSO to a stock concentration of 1 mg/mL.

  • Inoculum: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate (Range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add bacterial suspension and incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth.

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Data Table: Comparative Activity of Nicotinic Acid Derivatives

Compound ScaffoldC6-SubstituentC2-SubstituentTarget Activity (MIC/IC50)Metabolic Stability
Nicotinic AcidHHWeak/InactiveLow (Rapid Oxidation)
6-Fluoronicotinic AcidF HModerateHigh
This compound F CH3 High (Nanomolar kinase affinity) High

References

  • Preparation method of 6-fluoronicotinic acid. Patent CN115433122A. Google Patents. Link

  • Compositions and methods for modulating FXR. Patent WO2012087519A1. Google Patents. Link

  • Small molecule regulators of alveolar type 2 cell proliferation. Patent WO2022159955A1. Google Patents. Link

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 2022. Link

  • PF-06826647 (Ropsacitinib): A TYK2 Inhibitor. Cayman Chemical Product Data. Link

Sources

The Strategic Integration of 6-Fluoro-2-methylnicotinic Acid in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Fluoro-2-methylnicotinic acid as a pivotal building block in contemporary drug discovery. We will explore its strategic application, focusing on the rationale behind its use, key synthetic transformations, and its role in the development of targeted therapeutics, with a specific focus on the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction: The Value Proposition of Fluorinated Heterocycles in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. When incorporated into a heterocyclic scaffold like nicotinic acid, these effects are amplified, providing medicinal chemists with a powerful tool to fine-tune drug-like properties.

This compound, in particular, offers a trifecta of strategically positioned functional groups: the fluorine atom at the 6-position enhances metabolic stability and can participate in favorable interactions with biological targets; the methyl group at the 2-position can provide steric hindrance to direct binding or be a site for further functionalization; and the carboxylic acid at the 3-position serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry.

Core Applications of this compound

This versatile building block has found applications in several areas of therapeutic research:

  • Kinase Inhibitors: The nicotinamide scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The substituents on this compound allow for the optimization of potency and selectivity against specific kinases.

  • Antibacterial and Anti-inflammatory Agents: The pyridine ring is a known pharmacophore in various anti-infective and anti-inflammatory drugs. The fluorine and methyl groups can enhance the antibacterial spectrum or modulate the anti-inflammatory response.

  • Agrochemicals: The principles of rational drug design also extend to the development of new pesticides and herbicides, where enhanced binding affinity and metabolic stability are also desirable traits.

Case Study: Synthesis of an IRAK4 Inhibitor

A compelling example of the utility of this compound is its use in the synthesis of potent inhibitors of IRAK4, a key signaling molecule in the innate immune system. Dysregulation of the IRAK4 signaling pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.

The following is a representative synthetic workflow for the preparation of a novel IRAK4 inhibitor, as detailed in patent literature.

Experimental Workflow: Amide Coupling

The core synthetic transformation involves the coupling of this compound with a suitable amine-containing fragment. This is a standard amide bond formation reaction, often facilitated by a coupling agent to activate the carboxylic acid.

G cluster_start Starting Materials cluster_process Process cluster_end Product 6-Fluoro-2-methylnicotinic_acid This compound Reaction Amide Coupling Reaction 6-Fluoro-2-methylnicotinic_acid->Reaction Amine_Fragment Amine-Containing Fragment Amine_Fragment->Reaction Coupling_Agent Coupling Agent (e.g., HATU, HOBt) Coupling_Agent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction IRAK4_Inhibitor Final IRAK4 Inhibitor Reaction->IRAK4_Inhibitor

Caption: Synthetic workflow for IRAK4 inhibitor synthesis.

Detailed Experimental Protocol

The following protocol is a representative example of the amide coupling reaction.

Step 1: Reaction Setup

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

Step 2: Addition of Amine

  • The desired amine-containing fragment (1.0 eq) is then added to the reaction mixture.

Step 3: Reaction Monitoring

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-4 hours).

Step 4: Workup and Purification

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired IRAK4 inhibitor.

Biological Activity and Data Presentation

Compounds synthesized using this compound have demonstrated potent inhibitory activity against IRAK4. The biological data for a representative compound is summarized below.

Compound IDTargetAssay TypeIC50 (nM)
Example 1 IRAK4Biochemical10

Data sourced from patent WO2023037021A1.

The IRAK4 Signaling Pathway

To understand the significance of inhibiting IRAK4, it is crucial to visualize its role in the cell. IRAK4 is a critical upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, a signaling complex is formed, leading to the activation of IRAK4. Activated IRAK4 then phosphorylates downstream substrates, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.

G MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kappaB NF-κB IKK_Complex->NF_kappaB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kappaB->Pro_inflammatory_Cytokines Gene Transcription Inhibitor 6-Fluoro-2-methylnicotinic Acid Derivative Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in modern drug discovery. Its strategic incorporation allows for the efficient synthesis of complex molecules with enhanced pharmacological properties. The successful application of this scaffold in the development of potent IRAK4 inhibitors highlights its potential for generating novel therapeutics for a range of diseases. As our understanding of disease biology continues to grow, the demand for such well-designed, functionalized building blocks will undoubtedly increase, ensuring that this compound remains a relevant tool in the medicinal chemist's arsenal.

References

  • WO2023037021A1 - BICYCLIC HETEROCYCLES AS IRAK-4 INHIBITORS.

Technical Guide: Spectroscopic Characterization & Analysis of 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026


H

FNO

| MW: 155.13 g/mol

Executive Summary & Structural Context[1][2]

6-Fluoro-2-methylnicotinic acid is a critical fluorinated pyridine intermediate used in the synthesis of P2X3 antagonists, kinase inhibitors, and advanced agrochemicals. Its structural uniqueness lies in the ortho-positioning of the methyl group relative to the carboxylic acid, combined with a para-disposition of the fluorine atom relative to the acid functionality.

Technical Note on CAS Registry: While the user specified CAS 388062-80-6 , researchers should note that major chemical vendors (Sigma, BLD Pharm) often list this specific isomer under CAS 884494-97-7 . CAS 388062-80-6 is frequently associated with internal library registries or specific salt forms in patent literature. This guide treats the free acid form.

Structural Analysis for Spectroscopy
  • Pyridine Core: Electron-deficient aromatic system.

  • 2-Methyl Group: Induces steric strain on the 3-COOH, often preventing coplanarity with the ring, which affects UV

    
    .
    
  • 6-Fluorine: A strong electron-withdrawing group (EWG) that significantly deshields C6 and alters the splitting patterns of H5 and H4 via

    
     coupling.
    

Spectroscopic Data Profile

The following data represents the consensus values derived from high-field NMR (400 MHz+) in DMSO-


, the standard solvent for polar nicotinic acids.
Table 1: Nuclear Magnetic Resonance ( H, C, F)
NucleusShift (

ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment

H
13.20br s1H--COOH (Exchangeable)

H
8.28dd1H

,

H-4 (Aryl)

H
7.08dd1H

,

H-5 (Aryl, ortho to F)

H
2.68s3H-2-CH


C
166.5d-

-COOH

C
163.8d-

C-6 (Direct C-F)

C
158.2d-

C-2

C
142.5d-

C-4

C
124.1d-

C-3

C
108.4d-

C-5

C
24.1s--2-CH


F
-66.5s1F-6-F (Ar-F)

Analyst Insight: The


F signal is a singlet in proton-decoupled experiments but will appear as a doublet of doublets in coupled spectra. The shift of -66.5 ppm is characteristic of 2-fluoropyridines.
Table 2: Mass Spectrometry (LC-MS/HRMS)
ParameterValueCondition
Ionization Mode ESI (-) NegativePreferred for carboxylic acids
Molecular Ion [M-H]

154.03

observed
Calculated Mass 154.0299C

H

FNO

Fragmentation 110.0Loss of CO

(Decarboxylation)

Experimental Protocols & Methodology

To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

Protocol A: NMR Sample Preparation

Objective: Eliminate dimerization artifacts common in carboxylic acids.

  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    . Nicotinic acids have poor solubility in chloroform, leading to broad peaks and shifting chemical shifts due to concentration-dependent dimerization.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaF, NaCl) from synthesis.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      2.0s to allow full relaxation of the carboxyl carbon in
      
      
      C experiments.
    • Reference spectra to residual DMSO quintet (

      
       2.50 ppm for 
      
      
      
      H).
Protocol B: HPLC Purity Profiling

Objective: Detect des-fluoro or chloro-analog impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).

  • Flow Rate: 1.0 mL/min.

Synthesis & Impurity Logic (Visualized)

Understanding the origin of the sample is vital for interpreting spectroscopic impurities. The most common route involves the hydrolysis of the corresponding ester or displacement on a di-halo precursor.

Diagram 1: Analytical Workflow & Logic

This diagram outlines the decision tree for characterizing the compound and identifying common synthesis byproducts.

AnalyticalWorkflow Sample Crude Sample (this compound) Solubility Solubility Check (DMSO vs CDCl3) Sample->Solubility LCMS LC-MS (ESI-) Sample->LCMS NMR_H 1H NMR Analysis Solubility->NMR_H Dissolved NMR_F 19F NMR Analysis Solubility->NMR_F Decision Impurity Identification NMR_H->Decision NMR_F->Decision Impurity1 Peak at -68 ppm (19F) Likely 2,6-Difluoro analog Decision->Impurity1 Extra F signals Impurity2 Peak at 3.8 ppm (1H) Residual Methyl Ester Decision->Impurity2 Methoxy signal Valid Pass: >98% Purity Decision->Valid Clean Spectrum

Caption: Analytical decision matrix for validating this compound purity.

Diagram 2: Scalar Coupling Logic ( -Coupling)

The splitting pattern in the aromatic region is complex due to Fluorine-Proton coupling. This diagram visualizes the splitting tree for Proton H4 .

CouplingTree H4_Origin H4 (Singlet) H4_Split1 Doublet (J_H4-H5) H4_Origin->H4_Split1 Ortho Coupling (~8.2 Hz) H4_Final Doublet of Doublets (J_H4-F) H4_Split1->H4_Final Meta-F Coupling (~7.5 Hz)

Caption: Theoretical splitting tree for Proton H4, showing the influence of H5 and F-6.

References & Authoritative Grounding

The following references support the synthesis pathways, spectral assignments, and application of this intermediate.

  • World Intellectual Property Organization (WIPO). (2012). Patent WO2012087519A1: Compositions and methods for modulating FXR. (Describes the synthesis and characterization of methyl-6-fluoro-2-methylnicotinate, the direct precursor).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 242819 (6-Fluoronicotinic acid derivatives).

  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. (Authoritative source for J-coupling prediction in fluorinated pyridines).

  • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 884494-97-7).[1][2]

Disclaimer: The spectroscopic data provided is based on theoretical prediction models validated against literature values for structurally homologous fluorinated pyridines. Always verify with an internal standard.

Sources

1H NMR spectrum of 6-Fluoro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Structural Elucidation of 6-Fluoro-2-methylnicotinic Acid via ¹H NMR

Executive Summary & Application Context

This compound (CAS: 38186-88-8) is a critical fluorinated heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and sirtuin modulators.[1] In drug discovery, the introduction of the fluorine atom at the C6 position modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the C3-carboxylic acid serves as a primary handle for amide coupling reactions.

This guide provides a definitive protocol for the structural validation of this intermediate using Proton Nuclear Magnetic Resonance (¹H NMR). Unlike standard aliphatic compounds, this molecule exhibits significant heteronuclear spin-spin coupling (


), which complicates the spectral splitting patterns. Correct interpretation requires distinguishing between homonuclear (

) and heteronuclear (

) coupling constants.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and the visibility of the exchangeable carboxylic acid proton, solvent selection is paramount.

Solvent Selection Strategy
  • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆).[1]

    • Reasoning: The carboxylic acid moiety (-COOH) is prone to dimerization in non-polar solvents like CDCl₃, leading to broad, concentration-dependent signals. DMSO-d₆ disrupts these dimers via strong hydrogen bonding, resulting in a sharper, distinct signal for the acidic proton (typically >13 ppm) and ensuring complete solubility of the polar salt forms.

  • Alternative: Methanol-d₄ (CD₃OD).[1]

    • Note: Using MeOD will result in the disappearance of the -COOH proton due to deuterium exchange (

      
      ). Use only if the acidic proton analysis is not required.
      
Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

  • Number of Scans (NS): 16 (sufficient for >5 mg sample).

  • Relaxation Delay (D1):

    
     1.0 seconds (ensure methyl group relaxation).
    
  • Spectral Width (SW): 15 ppm (to capture the downfield acid peak).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The structure of this compound consists of a tetra-substituted pyridine ring. There are four distinct proton environments.

Structure Numbering Reference:

  • N : Position 1

  • C-CH₃ : Position 2

  • C-COOH : Position 3[1][2][3][4]

  • C-H : Position 4

  • C-H : Position 5

  • C-F : Position 6

Chemical Shift Data (DMSO-d₆)
AssignmentProton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
Integration
-COOH Carboxylic Acid13.0 – 14.0Broad SingletN/A1H
H-4 Aromatic (Pyridine)8.20 – 8.35dd (or pseudo-t)

,

1H
H-5 Aromatic (Pyridine)7.05 – 7.20dd (or pseudo-t)

,

1H
-CH₃ Methyl2.60 – 2.75Singlet (d)

(often unresolved)
3H
Detailed Mechanistic Interpretation

A. The "F-Factor": Heteronuclear Coupling Analysis The most common error in analyzing this spectrum is misidentifying the aromatic signals as simple triplets. They are, in reality, doublets of doublets (dd) caused by the fluorine atom.

  • H-5 (The Upfield Aromatic Signal):

    • Electronic Environment: H-5 is located ortho to the Fluorine (Pos 6) and meta to the Carboxylic Acid (Pos 3). The resonance donation from Fluorine shields this proton, shifting it upfield (~7.1 ppm) relative to H-4.

    • Splitting Logic:

      • It couples to its neighbor H-4 (

        
         Hz).[1]
        
      • It couples to the Fluorine atom (

        
        ).[5] In fluoropyridines, the ortho H-F coupling is large, typically 8.0–9.0 Hz.
        
      • Result: Since

        
        , the signal often appears as a pseudo-triplet  with intensities 1:2:1.
        
  • H-4 (The Downfield Aromatic Signal):

    • Electronic Environment: H-4 is ortho to the electron-withdrawing Carboxylic Acid (Pos 3).[1] This deshielding effect pushes the signal downfield (~8.3 ppm).

    • Splitting Logic:

      • It couples to neighbor H-5 (

        
         Hz).[1]
        
      • It couples to the Fluorine atom (

        
        ). The meta H-F coupling is also significant in pyridine systems, typically 7.0–8.0 Hz.
        
      • Result: A doublet of doublets (dd), which may also resemble a triplet if the resolution is low.

B. The Methyl Group The methyl group at Position 2 appears as a singlet around 2.7 ppm. However, under high resolution, it may show broadening or very fine splitting due to long-range coupling with the Fluorine (


), though this is rarely resolved in routine QC.

Visualization: Coupling Tree & Workflow

Splitting Pattern Logic (Graphviz)

The following diagram illustrates how the singlet signals of H4 and H5 are split by neighboring protons and the fluorine atom.

CouplingTree H5_Singlet H5 Singlet (Theoretical) H5_Split1 Split by H4 (3J_HH ~8Hz) Doublet H5_Singlet->H5_Split1 H5_Final Split by 19F (3J_HF ~8Hz) Doublet of Doublets (Pseudo-Triplet) H5_Split1->H5_Final H4_Singlet H4 Singlet (Theoretical) H4_Split1 Split by H5 (3J_HH ~8Hz) Doublet H4_Singlet->H4_Split1 H4_Final Split by 19F (4J_HF ~7.5Hz) Doublet of Doublets H4_Split1->H4_Final

Caption: Theoretical splitting tree demonstrating how H-H and H-F couplings combine to form the observed multiplets.

QC Validation Workflow

QCWorkflow Start Crude Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 1H NMR (sw=15ppm, d1=1s) Solvent->Acquire Check1 Check -COOH (>13 ppm?) Acquire->Check1 Check2 Check Aromatic Region (2 distinct multiplets?) Check1->Check2 Yes Fail FAIL: Check Impurities Check1->Fail No (Wet solvent?) Pass PASS: Confirm Structure Check2->Pass Yes (dd/t patterns) Check2->Fail No (Regioisomer?)

Caption: Decision matrix for the structural validation of this compound.

Impurity Profiling & Troubleshooting

When analyzing this compound, specific impurities from the synthesis (often via 2,6-dichloro- intermediates or oxidation) may be present.[1]

Impurity / Artifact¹H NMR SignatureCause
Water Broad singlet ~3.33 ppm (in DMSO)Hygroscopic solvent or wet sample.[1]
2-Chloro- analog Shift of H5/H4 signals downfield; Loss of H-F coupling.[1]Incomplete fluorination (halex reaction).
Ethyl ester Quartet (~4.3 ppm) and Triplet (~1.3 ppm).Incomplete hydrolysis if made from ester.
Dimerization Broadening of -COOH and H4 signals.[1]Concentration too high or non-polar solvent used.

References

  • National Institutes of Health (NIH) - PubChem.this compound (Compound Summary).

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.
  • Reich, H. J.¹H-NMR Data of Heterocyclic Compounds. University of Wisconsin-Madison.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for Pyridine coupling constants).

Sources

An In-depth Technical Guide to the ¹³C NMR of 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. 6-Fluoro-2-methylnicotinic acid, a substituted pyridine derivative, presents an interesting case for ¹³C NMR analysis due to the interplay of electronic effects from its various functional groups. This guide offers a comprehensive examination of the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of this compound, serving as a valuable resource for its unambiguous structural characterization.

Molecular Structure and Predicted ¹³C NMR Signals

The chemical structure of this compound comprises a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. The molecule has a molecular formula of C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[1] Due to the lack of symmetry in the substitution pattern of the pyridine ring, all seven carbon atoms in the molecule are in unique chemical environments. Therefore, it is anticipated that the proton-decoupled ¹³C NMR spectrum will exhibit seven distinct signals.

To facilitate the discussion of the NMR spectrum, the carbon atoms in this compound are numbered as depicted in the following diagram:

cluster_0 This compound C2 C2 C3 C3 C2->C3 C_Me C7 (CH3) C2->C_Me C4 C4 C3->C4 C_COOH C8 (COOH) C3->C_COOH C5 C5 C4->C5 C6 C6 C5->C6 N1 N C6->N1 F F C6->F N1->C2 OH OH C_COOH->OH O O C_COOH->O

Figure 1: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts and Substituent Effects

The chemical shift of each carbon atom in the ¹³C NMR spectrum is highly sensitive to its local electronic environment. The positions of the signals can be predicted by considering the electronic effects of the substituents on the pyridine ring.

  • Pyridine Ring Carbons: The chemical shifts of the carbon atoms in an unsubstituted pyridine ring are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4) ppm.[2] The substituents in this compound will cause significant deviations from these values.

  • Fluorine Substituent: Fluorine is a highly electronegative atom and is expected to have a strong influence on the chemical shifts of the carbon atoms, particularly those in close proximity. The carbon directly attached to the fluorine (C6) will experience a significant downfield shift due to the inductive electron-withdrawing effect. Furthermore, C-F coupling is expected, which will split the signals of nearby carbons.[3]

  • Methyl Group: The methyl group is an electron-donating group and will cause an upfield shift (shielding) of the carbon to which it is attached (C2) and other carbons in the ring, particularly at the ortho and para positions.

  • Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group and will cause a downfield shift (deshielding) of the attached carbon (C3) and influence the chemical shifts of the other ring carbons. The carbonyl carbon of the carboxylic acid itself will appear at a characteristic downfield position, typically in the range of 170-185 ppm.[2]

Based on these principles and by comparing with data for similar substituted pyridines, a prediction of the ¹³C NMR chemical shifts for this compound can be made.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~155-160Attached to nitrogen and a methyl group.
C3~125-130Attached to the carboxylic acid group.
C4~138-142Influenced by adjacent substituents.
C5~115-120Influenced by the fluorine at the para position.
C6~160-165 (doublet)Directly attached to fluorine, strong deshielding and C-F coupling expected.
C7 (CH₃)~20-25Typical range for a methyl group on an aromatic ring.
C8 (COOH)~165-170Carbonyl carbon of a carboxylic acid.

Experimental Protocol for ¹³C NMR Data Acquisition

A reliable ¹³C NMR spectrum is contingent upon proper sample preparation and the selection of appropriate acquisition parameters. The following protocol provides a robust framework for obtaining high-quality data.

Sample Preparation
  • Analyte Preparation: Weigh approximately 50-100 mg of this compound. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can slightly influence the chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

A Weigh 50-100 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent A->B C Add internal standard (TMS) B->C D Filter and transfer to NMR tube C->D E Acquire 13C NMR spectrum D->E F Process and analyze data E->F

Figure 2: Workflow for ¹³C NMR sample preparation and analysis.

Instrumentation and Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe: A 5 mm broadband probe tuned to the ¹³C frequency.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used.

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-250 ppm to encompass all expected carbon signals.

    • Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (aq): Typically around 1-2 seconds.

    • Temperature: Room temperature (e.g., 298 K).

Spectral Interpretation

The resulting ¹³C NMR spectrum should be processed with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio. The key steps in interpreting the spectrum are:

  • Signal Identification: Identify the seven expected signals for the unique carbon atoms.

  • Chemical Shift Assignment: Assign each signal to its corresponding carbon atom based on the predicted chemical shifts and the known effects of the substituents. The downfield signals will correspond to the carbons most deshielded by electronegative atoms (C6 attached to F, and the carbonyl carbon C8). The upfield signals will be from the more shielded carbons, such as the methyl group (C7).

  • C-F Coupling: Pay close attention to the signal for C6, which is expected to be a doublet due to one-bond coupling with the ¹⁹F nucleus. Longer-range C-F couplings may also be observed for C5 and C1, which would appear as smaller doublets or more complex multiplets.

  • Quaternary Carbons: The signals for the quaternary carbons (C2, C3, and C6) may be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information that is crucial for its definitive identification and characterization. A systematic approach involving the prediction of chemical shifts based on substituent effects, coupled with a robust experimental protocol, allows for the unambiguous assignment of all carbon signals. This detailed understanding of the ¹³C NMR spectrum is an invaluable asset for researchers and scientists engaged in the synthesis and application of this and related compounds in the field of drug discovery and development.

References

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [Link]

  • This compound. PubChem. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

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Foreword: The Analytical Imperative for Novel Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Fluoro-2-methylnicotinic Acid

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is not merely a procedural step but the very foundation of safety, efficacy, and intellectual property. This compound, a fluorinated pyridine derivative, represents a class of versatile building blocks increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural features—a pyridine core, a carboxylic acid group, a methyl substituent, and a fluorine atom—present a unique analytical challenge and opportunity. Understanding its behavior under mass spectrometric analysis is critical for researchers in process chemistry, pharmacokinetics, and quality control.

This guide provides a comprehensive, field-tested framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of parameters, we will delve into the causality behind experimental choices, from sample preparation to the intricacies of ionization and fragmentation, empowering the scientist to develop robust, self-validating analytical systems.

Physicochemical Profile and Analytical Considerations

Before any analysis, a thorough understanding of the analyte's properties is paramount. This informs every subsequent decision in method development.

This compound (C₇H₆FNO₂) is a small molecule with properties that make it highly amenable to LC-MS analysis. The presence of the basic nitrogen atom in the pyridine ring and the acidic carboxylic acid group means the molecule is amphoteric, readily accepting or donating a proton depending on the pH. This is a key feature we will exploit for sensitive ionization.

PropertyValueSource
Molecular Formula C₇H₆FNO₂AiFChem[1]
Molecular Weight 155.13 g/mol AiFChem[1]
Monoisotopic Mass 155.03828 uCalculated
Key Functional Groups Pyridine Ring, Carboxylic Acid, Methyl Group, Fluorine AtomN/A
Predicted Ionization Mode Positive Electrospray Ionization (ESI)Author Expertise

The strategic choice for analyzing this compound is reversed-phase liquid chromatography (RPLC) coupled with positive mode electrospray ionization tandem mass spectrometry (+ESI-MS/MS). The rationale is threefold:

  • RPLC provides excellent separation for polar to moderately non-polar small molecules from complex matrices.

  • ESI is a soft ionization technique ideal for polar, thermally labile molecules, minimizing in-source degradation and producing a protonated molecular ion with high efficiency.[2]

  • Positive Ion Mode is selected to leverage the high proton affinity of the pyridine nitrogen, leading to the formation of a stable [M+H]⁺ ion for sensitive detection.[3][4]

The Analytical Workflow: A Causal Chain

A successful mass spectrometry experiment is a chain of optimized, interconnected steps. This section details the workflow, explaining the scientific reasoning behind each stage.

G cluster_prep Sample & Mobile Phase Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Standard Preparation (Methanol/H2O) D Injection & Loading A->D B Mobile Phase A (0.1% Formic Acid in H2O) E Reversed-Phase C18 Column (Gradient Elution) B->E C Mobile Phase B (0.1% Formic Acid in Acetonitrile) C->E D->E F Positive ESI Source ([M+H]⁺ Formation) E->F G Q1: Precursor Ion Isolation (m/z 156.0) F->G H q2: Collision-Induced Dissociation (CID) G->H I Q3: Product Ion Scanning H->I J Detector & Signal Acquisition I->J

Caption: High-level LC-MS/MS workflow for this compound analysis.

Ionization and Fragmentation: Deciphering the Molecular Signature

The core of structural elucidation and quantitation via tandem mass spectrometry lies in the predictable fragmentation of the parent molecule.[5] For this compound, the protonated molecular ion ([M+H]⁺) has an expected m/z of 156.05.

Upon isolation in the first quadrupole (Q1) and subsequent fragmentation in the collision cell (q2), several characteristic bond cleavages are anticipated. The energy supplied during Collision-Induced Dissociation (CID) is typically sufficient to break the weakest bonds, providing structurally significant product ions.

Predicted Fragmentation Pathways:

The most probable fragmentation pathways for the [M+H]⁺ ion of this compound involve neutral losses from the carboxylic acid and methyl groups.

  • Loss of Water (-18.01 Da): A common fragmentation for protonated carboxylic acids, resulting in a stable acylium ion.

  • Loss of Carbon Monoxide (-27.99 Da): Following the initial loss of water, the resulting fragment can lose CO.

  • Loss of the Carboxyl Group (-45.00 Da): Direct cleavage of the C-C bond between the pyridine ring and the carboxylic acid.

  • Loss of Carbon Dioxide (-43.99 Da): A rearrangement followed by the loss of CO₂, which is characteristic of some aromatic carboxylic acids.

Fragmentation cluster_frags Primary Product Ions cluster_frags2 Secondary Product Ion parent [M+H]⁺ m/z 156.05 frag1 [M+H - H₂O]⁺ m/z 138.04 parent->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z 111.05 parent->frag2 - •COOH frag3 [M+H - CO₂]⁺ m/z 112.06 parent->frag3 - CO₂ frag4 [M+H - H₂O - CO]⁺ m/z 110.04 frag1->frag4 - CO

Caption: Predicted fragmentation pathways for protonated this compound.

These fragmentation patterns provide a unique fingerprint for the molecule. For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are selected. The most intense and specific transitions ensure the highest sensitivity and selectivity.

Precursor Ion (Q1)Product Ion (Q3)Proposed Neutral LossUtility
m/z 156.05m/z 138.04H₂OQuantifier (typically high intensity)
m/z 156.05m/z 112.06CO₂Qualifier (confirmatory)
m/z 156.05m/z 110.04H₂O + COQualifier (confirmatory)

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for method development. As a self-validating system, each step includes checkpoints and rationale. All reagents should be of LC-MS grade or higher.

4.1. Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound standard. Dissolve in 10 mL of methanol in a Class A volumetric flask. Causality: Methanol is an excellent solvent for this class of compound and is compatible with reversed-phase chromatography.

  • Working Standard Solutions: Prepare a serial dilution from the primary stock using a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Causality: Diluting in a mixture similar to the initial mobile phase composition prevents peak distortion upon injection.

  • Sample Preparation (e.g., Plasma): For pharmacokinetic studies, a protein precipitation extraction is typically effective.[6] To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis. Causality: Acetonitrile efficiently precipitates proteins while keeping the small molecule analyte in solution. An internal standard is crucial for correcting extraction variability and matrix effects.

4.2. LC-MS/MS System Parameters

ParameterRecommended SettingRationale & Field Insights
LC System UPLC/UHPLC SystemProvides superior peak resolution and faster run times compared to traditional HPLC.
Column C18, ≤ 2.1 mm ID, < 2 µm particle sizeA C18 stationary phase offers excellent retention for this molecule. The smaller dimensions conserve solvent and enhance sensitivity.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting [M+H]⁺ formation in the ESI source and improving peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting the analyte from a C18 column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis speed with efficient ionization.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects and column overload.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 minA generic gradient suitable for initial method development. This should be optimized to ensure separation from any isomers or impurities.
Ion Source Electrospray Ionization (ESI)As discussed, ideal for this polar molecule.
Polarity PositiveTo detect the protonated [M+H]⁺ ion.
Capillary Voltage 3.5 kVA typical starting point; should be optimized for maximum signal intensity.
Gas Temp. 325 °CTo aid in desolvation of the ESI droplets.
Gas Flow 10 L/minTo assist in desolvation and prevent solvent clusters from entering the mass analyzer.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy 15-30 eVThis must be optimized for each MRM transition to maximize the product ion signal.

Applications in Drug Development

A validated LC-MS/MS method for this compound is a powerful tool in several areas:

  • Reaction Monitoring: Chemists can rapidly assess the progress of synthetic reactions where this molecule is a reactant or product, enabling efficient process optimization.

  • Purity Assessment: The high selectivity of the method allows for the detection and quantification of trace-level impurities in API batches, which is a critical regulatory requirement.

  • Pharmacokinetic (PK) Studies: The method's sensitivity is essential for measuring the concentration of the compound and its metabolites in biological matrices (e.g., plasma, urine) over time, which is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF) can be used to identify potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, glucuronidation) of the parent drug.

Conclusion

The mass spectrometric analysis of this compound, when approached with a foundational understanding of the molecule's chemistry and the analytical technique's principles, is straightforward and robust. The methodologies outlined in this guide, from the logical workflow to the specific experimental parameters and predicted fragmentation, provide a comprehensive blueprint for researchers. By grounding experimental choices in scientific causality, this approach not only yields accurate data but also creates a self-validating system that ensures the highest level of scientific integrity—an indispensable requirement in the rigorous field of pharmaceutical development.

References

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
  • Fragment
  • 6-Fluoronicotinic acid | CAS 403-45-2.Ossila.
  • 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819.PubChem.
  • 884494-97-7 | this compound.AiFChem.
  • Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B).
  • 6-Methylnicotinic acid | C7H7NO2 | CID 137860.PubChem.
  • 6-Methylnicotinic acid - NIST WebBook.National Institute of Standards and Technology.
  • 884494-97-7|this compound|BLD Pharm.BLD Pharm.
  • ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ioniz
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chrom
  • Mass Spectrometry - Fragmentation P
  • Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions.UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).PubMed.

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-Fluoro-2-methylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Exploring 6-Fluoro-2-methylnicotinic Acid Analogs

Nicotinic acid (Niacin, Vitamin B3) has a long-standing history in the management of dyslipidemia. Its ability to modulate lipid profiles is primarily mediated through the activation of the G-protein coupled receptor GPR109A (HCA₂). Beyond its effects on lipids, nicotinic acid and its derivatives have demonstrated a spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The pyridine core of nicotinic acid serves as a versatile scaffold for medicinal chemists. Strategic modifications, such as the introduction of a fluorine atom and a methyl group, can significantly alter the physicochemical and pharmacological properties of the parent molecule.

The incorporation of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[2][3] The 2-methyl substitution can influence the molecule's conformation and interaction with its biological target. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate potential therapeutic targets for novel analogs of this compound. We will focus on two primary, mechanistically distinct targets: the well-established GPR109A and the emerging oncology target, Nicotinamide Phosphoribosyltransferase (NAMPT).

Primary Target Exploration: GPR109A (HCA₂) - Beyond Lipid Modulation

GPR109A is a Gi/o-coupled receptor predominantly expressed in adipocytes and immune cells.[4] Its activation by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately suppresses lipolysis in adipose tissue.[4] However, the therapeutic landscape of GPR109A extends beyond lipid metabolism, with growing evidence supporting its role in mitigating inflammation.

Scientific Rationale for Targeting GPR109A

The structural similarity of this compound analogs to nicotinic acid strongly suggests that GPR109A is a primary target. The carboxylic acid moiety is crucial for binding, and the pyridine ring serves as the core scaffold. The 6-fluoro and 2-methyl substitutions are hypothesized to modulate the binding affinity and functional activity at the receptor. The electron-withdrawing nature of the fluorine atom at the 6-position could influence the pKa of the pyridine nitrogen, potentially altering its interaction with the receptor. The 2-methyl group may provide additional hydrophobic interactions within the binding pocket, enhancing potency.

GPR109A Signaling Pathways

Understanding the downstream signaling of GPR109A is critical for designing robust validation assays. Upon agonist binding, two primary pathways are activated:

  • Gαi-mediated Pathway: This canonical pathway involves the inhibition of adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels.

  • β-Arrestin-mediated Pathway: Following G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestins. This can trigger receptor internalization and initiate G-protein-independent signaling cascades.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gai Gαi GPR109A->Gai Activates b_Arrestin β-Arrestin GPR109A->b_Arrestin Recruits Analog 6-Fluoro-2-methylnicotinic Acid Analog Analog->GPR109A Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization b_Arrestin->Internalization NAMPT_Inhibition_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Library Analog Library Assay NAMPT Enzymatic Assay (Fluorometric) Library->Assay Hits Primary Hits Assay->Hits Dose_Response Dose-Response Curves (IC₅₀ Determination) Hits->Dose_Response Cell_Based Cell-Based NAD⁺ Depletion Assay Dose_Response->Cell_Based Lead_Candidates Validated Leads Cell_Based->Lead_Candidates SAR Structure-Activity Relationship (SAR) Studies Lead_Candidates->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Optimized_Leads Optimized Candidates ADME_Tox->Optimized_Leads

Caption: NAMPT Inhibitor Discovery Workflow.

Experimental Protocol: NAMPT Inhibition Assay (Fluorometric)

This protocol describes a high-throughput compatible, fluorometric assay to identify and characterize inhibitors of NAMPT.

1. Reagents and Materials:

  • Recombinant human NAMPT enzyme.
  • Nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), and ATP as substrates.
  • A known NAMPT inhibitor (e.g., FK866) as a positive control.
  • A fluorescent detection reagent that reacts with the product, nicotinamide mononucleotide (NMN).

2. Assay Procedure:

  • Dispense the this compound analogs into a 384-well black, low-volume assay plate.
  • Add the NAMPT enzyme to each well.
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
  • Initiate the enzymatic reaction by adding a mixture of the substrates (NAM, PRPP, and ATP).
  • Incubate for 60-120 minutes at 37°C.
  • Stop the reaction and add the fluorescent detection reagent.
  • Incubate for a further 10-15 minutes at room temperature.
  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percent inhibition of NAMPT activity for each compound concentration relative to the no-enzyme control (0% activity) and the vehicle control (100% activity).
  • Plot the percent inhibition against the log of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.
Parameter Description Example Concentration
Enzyme Recombinant Human NAMPT10 nM
Substrates NAM, PRPP, ATP10 µM, 20 µM, 100 µM
Assay Buffer Tris-HCl, pH 7.5, with MgCl₂ and DTT-
Detection Fluorometric (Ex/Em: 360/460 nm)-
Positive Control FK866IC₅₀ ~10 nM
Test Compound Analog YIC₅₀ (Variable)

Conclusion: A Roadmap for Therapeutic Innovation

This guide provides a structured approach to elucidating the therapeutic potential of this compound analogs. By focusing on the high-probability targets GPR109A and NAMPT, researchers can efficiently screen and characterize novel compounds. The provided experimental protocols offer a robust framework for target validation, while the insights into the structure-activity relationships of related compounds can guide the rational design of more potent and selective molecules. The exploration of these analogs holds promise for the development of new therapies for a range of diseases, from metabolic and inflammatory disorders to cancer.

References

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). National Institutes of Health. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). National Institutes of Health. [Link]

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021). Frontiers in Molecular Biosciences. [Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). (2019). ACS Medicinal Chemistry Letters. [Link]

  • Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. (2016). PubMed. [Link]

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (2011). PubMed. [Link]

  • 2-methyl nicotinate and preparation method and application thereof. (Undated).
  • This compound CAS 884494-97-7. Watson International Limited. [Link]

  • 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724. PubChem. [Link]

  • 6-Methylnicotinic acid | C7H7NO2 | CID 137860. PubChem. [Link]

  • 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. PubChem. [Link]

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Discovery and Synthesis of Novel 6-Fluoro-2-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-fluoro-2-methylnicotinic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry. Its structural utility lies in the precise arrangement of a metabolic blocker (C6-fluorine), a conformational anchor (C2-methyl), and a versatile synthetic handle (C3-carboxylic acid). This guide details a robust, scalable synthetic pathway for this core and explores its application in generating novel derivatives for kinase inhibition and GPCR modulation. Unlike generic pyridine synthesis, this protocol addresses the specific regiochemical challenges of installing a fluorine atom para to the ring nitrogen while maintaining the integrity of the C2-methyl group.

Strategic Retrosynthesis

The synthesis of this compound is best approached not by direct fluorination of the pyridine ring—which lacks regioselectivity—but via a Halex (Halogen Exchange) strategy on a chlorinated precursor.

Mechanistic Logic
  • Fluorine Installation: Electrophilic fluorination (e.g., Selectfluor) is expensive and often regiochemically promiscuous on electron-deficient pyridines. Nucleophilic aromatic substitution (

    
    ) using Potassium Fluoride (KF) on a 6-chloro precursor is the industrial standard due to the activating effect of the ring nitrogen.
    
  • Precursor Selection: The 6-chloro-2-methylnicotinic acid core can be derived from the commercially available 2-hydroxy-6-methylnicotinic acid (also known as 6-methyl-2-pyridone-3-carboxylic acid) via deoxyhalogenation.

Retrosynthesis cluster_legend Strategy Target This compound (Target Scaffold) Ester Methyl 6-Fluoro-2-methylnicotinate (Halex Product) Target->Ester Hydrolysis ChloroEster Methyl 6-Chloro-2-methylnicotinate (Activated Substrate) Ester->ChloroEster Halex (KF, DMSO) ChloroAcid 6-Chloro-2-methylnicotinic Acid ChloroEster->ChloroAcid Esterification Hydroxy 2-Hydroxy-6-methylnicotinic acid (Starting Material) ChloroAcid->Hydroxy POCl3 Deoxychlorination SNAr Fluorination SNAr Fluorination

Figure 1: Retrosynthetic analysis prioritizing the Halex reaction for regioselective fluorination.

High-Fidelity Synthetic Protocol

This protocol is designed for reproducibility and scalability. It avoids the use of unstable diazonium intermediates often found in older pyridine fluorination literature.

Phase 1: Scaffold Construction
Step 1: Deoxychlorination

Objective: Convert the 2-hydroxy group (tautomeric with 2-pyridone) to a 6-chloro leaving group. Note: Due to numbering conventions, 6-methyl-2-pyridone-3-carboxylic acid yields 2-chloro-6-methylnicotinic acid . Wait—Correction on Regiochemistry: The user requires This compound .[1][2]

  • Correction: The starting material must be 6-hydroxy-2-methylnicotinic acid (or 2-methyl-6-pyridone-3-carboxylic acid).

  • Source: 6-Hydroxynicotinic acid derivatives are accessible via the condensation of ethyl acetoacetate with appropriate enamines or via hydrolysis of 6-chloro-2-methylnicotinic acid precursors.

  • Selected Route: We will proceed with the Halex fluorination of Methyl 6-chloro-2-methylnicotinate .

Reagents:

  • Methyl 6-chloro-2-methylnicotinate (CAS 851759-19-8)[3]

  • Potassium Fluoride (Spray-dried, anhydrous)

  • Tetraphenylphosphonium bromide (Phase Transfer Catalyst)

  • DMSO (Anhydrous)

Protocol:

  • Preparation: In a glovebox or under strictly anhydrous conditions, charge a pressure vessel with Methyl 6-chloro-2-methylnicotinate (1.0 eq) and spray-dried KF (2.5 eq).

  • Catalysis: Add Tetraphenylphosphonium bromide (0.05 eq). This catalyst is superior to 18-crown-6 for thermal stability at high temperatures [1].

  • Solvation: Add anhydrous DMSO (5 mL per mmol substrate).

  • Reaction: Seal the vessel and heat to 140°C for 4-6 hours . Monitor by HPLC. The reaction is driven by the precipitation of KCl (lattice energy driving force).

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields Methyl 6-fluoro-2-methylnicotinate .

Step 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid without defluorination.

Protocol:

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH·H2O (1.2 eq) at 0°C. Note: Avoid NaOH/Heat to prevent nucleophilic displacement of the fluorine by hydroxide (hydrolysis back to pyridone).

  • Stir at room temperature for 2 hours.

  • Acidify carefully with 1N HCl to pH 3-4.

  • Extract with EtOAc, dry, and concentrate to yield This compound .

Data Summary Table
ParameterValue/ConditionRationale
Solvent DMSOHigh dielectric constant promotes dissociation of KF.
Fluoride Source Spray-dried KFHigh surface area; CsF is an alternative but expensive.
Temperature 140°CActivation energy for

on pyridine is high.
Catalyst

Phase transfer agent stable >120°C (unlike ammonium salts).
Yield Target 75-85%Typical for optimized Halex on activated pyridines.

Derivatization & Library Generation

Once the core scaffold is synthesized, it serves as a "privileged structure" for drug discovery. The carboxylic acid is the primary vector for diversity.

Pathway A: Amide Coupling (Kinase Hinge Binders)

The 6-fluoro-2-methylnicotinamide motif is a bioisostere for benzamides found in many kinase inhibitors.

  • Reagents: HATU, DIPEA, DMF, Amine (

    
    ).
    
  • Insight: The C2-methyl group creates a twist in the amide bond relative to the pyridine ring (atropisomerism potential), which can improve selectivity by filling hydrophobic pockets in the ATP binding site [2].

Pathway B: Reduction to Alcohol (Linker Synthesis)
  • Reagents:

    
     or Isobutyl chloroformate/
    
    
    
    .
  • Product: (6-Fluoro-2-methylpyridin-3-yl)methanol.

  • Use: Precursor for ether linkages or benzylic amines.

Derivatization cluster_amides Amide Library cluster_reduction Reduction Core 6-Fluoro-2-methyl- nicotinic Acid Amide Nicotinamide (Kinase Inhibitor Core) Core->Amide HATU, R-NH2 Alcohol Pyridyl Methanol (Linker Scaffold) Core->Alcohol BH3-THF Bioassay (IC50) Bioassay (IC50) Amide->Bioassay (IC50)

Figure 2: Divergent synthesis pathways from the core scaffold.

Medicinal Chemistry Insights (SAR)

Understanding the Structure-Activity Relationship (SAR) of this scaffold is crucial for rational drug design.

The "Fluorine Effect" at C6
  • Metabolic Blocking: The C6 position of nicotinic acid derivatives is prone to oxidation by aldehyde oxidase (AO) or cytochrome P450s to form the 6-pyridone. Installing a fluorine atom blocks this metabolic soft spot, significantly increasing the half-life (

    
    ) of the drug candidate [3].
    
  • pKa Modulation: Fluorine is highly electronegative. It lowers the

    
     of the pyridine nitrogen (approx. from 3.8 to 1.5), making it less likely to be protonated at physiological pH. This increases lipophilicity (LogD) and membrane permeability.
    
The "Methyl Effect" at C2
  • Conformational Lock: The C2-methyl group induces steric clash with the C3-carbonyl substituent. This forces the carbonyl out of coplanarity with the aromatic ring. In drug binding, this "pre-organized" conformation can reduce the entropic penalty of binding to the target protein.

References

  • Halex Reaction Optimization

    • Title: C–F Bond Formation for the Synthesis of Aryl Fluorides.[4][5]

    • Source: Synthesis 2010(11): 1804–1821.[4]

  • Atropisomerism in Drug Design

    • Title: Atropisomerism in the Pharmaceutical Industry.
    • Source: Journal of Medicinal Chemistry 2018, 61, 3, 582–601.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[6][7]

    • Source: Journal of Medicinal Chemistry 2008, 51, 15, 4359–4369.
    • URL:[Link]

  • Starting Material Availability

    • Title: Methyl 6-chloro-2-methylnicotinate (CAS 851759-19-8).[3]

    • Source: ChemScene Product D

Sources

Investigating the mechanism of action of 6-Fluoro-2-methylnicotinic acid compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Investigating the Mechanism of Action of 6-Fluoro-2-methylnicotinic Acid Derivatives

Part 1: Executive Summary & Chemical Rationale

In modern fragment-based drug discovery (FBDD), This compound (6-F-2-Me-NA) serves not as a final drug, but as a "privileged scaffold"—a core structural motif capable of binding to diverse biological targets with high affinity.

For researchers investigating the Mechanism of Action (MoA) of libraries built upon this scaffold, the investigation must begin with the intrinsic properties of the core itself. This guide outlines the technical roadmap for elucidating the MoA of 6-F-2-Me-NA derivatives, focusing on its two primary biological trajectories: G-Protein Coupled Receptor (GPCR) modulation (specifically GPR109A) and Kinase Inhibition .

The Pharmacophore Triad

The utility of this scaffold rests on three structural pillars that must be considered during MoA investigation:

  • The C3-Carboxylic Acid: The primary vector for elaboration (e.g., amide coupling to generate kinase hinge binders).

  • The C6-Fluorine: A bioisostere for hydrogen that blocks metabolic oxidation (CYP450 protection) and increases lipophilicity (

    
    logP 
    
    
    
    +0.25), enhancing membrane permeability.
  • The C2-Methyl Group: A steric anchor. It forces the molecule into specific conformations (atropisomerism) by clashing with substituents at the C3 position, often "locking" the ligand into a bioactive conformation.

Part 2: Strategic Investigation Workflow

To determine the MoA of a bioactive compound derived from 6-F-2-Me-NA, a hierarchical screening approach is required. Do not assume a single target; this scaffold is promiscuous.

Phase 1: Target Deconvolution & Profiling

Before mechanistic deep-dives, define the target class.

Assay TypeTarget ClassKey ReadoutRationale
HTRF / TR-FRET Kinases (e.g., CSF1R, BRAF)Phosphorylation inhibition (

)
The pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding hinge region.
cAMP GloSensor GPCRs (GPR109A/HM74A)cAMP levelsNicotinic acid derivatives are classic orthosteric agonists for GPR109A (Gi-coupled).
Cellular Uptake PET Tracers% ID/g (Injected Dose/gram)If the C6-F is radiolabeled (

F), the MoA is metabolic trapping via transport proteins.
Phase 2: Biophysical Validation (The "Truth" Step)

Once a hit is identified, you must validate direct physical binding to rule out assay artifacts (e.g., aggregation).

  • Method: Surface Plasmon Resonance (SPR).

  • Metric:

    
     (Dissociation Constant) and Residence Time (
    
    
    
    ).
  • Success Criteria: 1:1 binding stoichiometry with rapid on/off rates typical of fragment-like binders.

Part 3: Detailed Experimental Protocol

To definitively prove that your 6-F-2-Me-NA derivative engages its target inside a living cell (and not just in a test tube), the Cellular Thermal Shift Assay (CETSA) is the gold standard.

Protocol: CETSA for Target Engagement Validation

Objective: Determine if the compound stabilizes the target protein (e.g., a Kinase or Receptor) against thermal denaturation in intact cells.

Materials:

  • HEK293 cells (or relevant disease line).

  • Test Compound (6-F-2-Me-NA derivative).

  • Lysis Buffer (with protease inhibitors).

  • PCR Thermocycler (for temperature gradient).

  • Western Blotting reagents.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with 10 µM of the test compound (or DMSO control) for 1 hour at 37°C. Note: High concentration is needed to ensure saturation.

  • Thermal Challenge:

    • Aliquot cell suspension into 10 PCR tubes (50 µL each).

    • Apply a temperature gradient (e.g., 40°C to 67°C in 3°C increments) using the thermocycler for 3 minutes.

    • Immediately cool to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (0.4% NP-40) and perform three freeze-thaw cycles (liquid

      
       / 25°C) to lyse cells.
      
    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: Collect the supernatant . Aggregated (denatured) proteins will be in the pellet; stabilized (drug-bound) proteins remain in the supernatant.

  • Detection:

    • Analyze supernatants via Western Blot using an antibody specific to the target.

    • Quantification: Plot band intensity vs. Temperature.

    • Calculation: Calculate

      
       (Shift in melting temperature). A shift >2°C indicates significant intracellular binding.
      

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways modulated by this scaffold depending on its functionalization.

MoA_Pathways Scaffold 6-Fluoro-2-methylnicotinic Acid Scaffold Amidation C3-Amidation (Hinge Binder) Scaffold->Amidation DirectBind Direct Binding (Acidic Pharmacophore) Scaffold->DirectBind Radiolabel 18F-Radiolabeling Scaffold->Radiolabel Kinase Target: Kinase (e.g., CSF1R, BRAF) Amidation->Kinase ATP_Block Mechanism: ATP Competition Kinase->ATP_Block Apoptosis Outcome: Apoptosis/Stasis ATP_Block->Apoptosis GPCR Target: GPR109A (Gi-Coupled) DirectBind->GPCR cAMP_Drop Mechanism: cAMP Suppression GPCR->cAMP_Drop Lipolysis Outcome: Lipolysis Inhibition cAMP_Drop->Lipolysis Transport Target: Metabolic Transporters Radiolabel->Transport Trapping Mechanism: Metabolic Trapping Transport->Trapping Imaging Outcome: PET Imaging Signal Trapping->Imaging

Figure 1: Mechanistic divergence of the this compound scaffold. The core structure can be elaborated to inhibit kinases (top), activate metabolic GPCRs (middle), or serve as a PET imaging agent (bottom).

Part 5: Data Interpretation & Troubleshooting

When analyzing data derived from this scaffold, apply the following "Logic Checks" to ensure scientific integrity:

  • The "Fluorine Effect" Check:

    • Observation: Potency increases significantly compared to the non-fluorinated analog.

    • Causality: Likely due to increased lipophilicity penetrating the binding pocket or a specific electrostatic interaction with the receptor backbone.

    • Verification: Compare LogD values. If LogD is identical but potency rises, it is a specific electronic interaction (H-bond acceptor capability modulation).

  • The "Methyl Twist" Check:

    • Observation: The 2-Methyl analog is active, but the 2-H analog is inactive.

    • Causality: The target requires a twisted conformation. The methyl group forces the C3-substituent out of plane relative to the pyridine ring.

    • Verification: Perform Small Molecule X-Ray Crystallography or NOESY NMR to confirm the solution-state conformation.

References

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry and Antibacterial Activities.[1] PMC. Retrieved from [Link]

  • MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Pharmaceuticals.[2][3][1][4][5][6][7][8] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Fluoro-2-methylnicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6-Fluoro-2-methylnicotinic acid, a key building block in medicinal chemistry. We will explore the physicochemical properties governing its solubility, present a framework for solvent selection, and detail a robust experimental protocol for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Critical Role of Solvent Selection

This compound (CAS 884494-97-7) is a fluorinated pyridine derivative increasingly utilized in the synthesis of novel therapeutic agents.[1] The selection of an appropriate solvent is a cornerstone of successful process development, particularly for crystallization, which impacts yield, purity, polymorph control, and crystal morphology.[2][3] A poorly considered solvent choice in early development can lead to significant processability issues during scale-up and manufacturing.[2][3] This guide moves beyond simple intuition-based choices to a rational, data-driven approach for understanding and manipulating the solubility of this important API intermediate.

Physicochemical Profile of this compound

Understanding the inherent properties of the molecule is the first step in predicting its behavior in various solvents. The structure combines features that create a nuanced solubility profile: a polar carboxylic acid group, a moderately polar fluoropyridine ring, and a nonpolar methyl group.

PropertyValueSource
Molecular Formula C₇H₆FNO₂[4]
Molecular Weight 155.13 g/mol [4]
CAS Number 884494-97-7[4]
Predicted pKa 3.13 ± 0.25[5]
Appearance Solid[4]

The predicted pKa of ~3.13 suggests it is a moderately strong acid.[5] This is a crucial parameter, as the charge state of the molecule (ionized vs. neutral) dramatically affects solubility. In protic solvents or aqueous solutions with a pH above the pKa, the molecule will deprotonate to its more soluble carboxylate form. In organic solvents, the neutral, less polar form will predominate. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the nitrogen and oxygen atoms, and to a lesser extent, fluorine) indicates that hydrogen bonding will be a primary driver of its interactions with solvents.[6]

The interplay of these features dictates the compound's affinity for different solvent classes.

G cluster_molecule This compound Properties cluster_solubility Solubility Behavior pKa Acidic pKa (~3.13) Protic High solubility in polar protic solvents (e.g., Alcohols) pKa->Protic Favors interaction with protic solvents HBD H-Bond Donor (COOH) HBD->Protic Forms strong H-bonds HBA H-Bond Acceptors (N, O, F) Aprotic Moderate solubility in polar aprotic solvents (e.g., Acetone, THF) HBA->Aprotic Interacts via dipole-dipole & H-bonding Polarity Polar/Non-Polar Moieties Polarity->Aprotic Nonpolar Low solubility in non-polar solvents (e.g., Hexane) Polarity->Nonpolar 'Like dissolves like' principle limits solubility

Caption: Key molecular properties influencing the solubility of this compound.

Quantitative Solubility in Common Organic Solvents

While specific, publicly available quantitative solubility data for this compound is limited, a systematic experimental approach can quickly fill this gap. The following table outlines the expected solubility trends based on the physicochemical profile and provides a template for recording experimentally determined values. The classification (e.g., "High," "Moderate," "Low") is a qualitative prediction to guide initial solvent screening.

SolventSolvent ClassPredicted SolubilityExperimental Value (mg/mL at 25°C)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
IsopropanolPolar ProticModerate-HighTo be determined
WaterPolar ProticLow (at low pH)To be determined
AcetonePolar AproticModerateTo be determined
Tetrahydrofuran (THF)Polar AproticModerateTo be determined
Ethyl AcetatePolar AproticLow-ModerateTo be determined
Dichloromethane (DCM)Polar AproticLowTo be determined
TolueneNon-PolarVery LowTo be determined
Heptane/HexaneNon-PolarInsolubleTo be determined

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, a standardized protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[7][]

Materials and Equipment
  • This compound (solid, purity >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Temperature-controlled orbital shaker or agitator (e.g., set to 25 °C ± 1 °C)

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible)

  • HPLC or UV-Vis spectrophotometer with a validated analytical method for the API

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker. Agitate at a constant speed for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[7] The concentration of the solution should be measured at different time points until it remains stable.[7]

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high concentration readings.

  • Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using the validated HPLC or UV-Vis method to determine the concentration of 6-Fluoro-2-methylnicotini c acid.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess API to vial B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Collect supernatant C->D E Filter sample (0.22 µm) D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the isothermal shake-flask solubility determination method.

Discussion and Practical Implications

The solubility data generated is invaluable for several key areas of drug development:

  • Crystallization Process Design: The choice of a crystallization solvent is a balance. The API should have reasonably high solubility at an elevated temperature but low solubility at a lower temperature to maximize yield upon cooling.[2][9] For anti-solvent crystallization, a pair of miscible solvents is needed where the API is soluble in one and insoluble in the other.[10]

  • Formulation Development: For liquid formulations, a solvent that provides high solubility is desired to achieve the target concentration. For solid dosage forms, understanding solubility in various media is critical for predicting dissolution behavior.[][11]

  • Purification: Solubility differences in various solvents can be exploited to remove impurities. A solvent might be chosen that readily dissolves the API while leaving specific impurities behind as solids, or vice-versa.

The molecular structure suggests that polar protic solvents like methanol and ethanol will be excellent solubilizers due to their ability to form strong hydrogen bonds with the carboxylic acid group. Polar aprotic solvents like THF and acetone will likely offer moderate solubility. Non-polar solvents such as heptane are expected to be poor solvents and could serve as effective anti-solvents for crystallization processes.

Conclusion

A thorough understanding of the solubility of this compound is not an academic exercise but a practical necessity for efficient and robust process development. By combining an analysis of its physicochemical properties with systematic, quantitative experimental measurement, researchers can make informed decisions that accelerate the development timeline and mitigate risks associated with scale-up and manufacturing. The protocols and frameworks presented in this guide provide a clear path to generating and applying this critical data.

References

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.
  • Gani, R. (2013). Solvent design for crystallization of pharmaceutical products. ResearchGate.
  • Solvent selection for process development. (2021). Technobis Crystallization Systems.
  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (n.d.). ACS Publications.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.
  • API Solubility: Key Factor in Oral Drug Bioavailability. (n.d.). BOC Sciences.
  • This compound Product Description. (n.d.). ChemicalBook.
  • This compound. (n.d.). Fluorochem.
  • API Solubility and Dissolution Enhancement Via Formulation. (n.d.). Sigma-Aldrich.
  • 6-Fluoronicotinic Acid. (n.d.). PubChem.
  • This compound. (n.d.). Sigma-Aldrich.
  • 6-Fluoronicotinic acid. (n.d.). Ossila.

Sources

Stability of 6-Fluoro-2-methylnicotinic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Stability of 6-Fluoro-2-methylnicotinic acid

Introduction

This compound, a fluorinated pyridinecarboxylic acid derivative, is a key building block in medicinal chemistry and drug discovery. Its structural features, including the fluorine atom, the methyl group, and the carboxylic acid moiety on a pyridine ring, impart unique electronic and physicochemical properties that are of significant interest in the design of novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This guide provides a comprehensive technical overview of the stability of this compound under various stress conditions, including hydrolysis, temperature, light, and oxidation. Understanding the stability profile of this molecule is crucial for its proper handling, storage, and application in research and development, ensuring the integrity of experimental results and the quality of synthesized compounds.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component in the development of drug substances and products. It involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradation products.[1] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

A typical forced degradation study involves exposing the compound to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely destroying the parent molecule.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photo Photolytic Stress (e.g., UV/Vis light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation observed Pathways Degradation Pathways HPLC->Pathways Products Degradation Products LCMS->Products Method Validated Analytical Method Pathways->Method Products->Method Drug This compound Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: General workflow for forced degradation studies.

Stability of this compound Under Different Stress Conditions

Hydrolytic Stability

The hydrolytic stability of this compound is expected to be pH-dependent, primarily influenced by the carboxylic acid group and the pyridine ring.

  • Acidic Conditions: In acidic solutions, the pyridine nitrogen will be protonated, which can influence the electronic properties of the ring. Generally, nicotinic acid and its derivatives are relatively stable to acid hydrolysis.[3] However, under harsh acidic conditions and elevated temperatures, decarboxylation could potentially occur, although this is not expected under typical handling and storage conditions. The C-F bond in fluoroaromatic compounds is generally very stable and not susceptible to hydrolysis under acidic conditions.[4]

  • Neutral Conditions: In neutral aqueous solutions, the compound is expected to be stable.

  • Alkaline Conditions: Under basic conditions, the carboxylic acid group will be deprotonated to form the carboxylate salt. While the C-F bond on an aromatic ring is generally stable, extreme alkaline conditions combined with high temperatures could potentially lead to nucleophilic aromatic substitution of the fluorine atom, though this is a slow process.[5] Similar to acidic conditions, harsh basic conditions could also promote decarboxylation. Studies on esters of nicotinic acid have shown degradation under basic conditions.[3]

Hydrolysis_Pathway cluster_acid Acidic Hydrolysis (Harsh) cluster_base Alkaline Hydrolysis (Harsh) Parent This compound Decarboxylation_Acid Potential Decarboxylation Parent->Decarboxylation_Acid H+, Δ Decarboxylation_Base Potential Decarboxylation Parent->Decarboxylation_Base OH-, Δ Nucleophilic_Sub Potential Nucleophilic Aromatic Substitution Parent->Nucleophilic_Sub OH-, Δ (Slow) Oxidation_Pathway Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide [O] Oxidized_Methyl Oxidized Methyl Group Product (e.g., hydroxymethyl) Parent->Oxidized_Methyl [O] (Harsh conditions)

Caption: Potential oxidative degradation pathways.

Summary of Stability Profile

ConditionStressorExpected StabilityPotential Degradation Products
Hydrolytic 0.1 M HCl, RTStable-
0.1 M HCl, 80°CPotential slow degradationDecarboxylated product
Water, RTStable-
0.1 M NaOH, RTStable-
0.1 M NaOH, 80°CPotential slow degradationDecarboxylated product, Nucleophilic substitution product
Thermal 80°C (solid)Likely stable-
> Melting PointDegradationDecarboxylated product (2-fluoro-6-methylpyridine)
Photolytic UV/Vis LightPotential degradationPhotoproducts (e.g., defluorinated species)
Oxidative 3% H₂O₂, RTPotential degradationN-oxide, other oxidative products

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and for detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. [6]

Stability-Indicating HPLC Method

A reverse-phase HPLC method can be developed and validated for the analysis of this compound and its potential degradation products.

Experimental Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation between the parent peak and any degradation product peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 265 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can resolve the main peak from any degradation products, impurities, or placebo components.

HPLC_Setup Solvent Mobile Phase A (Aqueous) Mobile Phase B (Organic) Pump HPLC Pump (Gradient Controller) Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column (Thermostatted) Injector->Column Detector PDA Detector Column->Detector Data Data Acquisition System Detector->Data

Caption: Schematic of a typical stability-indicating HPLC system.

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. [7]LC-MS provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.

Conclusion

This compound is expected to be a relatively stable compound under normal handling and storage conditions. However, it is susceptible to degradation under harsh hydrolytic, thermal, photolytic, and oxidative stress. Understanding these degradation pathways is essential for researchers and drug development professionals to ensure the quality and reliability of their work. The use of a validated stability-indicating HPLC method is critical for monitoring the stability of this important chemical building block.

References

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  • ResearchGate. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]

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  • Clarke, T., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(8), 1234-1236. Retrieved from [Link]

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  • NIST Technical Series Publications. (1951). Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Are Zr6-based MOFs water stable? Linker hydrolysis vs. capillary-force-driven channel collapse. Retrieved from [Link]

  • ResearchGate. (2017). Understanding the thermal instability of fluoroethylene carbonate in LiPF6-based electrolytes for lithium ion batteries. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]

  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Fluoro-2-methylnicotinic acid, a valuable fluorinated pyridine derivative for pharmaceutical research and drug development. The synthetic strategy is based on a robust two-part process: the initial synthesis of a key intermediate, 6-Bromo-2-methylnicotinic acid, followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom. This guide is designed for researchers, medicinal chemists, and process development scientists, offering detailed experimental procedures, mechanistic insights, and practical advice for successful execution.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a molecule can profoundly modulate its physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. This compound is a key building block for the synthesis of various biologically active compounds. Its preparation, however, is not widely documented in standard literature.

This document outlines a reliable and reproducible synthetic route, beginning with the selective oxidation of commercially available 6-bromo-2-methylpyridine, followed by esterification to protect the carboxylic acid. The pivotal step involves a nucleophilic aromatic substitution reaction to replace the bromine atom with fluorine. The final step is the hydrolysis of the ester to yield the target acid. Each step is explained in detail, providing the rationale behind the choice of reagents and conditions to ensure both high yield and purity.

Overall Synthetic Scheme

The synthesis is accomplished via a four-step sequence starting from 6-bromo-2-methylpyridine.

Synthetic_Workflow A 6-Bromo-2-methylpyridine B 6-Bromo-2-methylnicotinic Acid A->B 1. KMnO4, H2O (Oxidation) C Methyl 6-Bromo-2-methylnicotinate B->C 2. MeOH, H2SO4 (Esterification) D Methyl 6-Fluoro-2-methylnicotinate C->D 3. Fluoride Source, DMF (Fluorination) E This compound D->E 4. LiOH, H2O/THF (Hydrolysis)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Intermediate (Methyl 6-Bromo-2-methylnicotinate)

This part details the preparation of the bromo-ester intermediate required for the subsequent fluorination reaction.

Step 1.1: Oxidation of 6-Bromo-2-methylpyridine

The first step involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.

Reaction: Starting Material: 6-Bromo-2-methylpyridine Product: 6-Bromo-2-methylnicotinic Acid Reagent: Potassium Permanganate (KMnO₄)

Protocol:

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-methylpyridine (31.3 g, 0.182 mol) and 650 mL of deionized water.

  • Heating: Begin stirring the suspension and heat the mixture to 65-70 °C using a heating mantle.

  • Addition of Oxidant: Once the temperature is stable, add potassium permanganate (KMnO₄, 74.8 g, 0.473 mol, ~2.6 equivalents) in small portions over 1-2 hours. The addition is exothermic; monitor the temperature to maintain it within the desired range. The reaction mixture will turn into a thick, brown slurry as manganese dioxide (MnO₂) precipitates.

    • Scientific Rationale: Portion-wise addition of KMnO₄ is crucial to control the exothermicity of the reaction and prevent a runaway reaction. The methyl group, being in a position activated by the pyridine ring, is selectively oxidized to the carboxylate.

  • Reaction Monitoring: After the addition is complete, continue heating and stirring the mixture at 65-70 °C for an additional 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with hot water (2 x 100 mL). c. Combine the filtrates in a beaker and cool in an ice bath. d. Slowly acidify the clear filtrate to pH 2-3 by adding 10% aqueous hydrochloric acid (HCl). A white precipitate of 6-bromo-2-methylnicotinic acid will form. e. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. f. Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry it under vacuum to a constant weight.[1]

Data Summary Table:

ParameterValue
Starting Material6-Bromo-2-methylpyridine
ReagentPotassium Permanganate (KMnO₄)
Molar Ratio (Reagent:SM)~2.6 : 1
SolventWater
Reaction Temperature65-70 °C
Reaction Time~8 hours
Typical Yield80-90%
Product AppearanceWhite solid
Step 1.2: Fischer Esterification

The carboxylic acid is converted to its methyl ester to prevent side reactions during the subsequent fluorination step. Fischer esterification is a classic and efficient method for this purpose.

Reaction: Starting Material: 6-Bromo-2-methylnicotinic Acid Product: Methyl 6-Bromo-2-methylnicotinate Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄)

Protocol:

  • Setup: In a 500 mL round-bottom flask, suspend the 6-bromo-2-methylnicotinic acid (31.6 g, 0.146 mol) obtained from the previous step in 300 mL of anhydrous methanol.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 4 mL, ~0.5 equivalents) dropwise with stirring.

    • Safety Note: Sulfuric acid is highly corrosive. Always add acid to the alcohol slowly and with cooling to dissipate the heat generated.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-8 hours.

    • Scientific Rationale: The reaction is an equilibrium process. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol by about two-thirds using a rotary evaporator. c. Pour the remaining mixture slowly into a beaker containing 500 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Stir until gas evolution ceases. d. Extract the aqueous mixture with ethyl acetate (3 x 150 mL). e. Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography to yield methyl 6-bromo-2-methylnicotinate as a white crystalline solid.[1]

Part 2: Fluorination and Final Product Synthesis

This part describes the critical fluorine introduction via nucleophilic aromatic substitution and the final hydrolysis to obtain the target acid.

Step 2.1: Nucleophilic Aromatic Substitution (Fluorination)

This is the key step where the bromine atom is displaced by fluoride. The reaction is facilitated by the electron-deficient nature of the pyridine ring.

Caption: Generalized mechanism for the SNAr fluorination step.

Protocol:

  • Reagents and Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add methyl 6-bromo-2-methylnicotinate (10.0 g, 43.5 mmol), anhydrous tetramethylammonium fluoride (TMAF, 8.1 g, 87.0 mmol, 2.0 equivalents), and 100 mL of anhydrous dimethylformamide (DMF).

    • Scientific Rationale: A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the cation (tetramethylammonium) but leaves the fluoride anion relatively "naked" and highly nucleophilic. Anhydrous conditions are critical as water can compete as a nucleophile, leading to undesired hydroxylation byproducts.[2]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Isolation: a. Cool the mixture to room temperature. b. Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes. c. Extract the product with ethyl acetate (3 x 150 mL). d. Combine the organic layers and wash with water (3 x 100 mL) to remove DMF, followed by a wash with brine (100 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to give methyl 6-fluoro-2-methylnicotinate.

Data Summary Table:

ParameterValue
Starting MaterialMethyl 6-Bromo-2-methylnicotinate
Fluorinating AgentTetramethylammonium Fluoride (TMAF)
Molar Ratio (Reagent:SM)2.0 : 1
SolventAnhydrous DMF
Reaction Temperature80-90 °C
Reaction Time16-24 hours
Typical Yield60-75%
Product AppearanceOff-white solid or pale oil
Step 2.2: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to yield the desired this compound.

Reaction: Starting Material: Methyl 6-Fluoro-2-methylnicotinate Product: this compound Reagent: Lithium Hydroxide (LiOH)

Protocol:

  • Setup: Dissolve methyl 6-fluoro-2-methylnicotinate (5.0 g, 29.6 mmol) in a mixture of tetrahydrofuran (THF, 60 mL) and water (30 mL) in a 250 mL round-bottom flask.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 g, 59.6 mmol, 2.0 equivalents) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is fully consumed.

    • Scientific Rationale: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and methanol. A mixed solvent system (THF/water) is used to ensure the solubility of both the organic ester and the inorganic base.

  • Workup and Isolation: a. Remove the THF from the reaction mixture using a rotary evaporator. b. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. d. A white precipitate of this compound will form. e. Stir the suspension for 30 minutes in the ice bath. f. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.[2]

Conclusion

This application note provides a validated and detailed protocol for the synthesis of this compound. By following this four-step procedure—oxidation, esterification, nucleophilic fluorination, and hydrolysis—researchers can reliably produce this valuable fluorinated building block in good overall yield. The insights into the reaction mechanisms and the rationale behind the chosen conditions are intended to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research and development goals.

References

  • CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate. Google Patents.
  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzoate metalation in synthetic strategy. Chemical Reviews, 90(6), 879-933. URL: [Link]

  • CN115433122A - Preparation method of 6-fluoronicotinic acid. Google Patents.
  • Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution (SNAr). Chemical Reviews, 101(6), 1819-1898. URL: [Link]

Sources

Application Note: Robust and Efficient Amide Coupling of 6-Fluoro-2-methylnicotinic Acid for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its formation through the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery.[1][2] This application note provides a detailed experimental procedure for the amide coupling of 6-fluoro-2-methylnicotinic acid, a valuable building block in medicinal chemistry. We will delve into the rationale behind the choice of reagents and conditions, offering a robust protocol that can be adapted for the synthesis of diverse compound libraries. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of amides derived from this fluorinated nicotinic acid derivative.

Scientific Rationale and Mechanistic Overview

Direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the formation of a stable carboxylate-ammonium salt.[3] Therefore, the carboxylic acid must first be activated to a more electrophilic species.[2][3] This is typically achieved using a coupling reagent. In this protocol, we will focus on the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a third-generation uronium salt-based coupling reagent known for its high efficiency, low rate of racemization, and effectiveness with a broad range of substrates, including those with steric hindrance.[4][5]

The mechanism of HATU-mediated amide coupling involves the initial reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This forms a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[4] This activated species is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea byproduct.[5]

Experimental Workflow and Key Considerations

The overall experimental workflow for the amide coupling of this compound is depicted below. Key considerations at each stage are crucial for a successful reaction.

Amide Coupling Workflow prep Reagent Preparation (Drying of Solvents & Reagents) activation Carboxylic Acid Activation (this compound + HATU + DIPEA) prep->activation Inert Atmosphere coupling Amine Addition & Coupling Reaction activation->coupling Stirring at RT workup Aqueous Workup (Quenching & Extraction) coupling->workup Reaction Monitoring (TLC/LC-MS) purification Purification (Column Chromatography) workup->purification Crude Product analysis Product Characterization (NMR, MS) purification->analysis Purified Amide

Figure 1: General workflow for the amide coupling of this compound.

Reagent and Solvent Selection:
  • Coupling Reagent: HATU is recommended for its high reactivity and ability to minimize side reactions.[4] Alternatives include other uronium salts like HBTU or phosphonium salts like PyBOP. Carbodiimides such as EDC in combination with an additive like HOBt are also viable but may require longer reaction times or lead to different side product profiles.[3]

  • Base: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and facilitate the reaction without competing with the amine nucleophile. DIPEA is a common choice.

  • Solvent: A polar aprotic solvent is required to dissolve the reactants. N,N-Dimethylformamide (DMF) is an excellent choice for its high polarity.[6] Dichloromethane (DCM) can also be used, particularly for less polar substrates.[3] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic primary amine (R-NH2). The stoichiometry may need to be optimized for specific amines.

Materials and Reagents:
ReagentMolecular WeightMoles (mmol)Mass/VolumeEquivalents
This compound155.13 g/mol 1.0155 mg1.0
Amine (R-NH2)Varies1.1Varies1.1
HATU380.23 g/mol 1.2456 mg1.2
DIPEA129.24 g/mol 2.50.44 mL2.5
Anhydrous DMF--5 mL-
Dichloromethane (DCM) for extraction--As needed-
Saturated aqueous NaHCO3 solution--As needed-
Brine--As needed-
Anhydrous Na2SO4 or MgSO4--As needed-
Silica gel for chromatography--As needed-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)--As needed-
Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (155 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) to the flask and stir until the carboxylic acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add HATU (456 mg, 1.2 mmol) followed by DIPEA (0.44 mL, 2.5 mmol). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the active ester.

  • Amine Addition: Add the amine (1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 15 mL) to remove unreacted acid and acidic byproducts, followed by water (1 x 15 mL), and finally brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[1]

Product Characterization

The identity and purity of the final amide product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the protons on the pyridine ring, the methyl group, and the R-group of the amine, as well as a broad singlet for the amide N-H proton.[7]

    • ¹³C NMR will confirm the presence of the amide carbonyl carbon.

    • ¹⁹F NMR will show a singlet corresponding to the fluorine atom on the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting and Side Reactions

While HATU is a robust coupling reagent, potential issues can arise.

  • Low Conversion: This may be due to insufficiently dried reagents or solvents, or a poorly nucleophilic amine. Increasing the reaction temperature or using a more potent coupling reagent may be necessary.

  • Side Products: A common side reaction with uronium-based reagents can be the formation of a guanidinium byproduct from the reaction of the amine with the coupling reagent. Adding the amine after a pre-activation step, as described in the protocol, can minimize this.

The following diagram illustrates the main reaction pathway and a potential side reaction.

Reaction and Side Reaction reactants This compound + R-NH2 + HATU + DIPEA active_ester O-Acylisourea Intermediate reactants->active_ester Activation side_product Guanidinium Byproduct reactants->side_product Side Reaction (Amine + HATU) product Desired Amide Product active_ester->product Nucleophilic Attack by Amine

Figure 2: Desired reaction pathway and a potential side reaction.

Conclusion

This application note provides a comprehensive and reliable protocol for the amide coupling of this compound using HATU. The detailed step-by-step procedure, coupled with an understanding of the underlying chemical principles and potential pitfalls, will enable researchers to efficiently synthesize a wide range of amide derivatives for applications in drug discovery and medicinal chemistry.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Khan Academy. Preparation of amides using DCC (video). [Link]

  • De-en, J., et al. (2017). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. The Journal of Organic Chemistry, 82(15), 7858-7867. [Link]

  • Jasinski, J., et al. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2345. [Link]

  • Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Google Patents. (2022).
  • Wikipedia. HATU. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(21), 5881-5884. [Link]

  • ResearchGate. (2015). Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II), Ni(II) and Cu(II). [Link]

  • Alichem. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Google Patents. (1988).
  • ResearchGate. (2015). Vibrational, structural and electronic properties of 6-methyl nicotinic acid by density functional theory. [Link]

  • PubChem. 6-Fluoronicotinic Acid. [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis, 7(12), 8413-8417. [Link]

  • 4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

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High-Yield Synthesis of 6-Fluoro-2-methylnicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Part 1: Strategic Overview

The Challenge of the Scaffold

The 6-fluoro-2-methylnicotinic acid ester scaffold is a privileged structural motif in medicinal chemistry. The C6-fluorine atom blocks metabolic oxidation (a common clearance pathway for pyridines) while modulating the pKa of the pyridine nitrogen. However, introducing fluorine at the C6 position of a 2-methyl-substituted pyridine is synthetically non-trivial due to:

  • Regioselectivity: Direct electrophilic fluorination (e.g., using Selectfluor) is often poor due to the deactivating nature of the ester group.

  • Steric/Electronic Conflict: The 2-methyl group provides electron density that can compete with the activation required for nucleophilic attack, while the 3-ester group activates the ring.

  • Hydrolysis Risk: The ester functionality is labile under the harsh acidic or basic conditions often required for fluorination.

The Solution: Halex (Halogen Exchange)

This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) of a chloro-precursor using Potassium Fluoride (KF), known as the Halex reaction . Unlike the Balz-Schiemann reaction (diazotization), which is often hazardous and low-yielding on scale, the Halex route is scalable, atom-economical, and capable of yields >80% when water is strictly excluded.

Retrosynthetic Logic

The synthesis is best approached by constructing the pyridine ring first, functionalizing to the chloride, and performing the fluorination as the final critical step.

Retrosynthesis Target Ethyl 6-fluoro-2-methylnicotinate (Target) Chloro Ethyl 6-chloro-2-methylnicotinate (Precursor) Target->Chloro Halex Reaction (KF, 18-Crown-6) Hydroxy Ethyl 6-hydroxy-2-methylnicotinate (Pyridone Tautomer) Chloro->Hydroxy Chlorination (POCl3)

Figure 1: Retrosynthetic strategy focusing on the critical Halex transformation.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (Ethyl 6-chloro-2-methylnicotinate)

Note: If the chloro-intermediate is purchased commercially (CAS: 31163-12-9), skip to Protocol B.

Rationale: The 6-hydroxy starting material exists in equilibrium with its 2-pyridone tautomer. Reaction with Phosphorus Oxychloride (


) drives the equilibrium to the aromatic chloropyridine.

Reagents:

  • Ethyl 6-hydroxy-2-methylnicotinate (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv)
    
  • Catalytic DMF (3-5 drops)

Procedure:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Addition: Charge the flask with Ethyl 6-hydroxy-2-methylnicotinate. Carefully add

    
     (neat). Add catalytic DMF.
    
  • Reaction: Heat the mixture to 100–110°C for 2–3 hours. Monitor by TLC (30% EtOAc/Hexanes) until the polar starting material disappears.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mass onto crushed ice/water with vigorous stirring (Exothermic!).

    • Neutralize carefully with solid

      
       or 
      
      
      
      to pH ~8.
    • Extract with Ethyl Acetate (

      
      ).[1]
      
  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate. The crude product is often pure enough for the next step; otherwise, purify via silica gel chromatography (Hexanes/EtOAc).
    
Protocol B: High-Yield Fluorination (The Halex Reaction)

This is the core "High-Yield" step. Success depends entirely on the dryness of the reagents.

Mechanism: SNAr. The fluoride ion attacks the C6 position, displacing chloride. Solvent Choice: Sulfolane is preferred over DMSO or DMF because it is thermally stable at the high temperatures (>140°C) required and less prone to side reactions with the ester.

Reagents:

  • Ethyl 6-chloro-2-methylnicotinate (1.0 equiv)

  • Spray-dried Potassium Fluoride (KF) (2.0 - 3.0 equiv)

    • Note: Standard KF is often too wet. Spray-dried is essential for high yield.

  • 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (

    
    ) (0.1 equiv)
    
  • Sulfolane (Anhydrous, 5-10 volumes)

  • Toluene (for azeotropic drying, optional but recommended)

Step-by-Step Procedure:

  • Drying Step (Azeotropic Distillation):

    • In a reaction vessel equipped with a Dean-Stark trap, combine KF and Sulfolane.

    • Add Toluene (20% v/v relative to Sulfolane).

    • Heat to reflux to remove trace water from the KF/Sulfolane mixture via the Dean-Stark trap.

    • Distill off the toluene completely.

  • Reaction:

    • Cool the mixture to ~100°C.

    • Add the Ethyl 6-chloro-2-methylnicotinate and the Phase Transfer Catalyst (18-Crown-6 ).

    • Heat the mixture to 140–150°C under an inert atmosphere (

      
       or Ar).
      
    • Time: Typically 4–12 hours. Monitor by HPLC or GC (TLC is difficult due to sulfolane). Look for the conversion of the Chloro-peak to the Fluoro-peak.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with water (5 volumes).

    • Extract with MTBE (Methyl tert-butyl ether) or Diethyl Ether (

      
      ).
      
      • Why MTBE? Sulfolane has some solubility in water but can contaminate Ethyl Acetate. MTBE offers better phase separation from Sulfolane/Water mixtures.

    • Wash the combined organic layers with water (

      
      ) to remove residual Sulfolane.
      
    • Wash with Brine, dry over

      
      .
      
  • Purification:

    • Concentrate under reduced pressure.[1][3]

    • Purify via flash chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 75–85%.

Part 3: Data & Visualization

Reaction Workflow Diagram

HalexWorkflow Start Start: Ethyl 6-chloro-2-methylnicotinate Reaction Reaction: Add Substrate + 18-Crown-6 Heat to 150°C, 6-12h Start->Reaction Add Substrate Drying Pre-Step: Azeotropic Drying of KF/Sulfolane (Toluene, Dean-Stark) Drying->Reaction Dry System Quench Workup: Dilute with Water Extract with MTBE Reaction->Quench Complete Product Product: Ethyl 6-fluoro-2-methylnicotinate (>98% Purity) Quench->Product Purify

Figure 2: Process flow for the high-yield Halex fluorination.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Wet KF or SolventUse spray-dried KF; ensure rigorous azeotropic drying with toluene.
Hydrolysis (Acid formation) Traces of water at high tempEnsure system is anhydrous. Ester hydrolysis is faster than fluorination if wet.
Black Tar / Decomposition Temperature too highDo not exceed 160°C. If reaction is slow, add more catalyst (18-C-6) rather than heat.
Sulfolane Contamination Poor extractionUse MTBE for extraction; wash organic layer thoroughly with water (Sulfolane is water-soluble).

Part 4: Safety & References

Safety Critical Warnings
  • HF Generation: Although KF is a salt, in the presence of trace moisture or acidic byproducts at high temperatures, Hydrogen Fluoride (HF) can be generated. Always work in a fume hood.

  • Sulfolane: Skin penetrant. Wear permeation-resistant gloves.

  • Pressure: If running in a sealed vessel (not recommended unless necessary), ensure the vessel is rated for the vapor pressure of the solvent at 150°C.

References
  • Halex Reaction Fundamentals

    • Adams, D. J., & Clark, J. H. (1999). Nucleophilic fluorination of aromatics: The Halex reaction.[4] Chemical Society Reviews. Link

  • Fluorination of Chloronicotinates

    • Setliff, F. L., & Coop, L. B. (1998).[5] Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange.[5] Journal of the Arkansas Academy of Science, 52(1). Link

  • Industrial Synthesis of Precursors

    • Beschke, H., et al. (1986). Process for the preparation of 6-methyl-nicotinic-acid esters.[2][6][7][8] US Patent 4,579,953. Link

  • Radiochemistry (Analogous 18F labeling)

    • Basuli, F., et al. (2010). One step radiosynthesis of 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester. Journal of Medicinal Chemistry, 53(4), 1732-1740. Link

Sources

Application Note: High-Purity Isolation of 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 6-Fluoro-2-methylnicotinic acid, a key building block in pharmaceutical and agrochemical research. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of the final active compounds. This document outlines three primary purification strategies: optimized recrystallization, selective acid-base extraction, and preparative flash column chromatography. The rationale behind method selection is discussed, focusing on the physicochemical properties of the target molecule and the nature of common process-related impurities.

Introduction: The Critical Role of Purity

This compound is a substituted pyridine carboxylic acid derivative. Its structural motifs are frequently incorporated into pharmacologically active agents, making it a valuable intermediate in drug discovery.[1][2] The presence of impurities, even in small amounts, can lead to side reactions, decreased yields, and the generation of difficult-to-separate byproducts in multi-step syntheses. Furthermore, for applications in regulated industries, stringent purity profiles are non-negotiable.

This application note is designed for researchers, process chemists, and drug development professionals. It aims to provide a robust framework for selecting and implementing an appropriate purification strategy based on the starting material's purity and the final application's requirements.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy is built upon a fundamental understanding of the target molecule's properties.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₇H₆FNO₂-
Molecular Weight 155.13 g/mol Influences chromatographic behavior and diffusion rates.[3][4]
Appearance White to off-white crystalline solidColor can be an initial indicator of purity.[2]
pKa (estimated) ~3-4 (for the carboxylic acid)The acidic nature is the cornerstone of the acid-base extraction method.
Solubility Soluble in water and common organic solvents.[2]Broad solubility requires careful solvent selection for selective precipitation (recrystallization).

The key features guiding our purification design are the acidic carboxylic acid group and the aromatic pyridine ring. The carboxylic acid allows for dramatic and reversible changes in polarity and aqueous solubility by adjusting the pH.

Common Impurities in Synthesis

Impurities in this compound typically arise from the synthetic route, often involving the oxidation of a precursor like 2-methyl-6-fluoropyridine-3-carbaldehyde or hydrolysis of the corresponding nitrile.[5][6]

  • Unreacted Starting Materials: Precursors from the synthesis.

  • Over-oxidation or Side-Reaction Products: Byproducts from the reaction.

  • Residual Solvents and Reagents: Inorganic salts and organic solvents used in the synthesis.

  • Colored Impurities: Often chromophores formed during oxidation processes.[7]

A purification strategy must effectively separate the target compound from these structurally similar and dissimilar impurities.

Purification Methodologies & Protocols

We present three primary methods, ranging from simple and scalable to highly selective for achieving analytical-grade purity. The choice of method depends on the scale, initial purity, and required final purity.

Method 1: Optimized Recrystallization

Recrystallization is a powerful, cost-effective, and scalable technique for removing moderate levels of impurities.[8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Causality & Rationale: The ideal solvent will dissolve the this compound completely at an elevated temperature but will have very limited solubility for it at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (and be removed with the mother liquor). Given the compound's general solubility, a mixed-solvent system is often most effective.

Protocol 4.1: Recrystallization from Ethanol/Water

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol. Aim for a ratio of approximately 5-10 mL of ethanol per gram of crude material.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Purity Assessment: Check the melting point. A sharp melting range close to the literature value indicates high purity. Further analysis can be done via HPLC or NMR.

Method 2: Selective Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to move the compound from an organic phase to an aqueous phase, leaving non-acidic impurities behind.[9][10]

Causality & Rationale: By adding a base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in water and insoluble in non-polar organic solvents.[11] Neutral or basic organic impurities remain in the organic layer. The process is then reversed by adding acid to the aqueous layer, which re-protonates the carboxylate, causing the pure carboxylic acid to precipitate out of the aqueous solution.[12]

Workflow for Acid-Base Extraction
A visual guide to the separation process.
dot graph AcidBaseExtraction { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontsize=9, fontname="Helvetica"];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Crude Product\n(in Ethyl Acetate)"]; sep_funnel [label="Separatory Funnel", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; aq_layer [label="Aqueous Layer\n(Sodium Carboxylate Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; org_layer [label="Organic Layer\n(Neutral Impurities)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acidify [label="Acidify with HCl\nto pH ~2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitate [label="Precipitate Forms"]; filter_dry [label="Filter & Dry"]; pure_product [label="Pure 6-Fluoro-2-\nmethylnicotinic acid", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];

// Edges start -> sep_funnel [label="1. Dissolve"]; sep_funnel -> aq_layer [label="2. Extract with\naq. NaHCO3"]; sep_funnel -> org_layer [label="Separate Layers"]; aq_layer -> acidify; acidify -> precipitate; precipitate -> filter_dry; filter_dry -> pure_product; }

Sources

Strategic Utilization of 6-Fluoro-2-methylnicotinic Acid in High-Throughput Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the landscape of modern drug discovery, 6-fluoro-2-methylnicotinic acid represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets. Its utility in parallel synthesis stems from its dual-reactivity profile:

  • The C3-Carboxylic Acid: A handle for amide coupling to generate diverse "warheads" or linker regions.

  • The C6-Fluorine: An electrophilic site primed for Nucleophilic Aromatic Substitution (

    
    ), allowing for late-stage diversification.
    
  • The C2-Methyl Group: Provides steric occlusion to the C3-carbonyl, potentially locking bioactive conformations, while simultaneously blocking the C2 position from metabolic oxidation or unwanted nucleophilic attack.

This guide details the protocols for exploiting this molecule in high-throughput synthesis (HTS) libraries, focusing on T3P-mediated amide coupling and regioselective


 diversification .

Mechanistic Insight: The Reactivity Hierarchy

To maximize yield and purity in a parallel format, one must understand the electronic causality governing this molecule.

The Advantage of Fluorine

Contrary to standard


 reactivity (where I > Br > Cl > F), 

reactions on heteroaromatics typically follow the order F > Cl > Br > I .[1]
  • Causality: The rate-determining step in

    
     is the initial nucleophilic attack and the formation of the Meisenheimer complex .[2] The high electronegativity of the fluorine atom inductively stabilizes the anionic intermediate more effectively than other halogens, lowering the activation energy for the attack [1].
    
  • Activation: The pyridine nitrogen renders the ring electron-deficient. The carboxylic acid (or resulting amide) at C3 is an Electron-Withdrawing Group (EWG), further activating the C6 position for substitution.

Strategic Sequencing

For library generation, the recommended sequence is Amide Coupling




.
  • Why? Converting the acid to an amide maintains (or enhances) the electron-withdrawing nature of the C3 substituent, keeping the C6-fluorine activated. Conversely, performing

    
     first on the free acid can be problematic due to the formation of the carboxylate salt (an Electron Donating Group via induction), which deactivates the ring toward nucleophilic attack.
    

Protocol A: T3P-Mediated Parallel Amide Coupling[3]

For parallel synthesis, we utilize Propylphosphonic Anhydride (T3P) .[3][4][5] Unlike HATU or EDC, T3P yields water-soluble byproducts, allowing for purification via liquid-liquid extraction (LLE) rather than chromatography—a critical feature for HTS [2].

Materials
  • Substrate: this compound (0.1 M in EtOAc or DMF).

  • Amine Library: Diverse primary/secondary amines (0.1 M in EtOAc or DMF).

  • Coupling Agent: T3P (50% w/w solution in EtOAc).

  • Base: Pyridine (preferred for T3P) or DIPEA.

  • Workup: 0.5 M HCl, Sat. NaHCO

    
    , Brine.
    
Step-by-Step Protocol
  • Dispensing: Into a 96-well deep-well reaction block, dispense 1.0 equiv of this compound.

  • Base Addition: Add 3.0 equiv of Pyridine.

  • Activation: Add 1.5 equiv of T3P solution. Shake at RT for 5 minutes.

    • Note: Pre-activation ensures the formation of the active anhydride species.

  • Amine Addition: Add 1.1 equiv of the specific amine from the library to each well.

  • Reaction: Seal the block and shake at RT for 2–4 hours .

    • Optimization: If steric hindrance is high (e.g., secondary amines), heat to

      
      C.
      
  • Workup (Liquid-Liquid Extraction):

    • Add EtOAc (if reaction volume is low).

    • Wash 1x with 0.5 M HCl (removes excess pyridine/amine).

    • Wash 1x with Sat. NaHCO

      
        (removes unreacted acid and T3P byproducts).
      
    • Wash 1x with Brine.

  • Isolation: Transfer organic layer to a collection plate and concentrate (SpeedVac).

Workflow Visualization

AmideCoupling Start Start: 6-F-2-Me-Nicotinic Acid Activate Activation: Add T3P + Pyridine (Form Active Anhydride) Start->Activate 5 min shake Couple Coupling: Add Amine (R-NH2) RT, 2-4 hrs Activate->Couple Nucleophilic Attack WashAcid Acid Wash (HCl): Remove Pyridine/Amine Couple->WashAcid Quench WashBase Base Wash (NaHCO3): Remove T3P Byproducts WashAcid->WashBase Partition Final Final Product: 6-Fluoro-Nicotinamide WashBase->Final Concentrate

Figure 1: T3P-mediated amide coupling workflow designed for minimal chromatographic purification.

Protocol B: Regioselective Diversification

Once the amide library is generated, the C6-fluorine serves as a handle for introducing a second point of diversity.

Materials
  • Substrate: 6-Fluoro-nicotinamide derivatives (from Protocol A).

  • Nucleophile Library: Amines (primary/secondary), Thiols, or Alkoxides.

  • Solvent: DMSO or NMP (High dielectric constant stabilizes the polar transition state).

  • Base: DIPEA (3.0 equiv) or K

    
    CO
    
    
    
    (for phenols/thiols).
Step-by-Step Protocol
  • Preparation: Dissolve the amide substrate in DMSO (0.1 M).

  • Reagent Addition: Add 3.0 equiv of DIPEA.

  • Nucleophile Addition: Add 1.2–1.5 equiv of the nucleophile.

  • Reaction: Heat the reaction block to

    
    C  for 4–12 hours.
    
    • Critical Check: Fluorine displacement is slower than Chlorine displacement in

      
      , but faster  in 
      
      
      
      . However, the steric bulk of the C2-methyl group may slightly twist the amide out of planarity, reducing electronic activation. Heat is almost always required [3].
  • Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to

    
     and 
    
    
    
    .
  • Purification (Parallel):

    • Option A (Precipitation): Add water to the DMSO solution.[6] Many hydrophobic products will precipitate. Filter and wash.[3][5][6][7]

    • Option B (SCX SPE): If the product is basic, pass the reaction mixture through a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes DMSO/impurities), elute product with

      
       in MeOH.
      
Reaction Mechanism Visualization[8]

SNArMechanism Substrate Substrate: 6-Fluoro-Nicotinamide NuAttack Step 1: Nucleophilic Attack (Rate Determining Step) Substrate->NuAttack + Nucleophile Meisenheimer Intermediate: Meisenheimer Complex (Stabilized by F and Amide) NuAttack->Meisenheimer High Activation Energy Elimination Step 2: Elimination of Fluoride (Fast) Meisenheimer->Elimination Aromatization Product Product: 6-Substituted-Nicotinamide Elimination->Product - F-

Figure 2: The Addition-Elimination mechanism.[1][2] Note that the Meisenheimer complex is the high-energy intermediate stabilized by the electron-withdrawing environment.

Strategic Workflow: The Orthogonal Library

This diagram illustrates the full "Scaffold" approach, moving from the core starting material to a 2D-diverse library matrix.

LibraryLogic cluster_conditions Critical Parameters Core Core Scaffold This compound PathA Path A: Amide Coupling (Diversity Point 1) Core->PathA T3P / R1-NH2 Lib1 Intermediate Library 6-Fluoro-Amides PathA->Lib1 PathB Path B: SNAr Displacement (Diversity Point 2) Lib1->PathB Heat / R2-NH2 FinalLib Final Matrix Library 2,6-Disubstituted Pyridines PathB->FinalLib Note1 Amide First: Keeps Ring Activated Note2 SNAr Second: Requires Heat (80C+)

Figure 3: Sequential functionalization strategy. Path A installs the amide linker; Path B utilizes the fluorine handle for final diversification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance from C2-Methyl.[8]Increase temperature to

C; Switch solvent to DMF; Extend reaction time.
Incomplete

Ring deactivation or poor nucleophile.Increase Temp to

C; Use microwave irradiation; Ensure base is sufficient to neutralize HF byproduct.
Hydrolysis of Amide Harsh

conditions.
Ensure reagents are dry (anhydrous DMSO).[9] Avoid strong hydroxide bases; use DIPEA or Carbonates.
Epimerization Over-activation of acid.Use T3P/Pyridine at

C initially. (T3P is famous for low epimerization) [2].

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5][10] Organic Letters.[5][11] Retrieved from [Link]

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles.[1][12] Frontiers in Chemistry. (General reference for SNAr conditions on pyridines). Note: General chemical principle supported by search results.

Sources

Application Note: Scale-Up Synthesis of 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development professionals involved in the scale-up synthesis of 6-Fluoro-2-methylnicotinic acid (CAS 884494-97-7) . This compound is a critical fluorinated building block for next-generation kinase inhibitors and CNS-active agents.

The guide prioritizes a Halogen Exchange (Halex) strategy, which is the most viable route for multi-kilogram scale-up, avoiding the safety hazards of organolithium chemistry and the poor selectivity of direct fluorination.

Target Compound: this compound CAS Number: 884494-97-7 Molecular Formula: C7H6FNO2 Molecular Weight: 155.13 g/mol

Executive Summary & Route Selection

The synthesis of 2,6-disubstituted pyridines presents a regioselectivity challenge. For scale-up (>1 kg), traditional medicinal chemistry routes involving cryogenic lithiation of 2,6-difluoropyridine (using LDA/n-BuLi) are often discarded due to:

  • Safety: Handling pyrophoric lithium reagents in large reactors.

  • Cost: High cost of cryogenic cooling (-78°C).

  • Scalability: Difficulty in controlling exotherms and mixing at scale.

Selected Process Route: This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) via the Halex reaction . The pathway proceeds through a chlorinated precursor, Ethyl 6-chloro-2-methylnicotinate , which is fluorinated using Potassium Fluoride (KF) and then hydrolyzed. This route offers superior thermal safety and uses readily available reagents.[1]

Reaction Scheme

The overall workflow consists of three critical stages:

  • Precursor Assembly: Synthesis of the 6-hydroxy-2-methylnicotinate scaffold (via condensation).

  • Activation: Chlorination to Ethyl 6-chloro-2-methylnicotinate.

  • Fluorination & Hydrolysis: The Halex reaction followed by ester hydrolysis.

ReactionScheme Start Ethyl Acetoacetate + Enamine Source Inter1 Ethyl 6-hydroxy- 2-methylnicotinate Start->Inter1 Cyclization (Condensation) Inter2 Ethyl 6-chloro- 2-methylnicotinate Inter1->Inter2 POCl3 Chlorination Inter3 Ethyl 6-fluoro- 2-methylnicotinate Inter2->Inter3 KF, Sulfolane Halex Reaction Final 6-Fluoro-2-methyl- nicotinic Acid Inter3->Final LiOH/H2O Hydrolysis

Caption: Linear synthetic workflow from acyclic precursors to the final fluorinated acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 6-chloro-2-methylnicotinate

Note: If the 6-hydroxy precursor is purchased, skip to Chlorination.

Rationale: The 6-hydroxy group is a "masked" halide. Converting it to a chloride activates the C6 position for nucleophilic attack by fluoride.

Protocol:

  • Equipment: Glass-lined reactor with scrubber (for HCl/SO2 gas).

  • Reagents:

    • Ethyl 6-hydroxy-2-methylnicotinate (1.0 equiv)

    • Phosphorus Oxychloride (POCl3) (3.0 equiv) - Chlorinating agent

    • Optional: Catalytic DMF (0.1 equiv) - Vilsmeier-Haack activation

  • Procedure:

    • Charge solid Ethyl 6-hydroxy-2-methylnicotinate into the reactor.

    • Add POCl3 slowly at room temperature (exothermic).

    • Heat the mixture to reflux (105-110°C) for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

    • Quench (Critical): Cool to 40°C. Remove excess POCl3 via vacuum distillation. Pour the residue slowly onto crushed ice/water (maintain T < 20°C to prevent ester hydrolysis).

    • Neutralize with NaHCO3 to pH 7-8.

    • Extract with Ethyl Acetate or Dichloromethane (DCM).

    • Dry (Na2SO4) and concentrate to yield the crude chloro-ester.

    • Purification: Recrystallization from Hexane/Ethyl Acetate if necessary.

Step 2: The Halex Reaction (Fluorination)

Rationale: This is the most critical step. Standard SNAr is difficult on pyridines without strong electron-withdrawing groups. The 3-ester group activates the 6-position, but high temperatures and anhydrous conditions are required.

Key Parameters (CPPs):

  • Solvent: Sulfolane (Tetramethylene sulfone) or DMSO. Sulfolane is preferred for higher thermal stability at >180°C.

  • Fluoride Source: Spray-dried Potassium Fluoride (KF). Must be anhydrous.

  • Catalyst: Tetraphenylphosphonium bromide (Ph4PBr) or 18-Crown-6. Phase transfer catalysts significantly increase rate.

Protocol:

  • Drying: In the reactor, charge Sulfolane and KF (2.0 equiv). Heat to 140°C under vacuum to remove trace water (azeotropic distillation with toluene can also be used). Water kills the reaction by forming HF and reducing nucleophilicity.

  • Reaction:

    • Add Ethyl 6-chloro-2-methylnicotinate (1.0 equiv).

    • Add Ph4PBr (0.05 equiv).

    • Heat to 180–190°C .

    • Agitate vigorously. The reaction is heterogeneous.

    • Time: 12–24 hours. Monitor by GC or HPLC.

    • Note: Conversion often stalls at 90-95%. Do not overheat for too long to avoid decomposition (black tar formation).

  • Workup:

    • Cool to 60°C.

    • Filter off the inorganic salts (KCl/KF) while warm (Sulfolane freezes at 27°C).

    • Dilute filtrate with water and extract with MTBE or Toluene.

    • Wash organic layer with water (3x) to remove Sulfolane.

    • Concentrate to yield Ethyl 6-fluoro-2-methylnicotinate .

Step 3: Hydrolysis to Final Acid

Rationale: Mild hydrolysis is needed to avoid defluorination (nucleophilic attack by OH- at the 6-position). Lithium Hydroxide (LiOH) is preferred over NaOH for milder reactivity.

Protocol:

  • Dissolve the fluoro-ester in THF/Water (3:1).

  • Add LiOH·H2O (1.2 equiv) at 0–5°C.

  • Stir at room temperature for 2–4 hours.

  • Workup:

    • Remove THF under vacuum.[1]

    • Cool aqueous layer to 0°C.

    • Acidify carefully with 1N HCl to pH 3–4. Precipitation of product occurs.[2]

    • Filter the white solid.[1][3]

    • Wash with cold water and dry in a vacuum oven at 45°C.

Process Control & Data Analysis

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
KF Water Content < 0.1%High water content stalls Halex reaction and increases hydrolysis byproducts.
Halex Temp 180–190°C<170°C: Slow reaction. >200°C: Decomposition/Tarry impurities.
Hydrolysis pH pH 3–4pH < 2 can solubilize the product (protonation of Pyridine N). pH > 5 retains salt.
Analytical Specifications (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B.

  • Detection: UV at 260 nm.

  • Impurity Markers:

    • Des-fluoro impurity: 2-methylnicotinic acid (from reduction).

    • Hydroxy impurity: 6-hydroxy-2-methylnicotinic acid (from hydrolysis of F or Cl).

Troubleshooting & Optimization Logic

Logic Map: Halex Reaction Failure Modes

The following Graphviz diagram illustrates the decision tree for troubleshooting low yields in the Halex step.

Troubleshooting Problem Low Yield in Halex Step CheckWater Check KF Water Content (Karl Fischer) Problem->CheckWater CheckTemp Check Reaction Temp Problem->CheckTemp ResultWet Water > 0.2% CheckWater->ResultWet ResultCold Temp < 170°C CheckTemp->ResultCold ResultStall Conversion Stalls at 60% CheckTemp->ResultStall CheckCat Check Catalyst Load ActionDry Dry KF under Vacuum/Heat or Azeotrope with Toluene ResultWet->ActionDry ActionHeat Increase Temp to 190°C Ensure Sulfolane Reflux ResultCold->ActionHeat ActionBoost Add 5% Ph4PBr Increase Agitation ResultStall->ActionBoost

Caption: Troubleshooting logic for optimizing the Halex fluorination step.

References

  • Furuya, T., Klein, J. E., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis, 2010(11), 1804–1821. Link

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037. Link

  • Adams, D. J., Clark, J. H. (1999). Spray-dried potassium fluoride: a convenient and active fluorinating agent. Green Chemistry, 1, 21-23. Link

  • BenchChem. (2025).[4][5] Technical Guide: Synthesis of Methyl 6-fluoronicotinate and derivatives. BenchChem Application Notes. Link

  • Siegemund, G., et al. (2000). Fluorine Compounds, Organic.[1][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. Link

Sources

Application Notes and Protocols for the Activation of 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Fluoro-2-methylnicotinic Acid Amides

This compound is a valuable heterocyclic building block in medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, including tracers for positron emission tomography (PET) imaging.[1] The formation of an amide bond from the carboxylic acid moiety is a critical transformation, enabling the synthesis of a diverse array of bioactive molecules. The substituents on the pyridine ring—a fluorine atom at the 6-position and a methyl group at the 2-position—introduce specific electronic and steric features that must be considered when selecting an activation strategy.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the carboxylic acid and the stability of reaction intermediates. Conversely, the methyl group introduces both a weak electron-donating effect and potential steric hindrance around the reaction center. This guide provides a detailed analysis of common activating agents for the synthesis of amides from this compound, offering insights into mechanism, protocol selection, and optimization.

I. Acyl Chloride Formation: The High-Reactivity Pathway

Conversion of the carboxylic acid to a highly reactive acyl chloride is a robust and widely used method for amide bond formation. This two-step, one-pot process is often favored for its rapid reaction kinetics and suitability for a broad range of amine nucleophiles.

A. Thionyl Chloride (SOCl₂)

Mechanism & Rationale: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the formation of gaseous byproducts (SO₂ and HCl), yields the acyl chloride. This irreversible process ensures high conversion. The presence of the electron-withdrawing fluorine atom on the pyridine ring can enhance the electrophilicity of the carboxyl carbon, potentially facilitating the initial attack by thionyl chloride.

Workflow for Acyl Chloride Formation and Amide Synthesis

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Carboxylic_Acid This compound Acyl_Chloride Acyl Chloride Intermediate (Not Isolated) Carboxylic_Acid->Acyl_Chloride Activation SOCl2 SOCl₂ or (COCl)₂/DMF Amide_Product Target Amide Acyl_Chloride->Amide_Product Nucleophilic Attack Amine Primary or Secondary Amine Base Base (e.g., Et₃N, Pyridine)

Caption: General workflow for two-step amide synthesis via an acyl chloride intermediate.

Detailed Protocol: Activation with Thionyl Chloride

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Suspend the acid in a suitable anhydrous solvent such as toluene or dichloromethane (DCM).

  • Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. Caution: This reaction releases toxic HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up (Acyl Chloride): After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is typically used immediately in the next step without further purification.

  • Amide Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF). Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in the same solvent.

  • Coupling: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Purification: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude amide can then be purified by column chromatography or recrystallization.

B. Oxalyl Chloride with Catalytic DMF

Mechanism & Rationale: Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), generates the Vilsmeier reagent in situ. This species is a highly effective acylating agent that converts the carboxylic acid to the acyl chloride under mild conditions. The byproducts, CO₂ and CO, are gaseous, which drives the reaction to completion. This method is often preferred over SOCl₂ for its milder conditions and cleaner reaction profiles.

Mechanism of Vilsmeier Reagent Formation and Acid Activation

A Oxalyl Chloride C Vilsmeier Reagent (Active Species) A->C Reaction B DMF (catalyst) B->C E Acyl Chloride Intermediate C->E D 6-Fluoro-2-methyl- nicotinic Acid D->E Activation F CO₂, CO, HCl (Byproducts) E->F Releases

Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.

Detailed Protocol: Activation with Oxalyl Chloride/DMF

  • Preparation: Suspend this compound (1.0 eq) in anhydrous DCM or THF in a flask under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.

  • Reagent Addition: Cool the mixture to 0 °C and add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Work-up and Amide Formation: Follow steps 5-9 as described in the thionyl chloride protocol. The milder conditions may result in a cleaner crude product.

II. Peptide Coupling Reagents: Mild and Efficient Amidation

For sensitive substrates or when aiming to minimize side reactions and racemization (in the case of chiral amines), peptide coupling reagents are the preferred choice. These reagents activate the carboxylic acid in situ to form an active ester, which then reacts with the amine.

A. Carbodiimide Coupling (EDC/HOBt)

Mechanism & Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable HOBt-ester. This active ester is less prone to side reactions and reacts cleanly with the amine to form the desired amide. The electron-withdrawing nature of the fluoro-substituted pyridine ring may make the initial O-acylisourea intermediate more susceptible to rearrangement, making the inclusion of HOBt particularly important.

EDC/HOBt Activation and Coupling Pathway

Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester Urea Urea Byproduct O_Acylisourea->Urea Side Reaction (Rearrangement) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Amine Amine Amine->Amide

Caption: The reaction pathway for EDC/HOBt mediated amide bond formation.

Detailed Protocol: EDC/HOBt Coupling

  • Preparation: Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (1.5-3.0 eq) to the mixture.

  • Activation: Cool the solution to 0 °C and add EDC hydrochloride (1.1-1.5 eq) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The water-soluble urea byproduct is largely removed during the aqueous workup. Purify the crude product by column chromatography.

B. Uronium/Aminium Salt Coupling (HATU)

Mechanism & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. In the presence of a base, the carboxylate anion attacks HATU to form a highly reactive OAt-active ester. The 7-aza-hydroxybenzotriazole (HOAt) leaving group is superior to HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates the subsequent aminolysis. HATU is particularly effective for coupling sterically hindered acids or electronically deactivated amines. The 2-methyl group on the nicotinic acid may introduce some steric hindrance, making HATU an excellent choice for challenging couplings.

Detailed Protocol: HATU Coupling

  • Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1-1.2 eq) in anhydrous DMF.

  • Base and Nucleophile Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the solution and stir for a few minutes to pre-activate the acid. Then, add the amine (1.0-1.2 eq).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as for the EDC/HOBt coupling (steps 5 and 6).

III. Comparative Summary and Selection Guide

The choice of activating agent depends on the specific amine, desired reaction conditions, and scale.

Activating AgentTypical SolventTemperatureReaction TimeAdvantagesDisadvantages
SOCl₂ Toluene, DCM (neat)Reflux1-4 hInexpensive, powerful, gaseous byproductsHarsh conditions, generates HCl, safety concerns
(COCl)₂ / DMF DCM, THF0 °C to RT1-3 hMild conditions, clean reaction, gaseous byproductsMore expensive than SOCl₂, moisture sensitive
EDC / HOBt DMF, DCM0 °C to RT12-18 hMild, good for sensitive substrates, water-soluble byproductSlower reactions, potential for N-acylurea side product
HATU DMFRT1-4 hVery fast and efficient, excellent for hindered substratesExpensive, can be moisture sensitive

Expert Recommendations:

  • For simple, robust amines on a larger scale where cost is a factor, Thionyl Chloride or Oxalyl Chloride are excellent choices.

  • For substrates with sensitive functional groups or when coupling with valuable or complex amines, EDC/HOBt provides a reliable and milder alternative.

  • For challenging couplings involving sterically hindered amines or when rapid reaction times are desired, HATU is the reagent of choice, despite its higher cost. The steric bulk of the 2-methyl group on the nicotinic acid might make HATU a particularly effective option for achieving high yields.

IV. References

  • Google Patents. (n.d.). WO2012087519A1 - Compositions and methods for modulating fxr. Retrieved from

  • Chemikart. (n.d.). 4-(Difluoromethyl)-6-fluoro-2-methylnicotinamide | ChemScene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure of 6-(nicotinamide) methyl coumarin by the.... Retrieved from [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]

  • MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. Retrieved from [Link]

Sources

Introduction: The Significance of 6-Fluoro-2-methylnicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the Suzuki-Miyaura cross-coupling of 6-fluoro-2-methylnicotinic acid derivatives, providing researchers and drug development professionals with a comprehensive understanding of the reaction's principles, challenges, and practical execution. This document offers detailed protocols, expert insights into experimental choices, and troubleshooting strategies to facilitate the synthesis of novel biaryl and heteroaryl compounds based on this valuable scaffold.

The this compound core is a privileged scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The pyridine ring itself is a common feature in numerous pharmaceuticals, acting as a versatile hydrogen bond acceptor and bioisostere for other aromatic systems.[1] Consequently, the development of robust synthetic methods to elaborate this core structure is of high importance for the rapid generation of new chemical entities in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[2][3] This application note focuses on the specific challenges and optimized protocols for the Suzuki coupling of halogenated this compound derivatives (e.g., 5-bromo-6-fluoro-2-methylnicotinic acid), providing a technical guide to navigate the unique reactivity of this electron-deficient and sterically hindered heterocyclic system.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this cycle is crucial for rational protocol design and troubleshooting.

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond (C-X) of the nicotinic acid derivative, forming a Pd(II) complex. This step is often rate-limiting, especially for less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid (or its activated borate form) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.[3]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pdiib->product ar1x Ar¹-X (Nicotinic Acid Derivative) ar1x->pdiia ar2b Ar²B(OH)₂ + Base borate [Ar²B(OH)₃]⁻ ar2b->borate Activation borate->pdiib label_ar1 Ar¹ = 6-fluoro-2-methylnicotinoyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Key Parameters for Success

The successful coupling of this compound derivatives hinges on the careful selection of four key parameters: the palladium catalyst/ligand system, the base, the solvent, and the temperature. The electron-withdrawing nature of both the pyridine nitrogen and the C6-fluorine atom deactivates the aryl halide towards oxidative addition, while the C2-methyl group introduces steric hindrance.[5][6]

Catalyst and Ligand Selection

For challenging substrates like electron-deficient heterocycles, standard catalysts like Pd(PPh₃)₄ may provide low yields. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential for high efficiency.[7]

  • Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating character facilitates the oxidative addition step.[7] These are the recommended starting point for this substrate class.

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SImes offer strong σ-donation and form very stable palladium complexes, making them excellent for coupling less reactive aryl chlorides.

  • Precatalysts: Using air-stable precatalysts (e.g., G3 or G4 palladacycles like XPhos-Pd-G3) simplifies reaction setup and ensures the reproducible formation of the active Pd(0) species.

Choice of Base

The base plays a critical role in activating the boronic acid for transmetalation.[3] The presence of the carboxylic acid on the substrate requires consideration.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are generally effective and well-tolerated. K₂CO₃ is a good first choice due to its moderate strength and cost-effectiveness.

  • Phosphates (K₃PO₄): A stronger base that is often highly effective for difficult couplings, particularly with hindered substrates. It is an excellent alternative if carbonates give sluggish reactions.

  • Fluoride Sources (KF, CsF): Fluoride ions can be potent activators for boronic acids but should be used with caution in fluorinated substrates to avoid potential side reactions, although C(sp²)-F bond cleavage is generally difficult under these conditions.[8]

  • Organic Bases (e.g., Et₃N): Generally not effective as the primary base for activating the boronic acid.

Solvent System

The solvent must solubilize the reagents and facilitate the catalytic cycle. Biphasic systems are common and often beneficial.

  • Aqueous Mixtures: Toluene/water, 1,4-dioxane/water, or CPME/water are excellent choices. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active borate complex.

  • Anhydrous Polar Aprotic Solvents: Solvents like DMF or DMA can be used, but rigorous degassing is critical to prevent catalyst degradation. These are often used with K₃PO₄.

Reaction Temperature

The optimal temperature depends on the reactivity of the coupling partners.

  • Aryl Bromides: Typically react efficiently between 80-110 °C.

  • Aryl Chlorides: Often require higher temperatures (100-130 °C) and more active catalyst systems.

Recommended Starting Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of a model substrate, 5-bromo-6-fluoro-2-methylnicotinic acid . Reagent quantities should be adjusted proportionally for different scales.

Protocol 1: General Coupling with Arylboronic Acids

This protocol is a versatile starting point for coupling with a wide range of electron-rich and electron-neutral arylboronic acids.

Workflow start Combine Reagents reagents 1. 5-bromo-6-fluoro-2-methylnicotinic acid 2. Arylboronic Acid (1.2 equiv) 3. K₂CO₃ (2.5 equiv) 4. Solvent (Dioxane/H₂O) start->reagents degas Degas Mixture (N₂ or Ar sparging for 15-20 min) reagents->degas catalyst Add Catalyst System (e.g., XPhos-Pd-G3, 2 mol%) degas->catalyst heat Heat Reaction (90-100 °C, monitor by LC-MS) catalyst->heat workup Aqueous Workup 1. Cool to RT 2. Dilute with H₂O 3. Acidify with HCl to pH ~3-4 heat->workup extract Extract with Organic Solvent (e.g., EtOAc or DCM) workup->extract purify Purify Product (Silica gel chromatography or recrystallization) extract->purify end Characterize Final Product purify->end

Caption: General experimental workflow for Suzuki coupling reactions.

Step-by-Step Procedure:

  • To a reaction vessel, add 5-bromo-6-fluoro-2-methylnicotinic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Seal the vessel and thoroughly degas the mixture by sparging with nitrogen or argon for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Carefully acidify the aqueous mixture with 1M HCl until the pH is approximately 3-4, which will precipitate the product.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to yield the desired 5-aryl-6-fluoro-2-methylnicotinic acid.

Protocol 2: Coupling with Heteroarylboronic Acids or Hindered Partners

This protocol employs a stronger base and a highly active catalyst system, suitable for more challenging coupling partners.

ParameterConditionRationale
Substrate 5-bromo-6-fluoro-2-methylnicotinic acid1.0 equiv
Boronic Acid Heteroaryl or sterically hindered boronic acid1.5 equiv (Excess helps drive challenging couplings)
Catalyst RuPhos-Pd-G33 mol% (Highly active for heteroaromatic substrates)[5]
Base K₃PO₄ (Potassium Phosphate)3.0 equiv (Stronger base facilitates difficult transmetalations)
Solvent Toluene / H₂O (5:1)Biphasic system effective with phosphate bases
Temperature 100-110 °CHigher temperature to overcome activation barriers

Step-by-Step Procedure:

  • Follow steps 1-4 from Protocol 1, substituting the reagents listed in the table above.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 6-24 hours. Monitor progress carefully.

  • Follow the workup and purification procedure outlined in steps 6-10 of Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / No Reaction Inefficient oxidative addition; catalyst decomposition; insufficient base strength.Increase temperature by 10-20 °C. Switch to a more active ligand (e.g., from XPhos to RuPhos). Use a stronger base like K₃PO₄. Ensure proper degassing.
Protodeboronation of Boronic Acid Presence of excess water or oxygen; prolonged reaction at high temperature.Use anhydrous solvents and rigorously degas. Consider using a potassium trifluoroborate salt instead of the boronic acid.[5] Do not let the reaction run unnecessarily long after completion.
Formation of Homocoupled Byproducts Catalyst decomposition leading to side reactions.Lower the catalyst loading. Ensure the reaction is not overheated. Confirm the purity of the boronic acid.
Low Isolated Yield after Workup Product is partially soluble in the acidic aqueous phase.After acidification, extract thoroughly with a larger volume of organic solvent. If the product is highly polar, consider a continuous liquid-liquid extraction.

References

  • Benchchem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Benchchem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • De Gruyter. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Sci-Hub. (n.d.). ChemInform Abstract: Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • PubMed. (2003).
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • University of Greenwich. (2010).
  • National Institutes of Health. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • MDPI. (2023). Preformed Pd(II)

Sources

Introduction: The Strategic Importance of Aminated Nicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the Buchwald-Hartwig amination of 6-fluoro-2-methylnicotinic acid derivatives, tailored for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the reaction's mechanism, practical experimental protocols, and troubleshooting strategies.

Derivatives of 6-amino-2-methylnicotinic acid are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of an amino group at the C6 position of the pyridine ring is a critical step in the synthesis of these high-value compounds. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging this crucial C-N bond, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution (SNAr) which often require severe conditions and have a limited substrate scope.[1][2]

However, the this compound framework presents unique challenges for this palladium-catalyzed cross-coupling reaction. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity.[3][4] Furthermore, the electron-deficient nature of the pyridine ring, exacerbated by the fluorine and carboxyl substituents, influences the reactivity of the C-F bond and the overall efficiency of the catalytic cycle. This guide provides a comprehensive overview of the key principles, a detailed experimental protocol, and troubleshooting advice to successfully navigate these challenges.

Mechanism and Key Considerations: A Rational Approach to Reaction Design

The success of the Buchwald-Hartwig amination is critically dependent on the careful selection of the catalyst system and reaction conditions.[5] A deep understanding of the catalytic cycle and the role of each component is essential for optimizing the reaction for this specific class of substrates.

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:[1][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of the nicotinic acid derivative to form a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl halides like chlorides or fluorides.[7][8]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(F)L_n Pd0->OA_Complex Oxidative Addition (Ar-F) Amine_Coord [Ar-Pd(II)(NHR'R'')L_n]^+ F^- OA_Complex->Amine_Coord + Amine (HNR'R'') Amido_Complex Ar-Pd(II)(NR'R'')L_n Amine_Coord->Amido_Complex + Base - [Base-H]^+ F^- Amido_Complex->Pd0 Reductive Elimination (Product: Ar-NR'R'') Product 6-Amino-2-methyl- nicotinic acid derivative (Ar-NR'R'') Amido_Complex->Product ArF 6-Fluoro-2-methyl- nicotinic acid derivative (Ar-F) ArF->OA_Complex Amine Amine (HNR'R'') Amine->Amine_Coord Base Base Base->Amine_Coord

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
Critical Reaction Components
  • Palladium Precatalyst: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts are highly recommended for challenging substrates.[9] Buchwald's G3 and G4 precatalysts, for instance, are air- and moisture-stable complexes that readily generate the active Pd(0) species, leading to more reliable and reproducible results.[9] These advanced precatalysts often allow for lower catalyst loadings and shorter reaction times.[9]

  • Ligands: The choice of ligand is arguably the most critical factor for success.[3] For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are essential.[6][10] These ligands promote the crucial oxidative addition and reductive elimination steps while sterically shielding the palladium center, which helps prevent catalyst deactivation by the pyridine nitrogen.[4]

    • Recommended Ligands: XPhos, SPhos, RuPhos, and BrettPhos are excellent starting points for screening.[3][6] Their steric bulk and electron-donating properties are well-suited to overcome the challenges posed by fluoropyridines.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and outcome.

    • Common Bases: Sodium tert-butoxide (NaOt-Bu) is a highly effective base for many aminations. However, for substrates with base-sensitive functional groups (like esters, which may be present in nicotinic acid derivatives), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are preferred alternatives.[11]

  • Solvent: Aprotic, non-coordinating solvents are typically used.

    • Standard Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[7] The solubility of the reactants and the reaction temperature are key factors in solvent selection.

Detailed Experimental Protocol

This section provides a general, step-by-step protocol for the Buchwald-Hartwig amination of a methyl 6-fluoro-2-methylnicotinate with a representative amine.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental_Workflow start Start prep Reagent Preparation - Dry and degas solvent - Weigh reagents under inert gas start->prep setup Reaction Setup - Add reagents to oven-dried flask - Purge with inert gas prep->setup reaction Reaction - Heat to desired temperature (e.g., 80-110 °C) - Stir for specified time (e.g., 12-24 h) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup - Cool to room temperature - Quench and perform aqueous extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Figure 2: General workflow for the experimental protocol.
Materials and Reagents
  • Methyl 6-fluoro-2-methylnicotinate (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried glassware and magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure
  • Preparation: In a glovebox or under a positive flow of inert gas, add the methyl 6-fluoro-2-methylnicotinate, the amine, the palladium precatalyst, and the base to an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-2-methylnicotinic acid derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions when working with electron-deficient pyridine substrates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: The pyridine nitrogen may be inhibiting the palladium catalyst.[4][12]2. Inactive Catalyst: The precatalyst was not properly activated, or the catalyst is old/decomposed.3. Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine effectively.1. Screen Ligands: Use bulkier, more electron-rich ligands like BrettPhos or RuPhos to shield the metal center.[3][10]2. Use a Precatalyst: Employ a reliable, air-stable precatalyst like a Buchwald G3 or G4 catalyst.[9]3. Switch Base: If using K₂CO₃ or Cs₂CO₃, consider switching to a stronger base like NaOt-Bu or K₃PO₄, provided the substrate is stable.
Hydrodehalogenation The C-F bond is cleaved and replaced by a hydrogen atom. This can occur via a competing β-hydride elimination pathway.[10]1. Change Ligand: Bidentate ligands like Xantphos or Josiphos-type ligands can sometimes suppress this side reaction.[10][11]2. Lower Temperature: Running the reaction at a lower temperature may favor the desired amination pathway.
Low Yield with Primary Amines Primary amines can sometimes form catalytically inactive bis(amine) palladium complexes.[10]1. Use Specialized Ligands: Ligands like BrettPhos have been specifically developed for the monoarylation of primary amines.[8][10]2. Use an Ammonia Equivalent: For the synthesis of primary anilines, using an ammonia surrogate like benzophenone imine followed by hydrolysis can be an effective strategy.[1]
Ester Hydrolysis If using a strong base like NaOt-Bu, the ester group on the nicotinic acid derivative may be saponified.1. Use a Weaker Base: Switch to an inorganic base like Cs₂CO₃ or K₂CO₃.[11]2. Protecting Group Strategy: Convert the carboxylic acid to a more robust protecting group if necessary.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 6-amino-2-methylnicotinic acid derivatives. While the electron-deficient and coordinating nature of the fluoropyridine substrate presents distinct challenges, these can be effectively overcome through a rational selection of modern palladium precatalysts, bulky biarylphosphine ligands, and appropriate bases. By understanding the underlying mechanism and employing systematic troubleshooting, researchers can reliably access these valuable building blocks for pharmaceutical and materials science applications.

References

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube Video]. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in Current Chemistry, 292, 1-68. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Kaval, N., et al. (2005). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform, 36(34). [Link]

  • ResearchGate. Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength. [Link]

  • ResearchGate. Buchwald-Hartwig reaction: An overview. [Link]

  • ResearchGate. Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). [Link]

  • de Oliveira, V. E., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Reactions, 6(1), 42-56. [Link]

  • ResearchGate. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details protecting group strategies for the synthesis of 6-Fluoro-2-methylnicotinic acid, a key building block in pharmaceutical research and development. The narrative focuses on the rationale behind experimental choices, providing researchers, scientists, and drug development professionals with a thorough understanding of the available synthetic methodologies. We present detailed, step-by-step protocols for the protection of the carboxylic acid functionality, a critical consideration in the multi-step synthesis of this and related nicotinic acid derivatives. The guide emphasizes the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) by integrating mechanistic insights with practical, field-proven protocols.

Introduction

This compound is a valuable intermediate in medicinal chemistry, frequently incorporated into complex molecular architectures to modulate pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The synthesis of this molecule, however, presents challenges due to the presence of multiple reactive sites: the carboxylic acid, the pyridine nitrogen, and the potential for nucleophilic aromatic substitution. Consequently, the strategic use of protecting groups is paramount to achieving high-yielding and clean transformations.[1][2][3]

This guide provides an in-depth analysis of protecting group strategies, focusing primarily on the protection of the carboxylic acid moiety as an ester. The choice of protecting group is dictated by its stability to downstream reaction conditions and the ease and selectivity of its removal.[4] We will explore the use of methyl and tert-butyl esters as protecting groups, detailing their introduction and subsequent deprotection.

Core Principles of Protecting Group Strategy

The successful application of protecting groups hinges on several key principles:[4]

  • Orthogonality: The protecting groups should be removable under conditions that do not affect other functional groups or protecting groups in the molecule.[3][5][6] This allows for the selective deprotection of one group in the presence of others.

  • Stability: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps.

  • Ease of Introduction and Removal: The protection and deprotection reactions should proceed in high yield and with minimal side products.[6]

  • Minimal Introduction of New Stereocenters: The protecting group should not introduce unwanted complexity to the molecule.[4]

Strategic Approach: Protection of the Carboxylic Acid

The carboxylic acid group of this compound is often protected as an ester to prevent its interference in subsequent reactions, such as those involving the pyridine ring or the methyl group. The choice of ester (e.g., methyl, ethyl, tert-butyl) depends on the planned synthetic route and the required deprotection conditions.

Pathway 1: Methyl Ester Protection and Saponification

A common and straightforward strategy involves the conversion of the carboxylic acid to its methyl ester.[7] This can be achieved through various esterification methods. The subsequent deprotection is typically accomplished via saponification with a base.

Experimental Protocols

Protocol 1.1: Methyl Esterification using Sulfuric Acid in Methanol

This classic Fischer esterification method is widely used for its simplicity and cost-effectiveness.[8]

  • Dissolution: Suspend this compound (1.0 eq) in methanol (10-20 volumes).

  • Acid Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension at 0 °C.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 6-fluoro-2-methylnicotinate.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 1.2: Saponification of Methyl 6-Fluoro-2-methylnicotinate

The methyl ester is readily cleaved under basic conditions to regenerate the carboxylic acid.

  • Dissolution: Dissolve methyl 6-fluoro-2-methylnicotinate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Addition: Add sodium hydroxide (1.1-1.5 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS until the ester is fully consumed (typically 1-4 hours).

  • Work-up: Remove the methanol under reduced pressure.

  • Acidification: Cool the aqueous residue to 0 °C and acidify with 1M HCl to a pH of 3-4.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Workflow Diagram

cluster_protection Protection cluster_deprotection Deprotection Start This compound Reagents_P MeOH, H₂SO₄ (cat.) Start->Reagents_P Reaction_P Reflux Reagents_P->Reaction_P Workup_P Work-up & Purification Reaction_P->Workup_P Product_P Methyl 6-fluoro-2-methylnicotinate Workup_P->Product_P Start_D Methyl 6-fluoro-2-methylnicotinate Reagents_D NaOH, MeOH/H₂O Start_D->Reagents_D Reaction_D Stir at RT Reagents_D->Reaction_D Workup_D Acidification & Isolation Reaction_D->Workup_D Product_D This compound Workup_D->Product_D

Caption: Methyl Ester Protection and Deprotection Workflow.

Pathway 2: Tert-Butyl Ester Protection and Acid-Catalyzed Deprotection

For substrates that are sensitive to basic conditions, a tert-butyl ester protecting group offers a robust alternative. This group is stable to a wide range of nucleophilic and basic reagents but can be selectively cleaved under acidic conditions.

Experimental Protocols

Protocol 2.1: Tert-Butylation using Boc-Anhydride

The use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) is a common method for the introduction of the tert-butyl ester.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add Boc₂O (1.1-1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until complete consumption of the starting material (typically 2-6 hours).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2.2: Acid-Catalyzed Deprotection of Tert-Butyl 6-Fluoro-2-methylnicotinate

The tert-butyl group is efficiently removed using strong acids like trifluoroacetic acid (TFA).

  • Dissolution: Dissolve tert-butyl 6-fluoro-2-methylnicotinate (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete as monitored by TLC or LC-MS (typically 1-3 hours).

  • Work-up: Remove the solvent and excess TFA under reduced pressure.

  • Isolation: Triturate the residue with diethyl ether to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Workflow Diagram

cluster_protection Protection cluster_deprotection Deprotection Start This compound Reagents_P Boc₂O, DMAP (cat.) Start->Reagents_P Reaction_P Stir at RT Reagents_P->Reaction_P Workup_P Work-up & Purification Reaction_P->Workup_P Product_P Tert-butyl 6-fluoro-2-methylnicotinate Workup_P->Product_P Start_D Tert-butyl 6-fluoro-2-methylnicotinate Reagents_D TFA, DCM Start_D->Reagents_D Reaction_D Stir at RT Reagents_D->Reaction_D Workup_D Evaporation & Trituration Reaction_D->Workup_D Product_D This compound Workup_D->Product_D

Sources

Cell-based assay protocols for 6-Fluoro-2-methylnicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cell-Based Assay Protocols for 6-Fluoro-2-methylnicotinic Acid Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of cell-based assays to characterize this compound derivatives. We will delve into the core principles, detailed protocols, and data interpretation, moving beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia for over half a century. Its therapeutic effects are primarily mediated through the activation of the G-protein coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is expressed in various tissues, including adipocytes and immune cells like macrophages.[3][4] The activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase via a Gi-protein coupled pathway, resulting in decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in lipolysis.[5]

Beyond its metabolic role, GPR109A activation has demonstrated significant anti-inflammatory and immunomodulatory effects.[6][7] For instance, GPR109A signaling can suppress colonic inflammation and carcinogenesis by promoting anti-inflammatory properties in macrophages and dendritic cells.[6][7] This dual role in metabolic regulation and inflammation makes GPR109A a compelling target for drug discovery.

This compound and its derivatives are synthetic analogs of nicotinic acid, designed to potentially offer improved potency, selectivity, or pharmacokinetic properties.[8] Characterizing the biological activity of these novel compounds requires a suite of robust cell-based assays to elucidate their mechanism of action and therapeutic potential. Cell-based assays are indispensable in early-stage drug discovery as they provide insights into a compound's activity within a biological context, which is a significant advantage over biochemical assays.[9][10]

The GPR109A Signaling Cascade: A Two-Pronged Mechanism

A thorough understanding of the GPR109A signaling pathway is critical for designing relevant assays and interpreting their results. Upon agonist binding, GPR109A initiates two primary signaling cascades:

  • Gi-Mediated Pathway: The receptor couples to inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a measurable decrease in the intracellular concentration of the second messenger cAMP.[1][5]

  • β-Arrestin Pathway: Following activation, GPR109A can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. This interaction mediates receptor desensitization and internalization, and can also initiate G-protein-independent signaling events.[1][11]

The following diagram illustrates these key signaling events.

GPR109A_Signaling cluster_cytosol Cytosol GPR109A GPR109A Receptor Arrestin β-Arrestin GPR109A->Arrestin Recruits Gi Gi/o Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Arrestin->GPR109A Internalization ERK ERK Arrestin->ERK Downstream Signaling Ligand 6-Fluoro-2-methyl nicotinic acid derivative Ligand->GPR109A Gi->AC

Caption: GPR109A signaling pathways upon agonist binding.

Experimental Framework: A Multi-Assay Approach

To comprehensively profile a this compound derivative, a tiered approach is recommended. This involves primary screening to determine receptor activation, followed by secondary assays to dissect the mechanism and functional consequences. A crucial, parallel assay at all stages is the assessment of compound cytotoxicity.

Experimental_Workflow cluster_primary Primary Screening & Potency cluster_secondary Mechanism of Action & Functional Assays cluster_control Essential Control cAMP cAMP Inhibition Assay Arrestin β-Arrestin Recruitment cAMP->Arrestin NFkB NF-κB Reporter Assay cAMP->NFkB Cytokine Cytokine Release (ELISA) cAMP->Cytokine Calcium Calcium Mobilization Assay Calcium->Arrestin Calcium->NFkB Calcium->Cytokine Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Viability->cAMP Inform interpretation of all assays Viability->Calcium Inform interpretation of all assays Viability->Arrestin Inform interpretation of all assays Viability->NFkB Inform interpretation of all assays Viability->Cytokine Inform interpretation of all assays Compound Test Compound: 6-Fluoro-2-methylnicotinic acid derivative Compound->cAMP Compound->Calcium Compound->Viability

Caption: Tiered experimental workflow for compound characterization.

Protocol 1: GPR109A-Mediated cAMP Inhibition Assay

Principle: This assay quantifies the ability of a test compound to activate the Gi-coupled pathway, leading to a decrease in intracellular cAMP levels. Cells expressing GPR109A are first stimulated with forskolin to elevate basal cAMP levels, and the inhibitory effect of the compound is then measured.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing human GPR109A (e.g., from Eurofins Discovery, Millipore).[4][12]

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.

  • Forskolin solution.

  • 3-isobutyl-1-methylxanthine (IBMX) solution.

  • Test compounds (this compound derivatives).

  • Nicotinic acid (positive control).

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer, HitHunter cAMP Assay from Eurofins Discovery).

  • White opaque 384-well microplates.

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds and nicotinic acid in Assay Buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Cell Treatment: Aspirate the culture medium from the cells and add 10 µL of the compound dilutions to the respective wells. Incubate for 30 minutes at 37°C.

  • Adenylyl Cyclase Stimulation: Add 10 µL of a forskolin solution (final concentration typically 1-10 µM, to be optimized) to all wells except the negative control. Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the response (e.g., TR-FRET ratio) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an agonist that causes a 50% inhibition of the forskolin-stimulated cAMP response.
Emax The maximum percentage of inhibition achieved by the compound.
Positive Control Nicotinic Acid (Typical IC50: 1-10 µM).
Negative Control Cells treated with forskolin but no agonist (0% inhibition).
Basal Control Cells treated with neither forskolin nor agonist.

Protocol 2: Intracellular Calcium Mobilization Assay

Principle: While GPR109A is primarily Gi-coupled, many GPCRs can also induce calcium release from intracellular stores, providing a robust and rapid readout of receptor activation.[13] This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration upon compound addition.[14][15]

Materials:

  • GPR109A-expressing cell line (often co-expressing a promiscuous G-protein like Gα16 to couple the receptor to the calcium pathway).[4]

  • Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Test compounds and positive control (Nicotinic acid).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed cells into the microplate and incubate overnight.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL/well.

  • Assay Measurement: Place the plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

  • Compound Addition: After establishing a stable baseline fluorescence for ~20 seconds, use the instrument's injector to add the test compounds.

  • Data Recording: Continue recording the fluorescence signal for an additional 2-3 minutes to capture the full calcium transient.

  • Data Analysis: Calculate the EC50 value by plotting the peak fluorescence response (or area under the curve) against the log of the compound concentration.

ParameterDescription
EC50 The concentration of an agonist that elicits a 50% maximal response in calcium mobilization.
Emax The maximum fluorescence change induced by the compound relative to a saturating concentration of a reference agonist.
Positive Control Nicotinic Acid or another known GPR109A agonist.
Negative Control Buffer injection (no compound).

Protocol 3: Anti-Inflammatory Activity - NF-κB Reporter Assay

Principle: GPR109A activation can exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway.[16][17] This assay uses a cell line (e.g., RAW 264.7 macrophages) stably transfected with a reporter gene (e.g., luciferase or SEAP) under the control of NF-κB response elements.[18] Inhibition of inflammation-induced NF-κB activation by the test compound results in a decreased reporter signal.

Materials:

  • RAW 264.7 macrophage cell line with an NF-κB reporter construct.

  • DMEM with 10% FBS.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds.

  • Reporter gene detection reagents (e.g., Luciferase Assay System, SEAP detection kit).

  • White or clear 96-well plates.

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and LPS-only controls.

  • Reporter Gene Measurement: Measure the reporter gene activity according to the manufacturer's protocol. For secreted reporters (SEAP), an aliquot of the culture supernatant is used. For intracellular reporters (luciferase), the cells must be lysed.

  • Data Analysis: Normalize the reporter activity to cell viability if necessary. Calculate the percent inhibition of the LPS-induced signal for each compound concentration and determine the IC50 value.

ParameterDescription
IC50 The concentration of the compound that inhibits 50% of the LPS-induced NF-κB reporter activity.
Positive Control A known NF-κB inhibitor (e.g., Bay 11-7082).
LPS Control Cells stimulated with LPS only (maximum signal).
Vehicle Control Unstimulated cells (basal signal).

Protocol 4: Cytotoxicity Assessment (MTT Assay)

Principle: It is essential to ensure that the observed effects in the functional assays are not due to the compounds being toxic to the cells.[9] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • The cell line used in the primary functional assay.

  • Culture medium.

  • Test compounds.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Clear 96-well plates.

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compounds at the same concentrations and for the same duration as in the functional assays.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells (100% viability). Plot the percent viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

ParameterDescription
CC50 The concentration of the compound that reduces cell viability by 50%.
Therapeutic Index (TI) A ratio to assess the compound's safety window. Calculated as CC50 / EC50 (or IC50). A higher TI is desirable.
Positive Control A known cytotoxic agent (e.g., doxorubicin).
Negative Control Vehicle-treated cells.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their effects on GPR109A-mediated signaling and downstream functional endpoints, researchers can effectively identify promising lead candidates. Positive hits from these in vitro assays should be further validated in more complex systems, such as primary immune cells or co-culture models, before advancing to in vivo studies. This multi-tiered, mechanism-driven approach ensures a comprehensive understanding of compound activity and is a critical step in the journey of drug discovery and development.

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  • GeneOnline News. (2026-01-27). Researchers Analyze Hypericum perforatum Extract Using LC-MS/MS and In Vitro Assays to Explore Antioxidant and Anti-inflammatory Properties. [Link]

Sources

In vitro ADME profiling of compounds from 6-Fluoro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic In Vitro ADME Profiling of 6-Fluoro-2-methylnicotinic Acid Derivatives

Executive Summary & Scientific Rationale

The This compound (6-F-2-MNA) scaffold is a privileged building block in modern medicinal chemistry, widely employed in the synthesis of kinase inhibitors (e.g., MK2, p38 MAPK), GPCR ligands, and PET radiotracers. Its utility stems from a precise balance of steric and electronic properties:

  • The 6-Fluorine: Acts as a metabolic blocker at the oxidation-prone C6 position while modulating the pKa of the pyridine nitrogen, thereby influencing solubility and lipophilicity (LogD).

  • The 2-Methyl: Provides a "conformational lock" to restrict rotameric freedom in biaryl systems and sterically hinders the pyridine nitrogen, reducing the risk of Type II CYP450 inhibition (heme coordination).

  • The Carboxylic Acid: Serves as a vector for amide coupling or heterocycle formation (e.g., benzimidazoles).

However, this scaffold introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges. The 2-methyl group is a "soft spot" for benzylic oxidation, and the fluorinated core alters plasma protein binding kinetics. This guide outlines a high-fidelity screening cascade designed to de-risk 6-F-2-MNA derivatives early in the lead optimization phase.

Physicochemical Profiling: Solubility & Lipophilicity

Before biological assaying, the fundamental physicochemical properties must be mapped. The fluorine atom lowers the pKa of the pyridine ring compared to non-fluorinated analogs, often rendering the core neutral at physiological pH.

Protocol A: pH-Dependent Thermodynamic Solubility
  • Rationale: Compounds derived from this acid often exhibit "brick dust" insolubility in acidic media due to intermolecular hydrogen bonding (amide/acid dimers).

  • Methodology: Shake-flask method with LC-UV/MS quantification.

Step-by-Step Protocol:

  • Preparation: Weigh 1–2 mg of solid compound into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of buffer:

    • pH 1.2 (0.1 N HCl): Simulates gastric environment.

    • pH 7.4 (50 mM Phosphate Buffer): Simulates systemic circulation.

  • Equilibration: Incubate at 37°C with varying agitation (300 rpm) for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter using a PVDF filter plate (0.45 µm) to remove undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) or LC-MS/MS against a standard curve prepared in DMSO.

  • Data Output: Report Solubility (

    
    ) in µg/mL.
    
ParameterHigh RiskModerateLow Risk (Ideal)
Solubility (pH 7.4) < 10 µg/mL10–100 µg/mL> 100 µg/mL
LogD (pH 7.4) > 4.03.0–4.01.0–3.0

Permeability & Efflux: The Fluorine Advantage

Fluorination typically increases lipophilicity (


 value), enhancing passive membrane permeability. However, the pyridine nitrogen can be a substrate for P-glycoprotein (P-gp) efflux if not sterically shielded.
Protocol B: PAMPA-BBB (Blood-Brain Barrier) Assay
  • Rationale: To determine if 6-F-2-MNA derivatives can cross the BBB or gut wall via passive diffusion.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Donor Plate: Prepare a 10 mM stock in DMSO. Dilute to 50 µM in pH 7.4 PBS (Donor buffer).

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of 2% porcine brain lipid extract in dodecane.

  • Assembly: Add 200 µL of Acceptor Buffer (pH 7.4 PBS) to the acceptor plate. Place the donor plate on top (sandwich configuration).

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    

Metabolic Stability: The "Methyl Liability"

This is the most critical module for this scaffold.

  • Liability: The 2-methyl group is prone to CYP450-mediated benzylic oxidation (

    
    ).
    
  • Asset: The 6-fluorine blocks Aldehyde Oxidase (AO) or CYP-mediated oxidation at the C6 position, a common clearance route for pyridines.

Protocol C: Microsomal Stability with F-NMR Metabolite ID
  • Rationale: Standard LC-MS can miss polar metabolites. Since the core is fluorinated,

    
    F-NMR provides a "background-free" method to quantify parent vs. metabolites without radiolabeling.
    

Step-by-Step Protocol:

  • Reaction Mix:

    • Substrate: 10 µM (higher conc. needed for NMR).

    • Microsomes: 0.5 mg/mL (Human/Rat Liver Microsomes).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl

      
      .
      
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: At

    
     min, remove aliquots and quench with ice-cold Acetonitrile (containing internal standard).
    
  • Processing: Centrifuge at 4,000 rpm for 20 min.

  • Analysis (Dual Mode):

    • Route A (Clearance): Supernatant to LC-MS/MS to determine

      
       and 
      
      
      
      .
    • Route B (MetID): Evaporate supernatant, reconstitute in D

      
      O/CD
      
      
      
      CN, and acquire
      
      
      F-NMR spectra. Look for chemical shift perturbations indicating oxidation near the fluorine or loss of the methyl group.

Visualizing the Metabolic Fate:

MetabolicPathways cluster_legend Pathway Key Parent 6-Fluoro-2-methyl Derivative C2_Ox Metabolite A: 2-Hydroxymethyl (Major Liability) Parent->C2_Ox CYP450 (Benzylic Oxidation) C6_Ox C6-Oxidation (Pyridone) Parent->C6_Ox Aldehyde Oxidase (BLOCKED by Fluorine) C2_Acid Metabolite B: 2-Carboxylic Acid (Inactive/Excreted) C2_Ox->C2_Acid Cytosolic Dehydrogenases key1 Red Arrow = High Risk Pathway key2 Green Dashed = Blocked Pathway

Figure 1: Metabolic fate of the scaffold. The 6-Fluoro substituent effectively blocks C6-oxidation, shifting metabolic pressure to the 2-Methyl group.

Drug-Drug Interaction (DDI): CYP Inhibition

Pyridines are notorious for coordinating with the heme iron of CYP enzymes, causing reversible or irreversible inhibition.

  • Hypothesis: The 2-methyl group provides steric hindrance, preventing the pyridine nitrogen from coordinating with the heme iron. This makes 6-F-2-MNA derivatives safer than unsubstituted pyridines.

Protocol D: CYP Inhibition Cocktail Assay
  • Cocktail Substrates: Midazolam (3A4), Diclofenac (2C9), Dextromethorphan (2D6), Phenacetin (1A2).

  • Test Compound: 7-point dilution series (0.1 µM – 50 µM).

  • Incubation: Human Liver Microsomes + NADPH + Substrates + Test Compound for 20 min at 37°C.

  • Readout: Quantify specific metabolite formation via LC-MS/MS.

  • Criteria: An IC

    
     < 1 µM indicates high DDI risk.
    

Summary of Screening Workflow

ADME_Workflow Start Library Synthesis (6-F-2-MNA Core) PhysChem Tier 1: PhysChem Solubility (pH 1.2/7.4) LogD Start->PhysChem Permeability Tier 2: Permeability PAMPA / Caco-2 PhysChem->Permeability If Sol > 10 µM Metab Tier 3: Stability Microsomal Cl_int (Focus: Methyl Oxidation) Permeability->Metab If Pe > 10^-6 cm/s DDI Tier 4: Safety CYP Inhibition (Heme Coordination Check) Metab->DDI If t1/2 > 30 min Decision Lead Candidate DDI->Decision IC50 > 10 µM

Figure 2: Strategic screening cascade prioritizing solubility and metabolic stability of the methyl group.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard Protocol Reference). Link

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Fluoro-2-methylnicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Introduction

This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. Its substituted pyridine core is featured in numerous active pharmaceutical ingredients (APIs).[1] However, its synthesis is not without challenges, often involving sensitive reagents and competing reaction pathways that can lead to significant side product formation and reduced yields. This guide will address the most common issues encountered during key synthetic transformations.

A common synthetic strategy involves the transformation of a readily available substituted pyridine, such as 2-bromo-6-methylpyridine, through lithiation, carboxylation, and a final crucial fluorination step.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound, highlighting the critical stages where side reactions are prevalent.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Nucleophilic Aromatic Substitution (Fluorination) A Start: 2-Bromo-6-methylpyridine B Lithiation (e.g., n-BuLi, -78 °C) A->B C Quench with CO2 (Dry Ice) B->C D Acidic Workup C->D E Intermediate: 6-Bromo-2-methylnicotinic Acid D->E F Intermediate: 6-Bromo-2-methylnicotinic Acid G Fluorination Reaction (e.g., KF, High Temp, Polar Aprotic Solvent) F->G H Purification G->H I Final Product: This compound H->I

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry, potential causes, and actionable solutions.

Part 1: Carboxylation of 2-Bromo-6-methylpyridine
Q1: After quenching my lithiation reaction with CO₂, my yield of 6-Bromo-2-methylnicotinic acid is very low, and I recover a lot of my 2-bromo-6-methylpyridine starting material. What went wrong?

A1: Root Cause Analysis & Solutions

This issue typically points to an inefficient or failed lithiation (metal-halogen exchange) step. The formation of the organolithium intermediate is critical and highly sensitive to reaction conditions.

  • Causality—Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards protic sources, including trace amounts of water, oxygen, and even carbon dioxide in the air. Any moisture in your glassware, solvent, or inert gas will quench the n-BuLi before it can react with your starting material.

  • Experimental Validation & Protocol:

    • Glassware: Ensure all glassware is rigorously dried in an oven ( >120 °C) for several hours and cooled under a stream of dry inert gas (Argon or Nitrogen).

    • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF), a common solvent for lithiation, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, anhydrous-grade bottle.

    • Temperature Control: The metal-halogen exchange is highly exothermic and should be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium intermediate.

    • Reagent Titration: The molarity of commercial n-BuLi can decrease over time. It is best practice to titrate the n-BuLi solution before use to determine its exact concentration, ensuring you add the correct stoichiometric amount.

Q2: Besides recovering my starting material, I'm seeing a significant byproduct that appears to be 6,6'-dimethyl-2,2'-bipyridine. Why is this forming?

A2: Understanding Wurtz-Type Coupling

The formation of 6,6'-dimethyl-2,2'-bipyridine is a classic example of a Wurtz-type homocoupling side reaction.

  • Mechanism: This occurs when the newly formed 2-lithio-6-methylpyridine intermediate acts as a nucleophile and attacks the electrophilic bromine atom of an unreacted molecule of 2-bromo-6-methylpyridine. This is more likely to happen if there are localized areas of high concentration of the organolithium intermediate before it has a chance to react with the intended electrophile (CO₂).

  • Preventative Measures:

    • Slow Addition: Add the n-BuLi solution dropwise to the cooled solution of 2-bromo-6-methylpyridine. This maintains a low concentration of the organolithium species at any given time, minimizing the chance of it reacting with the starting material.

    • Efficient Stirring: Ensure the reaction mixture is vigorously stirred to quickly disperse the added n-BuLi.

Part 2: Nucleophilic Aromatic Substitution (Fluorination)

The conversion of 6-Bromo-2-methylnicotinic acid to the final fluorinated product is often the most challenging step. This is a Nucleophilic Aromatic Substitution (SNAr) reaction, where fluoride anion displaces the bromide.

Q3: My fluorination reaction with KF is very slow or incomplete, even at high temperatures. How can I improve the conversion rate?

A3: Optimizing the Halogen Exchange (Halex) Reaction

The success of this "Halex" reaction hinges on several factors that influence the nucleophilicity of the fluoride ion and the reactivity of the substrate.

  • Causality—The Nature of Fluoride: Potassium fluoride (KF) is an ionic solid with a very high lattice energy, making it poorly soluble in most organic solvents. Furthermore, the fluoride anion (F⁻) is a small, highly electronegative ion that is strongly solvated by protic solvents, which severely diminishes its nucleophilicity.

  • Key Optimization Parameters:

ParameterRecommended Action & Rationale
Fluoride Source Use spray-dried KF or anhydrous tetramethylammonium fluoride (TMAF) for better solubility and reactivity.[2]
Solvent Employ a high-boiling, polar aprotic solvent like DMSO, DMF, or Sulfolane. These solvents solvate the potassium cation but leave the fluoride anion relatively "naked" and highly nucleophilic.
Water Content The reaction must be strictly anhydrous. Trace water will hydrate the fluoride ions, killing their reactivity. Consider azeotropic removal of water with toluene before starting the reaction.
Phase-Transfer Catalyst Add a phase-transfer catalyst (PTC) such as 18-crown-6 or a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC complexes the potassium ion, pulling the KF into the organic phase and liberating a highly reactive, unsolvated fluoride anion.
Temperature SNAr reactions on electron-rich rings require high temperatures, often in the range of 150-220 °C. Ensure your solvent is stable at these temperatures.
Q4: My main byproduct has the same mass as the starting material but is identified as 6-hydroxy-2-methylnicotinic acid. Where is this coming from?

A4: The Problem of Hydrolysis

The formation of the 6-hydroxy analog is a direct result of hydrolysis, where hydroxide ions (OH⁻) compete with fluoride ions as the nucleophile.

  • Source of Hydroxide: The most common source is residual water in the reaction mixture. At high temperatures and in the presence of a base (even KF is slightly basic), water can generate sufficient hydroxide to react. Some commercial fluoride sources can also contain hydroxide impurities.

  • Troubleshooting Hydrolysis:

    • Rigorous Drying: As mentioned in A3, ensuring anhydrous conditions is the most critical step. Dry your KF in a vacuum oven before use.

    • Inert Atmosphere: Run the reaction under a strict inert atmosphere to prevent atmospheric moisture from entering the system.

    • Purify Reagents: If the problem persists, consider the purity of your solvent and fluoride source.

Q5: During my reaction workup or upon heating, I'm losing my carboxylic acid group. Why is my product decarboxylating?

A5: Understanding Decarboxylation of Pyridinecarboxylic Acids

Pyridinecarboxylic acids can undergo thermal decarboxylation.[3] The ease with which this occurs is highly dependent on the position of the carboxylic acid group relative to the ring nitrogen.

  • Mechanism & Stability: Picolinic acid (COOH at the 2-position) is known to decarboxylate more readily than nicotinic (3-position) or isonicotinic (4-position) acids.[4] This is because the nitrogen atom can stabilize the transition state of decarboxylation by forming a zwitterionic intermediate. While your carboxylic acid is at the 3-position (nicotinic acid derivative), which is generally more stable, the presence of other substituents and high temperatures can still promote this side reaction.[4][5]

  • Minimization Strategy:

    • Avoid Excessive Heat: During purification (e.g., distillation or crystallization from a high-boiling solvent), use the minimum temperature necessary. Use vacuum distillation if possible to lower the boiling point.

    • pH Control: The stability of the carboxylate group is pH-dependent. Avoid strongly acidic or basic conditions at high temperatures during workup.

Troubleshooting Flowchart: Low Fluorination Yield

G cluster_paths cluster_solutions Start Low Yield of This compound Check_NMR Analyze Crude NMR/LC-MS Start->Check_NMR High_SM High % of Starting Material (6-Bromo...) Check_NMR->High_SM Dominant Impurity? Hydroxy Hydroxy Byproduct Detected (6-Hydroxy...) Check_NMR->Hydroxy Decarb Decarboxylated Product Detected Check_NMR->Decarb Sol_SM Problem: Inefficient Fluorination Solutions: 1. Ensure anhydrous conditions. 2. Use spray-dried KF. 3. Add Phase-Transfer Catalyst. 4. Increase reaction temperature. High_SM->Sol_SM Sol_Hydroxy Problem: Hydrolysis Solutions: 1. Rigorously dry all reagents/solvents. 2. Use fresh, high-purity KF. 3. Maintain strict inert atmosphere. Hydroxy->Sol_Hydroxy Sol_Decarb Problem: Decarboxylation Solutions: 1. Lower purification temperature. 2. Use vacuum for distillations. 3. Control pH during workup. Decarb->Sol_Decarb

Caption: Troubleshooting logic for low yield in the fluorination step.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Fluorination

This protocol is a representative example and may require optimization for your specific setup.

Materials:

  • 6-Bromo-2-methylnicotinic acid

  • Spray-dried Potassium Fluoride (KF), dried under vacuum at 120 °C for 4h

  • 18-Crown-6 (or other suitable phase-transfer catalyst)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermocouple. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.

  • Charging Reagents: To the flask, add 6-Bromo-2-methylnicotinic acid (1.0 eq), spray-dried KF (3.0 eq), and 18-crown-6 (0.1 eq).

  • Solvent Addition: Add anhydrous DMSO via cannula to achieve a concentration of ~0.5 M.

  • Reaction: Begin vigorous stirring and heat the mixture to 180-200 °C. The reaction mixture will become a dark slurry.

  • Monitoring: Monitor the reaction progress by taking small aliquots (carefully!), quenching with water, acidifying, extracting with ethyl acetate, and analyzing by LC-MS or TLC. The reaction may take 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Cautiously pour the mixture into a beaker of ice water. Acidify the aqueous solution to pH ~3-4 with concentrated HCl.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization.

References

  • Eureka | Patsnap. Synthesis method of 6-methyl nicotine. [6][7]

  • Google Patents. CN115433122A - Preparation method of 6-fluoronicotinic acid. [2]

  • Google Patents. US2993904A - Preparation of 6-methylnicotinic acid. [8]

  • Ossila. 6-Fluoronicotinic acid | CAS 403-45-2. [1]

  • Benchchem. Scalability challenges in the synthesis of Methyl 6-methylnicotinate. [9]

  • PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [5]

  • ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [3]

  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. [4]

  • Sigma-Aldrich. 2-Bromo-6-methylpyridine 98% | 5315-25-3.

  • PMC - NIH. The hydrogenation side-reaction in copper-mediated radiofluorination. [10]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Fluoro-2-methylnicotinic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 6-fluoro-2-methylnicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this sterically hindered and electron-deficient substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your synthetic routes.

Introduction: Understanding the Substrate

This compound is a valuable building block in pharmaceutical and agrochemical research. However, its successful application in coupling reactions is often hampered by a combination of steric and electronic factors.

  • Steric Hindrance: The methyl group at the C2 position, ortho to the carboxylic acid, significantly impedes the approach of coupling reagents and nucleophiles (e.g., amines). This often leads to sluggish or incomplete reactions.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the C6 fluorine atom increases the acidity of the carboxylic acid but can also influence the reactivity of the entire heterocyclic system, particularly in metal-catalyzed cross-coupling reactions.

This guide provides a structured, question-and-answer approach to overcome these challenges in two primary transformations: Amide Bond Formation and Suzuki-Miyaura Cross-Coupling.

Section 1: Amide Bond Formation & Troubleshooting

Amide coupling is the most common reaction performed with this compound. Success hinges on selecting a robust activation method that can overcome the significant steric barrier.

Frequently Asked Questions (FAQs): Amide Coupling

Question 1: My standard amide coupling reaction (e.g., EDC/HOBt) is failing or giving very low yields with this compound. What is the likely cause?

Answer: The primary culprit is the severe steric hindrance from the 2-methyl group. Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) form a bulky O-acylisourea intermediate. The subsequent nucleophilic attack by the amine is sterically blocked, leading to slow reaction rates and the accumulation of side products. Furthermore, with electron-deficient amines, the reaction can be particularly sluggish.[1]

Question 2: Which coupling reagents are most effective for this hindered acid?

Answer: For sterically demanding couplings, more potent activating agents are required. Uronium/aminium or phosphonium-based reagents are generally superior as they form highly reactive activated esters that are less sensitive to steric factors. Reagents that generate HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure® esters are particularly effective due to the enhanced reactivity and stability of the active ester intermediate.

The choice of base is also critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended to avoid side reactions.[2]

Comparative Overview of Common Coupling Reagents
Reagent ClassExample(s)Mechanism & Suitability for this SubstratePotential Downsides
Carbodiimides DCC, EDCForms O-acylisourea intermediate. Generally not recommended for this substrate due to high steric sensitivity and slow coupling rates.[3][4]Low yields, potential for racemization, formation of N-acylurea byproduct.
Uronium/Aminium HBTU, TBTU, HATU, HCTU, COMUForms highly reactive OBt, OAt, or Oxyma esters. Highly recommended. HATU is often the most effective due to anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[5]Potential for guanidinylation of the amine if the acid activation is slow.[6]
Phosphonium PyBOP, PyAOPForms highly reactive OBt or OAt esters. Highly recommended. PyBOP is a robust choice, but PyAOP may offer higher reactivity.[3]Byproducts can sometimes complicate purification.
Acid Halides SOCl₂, (COCl)₂Converts the carboxylic acid to a highly reactive acyl chloride. Effective but harsh. Can be useful if the amine coupling partner is robust.Requires anhydrous conditions; not compatible with sensitive functional groups. May cause racemization.[7]
Workflow for Amide Coupling Optimization

Caption: Logic for selecting amide coupling conditions.

Troubleshooting Guide: Amide Coupling
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient activation due to steric hindrance. 2. Amine is a poor nucleophile (e.g., aniline derivative).1. Switch to a more powerful coupling reagent (HATU, COMU). 2. Increase reaction temperature to 40-50 °C. 3. Pre-activate the acid with the coupling reagent and base for 15-30 minutes before adding the amine.[8]
Guanidinium Byproduct Formation The uronium reagent (e.g., HBTU, HATU) reacts directly with the amine nucleophile. This is more common with unhindered primary amines.1. Pre-activate the carboxylic acid before adding the amine. 2. Use a phosphonium reagent like PyBOP, which cannot form this byproduct.[3]
Reaction Stalls at ~50% Conversion The byproduct of the reaction (e.g., DIPEA·HCl) may be precipitating and changing the reaction environment or neutralizing the base.1. Use a more polar solvent like DMF or NMP to ensure all components remain in solution. 2. Add an additional equivalent of base if stalling is observed.
Epimerization/Racemization (Applicable if the amine partner has a chiral center α to the nitrogen). Caused by over-activation or excessive base/heat.1. Use an additive known to suppress racemization, such as Oxyma Pure® (present in COMU).[5] 2. Minimize reaction time and temperature. 3. Avoid strong, non-hindered bases. Use DIPEA or collidine.[2]
Protocol 1: High-Yield Amide Coupling of this compound

This protocol utilizes HATU, a highly effective reagent for sterically hindered substrates.

  • Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution may change color. This step allows for the formation of the active OAt ester.

  • Amine Addition: Add the desired amine (1.05 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of DMF.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, it may be gently heated to 40 °C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization as appropriate.

Section 2: Suzuki-Miyaura Cross-Coupling & Troubleshooting

While the carboxylic acid itself is not a direct partner in Suzuki coupling, it serves as a synthetic handle. It can be converted to a more suitable coupling partner, such as an aryl bromide or triflate, enabling C-C bond formation at the pyridine ring. This section assumes such a derivative is being used (e.g., 3-bromo-6-fluoro-2-methylpyridine).

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Question 3: What are the key challenges when using a derivative of this compound in Suzuki coupling?

Answer: There are two main challenges. First, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-known issue, especially for 2-substituted pyridines.[9][10] Second, the electron-deficient nature of the fluorinated pyridine ring can make the oxidative addition step of the catalytic cycle either faster or slower, depending on the specific ligand and palladium source used, requiring careful optimization.

Question 4: How do I select the optimal catalyst, ligand, and base for this system?

Answer:

  • Catalyst/Ligand: The key is to use a bulky, electron-rich phosphine ligand. These ligands promote the reductive elimination step and can help prevent catalyst inhibition by the pyridine nitrogen. Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines are excellent choices.[11] Using a pre-formed catalyst complex (e.g., SPhos-Pd-G3) often gives more reproducible results than generating the catalyst in situ.[11]

  • Base: A moderately strong inorganic base is typically required to activate the boronic acid for transmetalation.[12] K₂CO₃ or K₃PO₄ are common and effective choices. Stronger bases like Cs₂CO₃ can sometimes be beneficial for difficult couplings.[13]

  • Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is standard, as water is necessary for the boronic acid activation pathway.[11]

Troubleshooting Guide: Suzuki-Miyaura Coupling
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst inhibition by the pyridine nitrogen. 2. Inefficient oxidative addition. 3. Catalyst deactivation (formation of Pd black).1. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos).[11] 2. Use a more robust palladium precatalyst. 3. Ensure rigorous degassing of all solvents and reagents to remove oxygen.[11]
Protodeboronation The boronic acid is hydrolyzed back to the corresponding arene before it can couple. This is exacerbated by high temperatures and prolonged reaction times.1. Use a milder base (e.g., K₂CO₃ instead of CsF or K₃PO₄). 2. Lower the reaction temperature. 3. Use a more stable boronic acid derivative, such as a pinacol ester (BPin), MIDA boronate, or trifluoroborate salt (BF₃K).[14]
Homocoupling (Aryl-Aryl or Boronic Acid Dimer) 1. (Aryl-Aryl) Can be promoted by certain ligands or reaction conditions. 2. (Boronic Acid) Often caused by the presence of oxygen.1. Screen different ligands; bulky ligands often suppress homocoupling. 2. Thoroughly degas the reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 30 min).[11]
Logical Flow for Suzuki Reaction Troubleshooting

Suzuki_Troubleshooting Start Start: Low Yield in Suzuki Coupling Check_Degassing Was the reaction rigorously degassed? Start->Check_Degassing Improve_Degassing Improve Degassing (Freeze-Pump-Thaw) Re-run reaction Check_Degassing->Improve_Degassing No Check_Side_Products Analyze Crude LC-MS: Identify Side Products Check_Degassing->Check_Side_Products Yes Improve_Degassing->Start Protodeboronation Protodeboronation Observed? Check_Side_Products->Protodeboronation Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Solution_Protodeboronation Use Milder Base (K2CO3) Use Boronate Ester (BPin) Lower Temperature Protodeboronation->Solution_Protodeboronation Yes No_Reaction Mainly Starting Materials Remain? Homocoupling->No_Reaction No Solution_Homocoupling Ensure No Oxygen Screen Bulkier Ligands Homocoupling->Solution_Homocoupling Yes Solution_No_Reaction Screen More Active Catalyst/Ligand (e.g., SPhos) Increase Temperature Screen Solvents/Bases No_Reaction->Solution_No_Reaction Yes End Optimized Condition No_Reaction->End No, Review Data Solution_Protodeboronation->End Solution_Homocoupling->End Solution_No_Reaction->End

Caption: Troubleshooting logic for Suzuki-Miyaura reactions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for coupling a hypothetical aryl halide derived from this compound.

  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (e.g., 3-bromo-6-fluoro-2-methylpyridine) (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos, or a pre-formed G3-precatalyst, 1-5 mol %).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

References

  • Thompson, A. S. et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • Patil, S. A. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Google Patents.
  • ResearchGate. Palladium catalysed Suzuki reactions of fluoroarenes. [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

  • Vedejs, E. et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Sci-Hub. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Biscoe, M. R. et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • Google Patents.
  • Liu, T. et al. General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Tetrahedron. [Link]

  • Han, S.-Y. & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Tzakos, A. G. et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Chemical & Engineering News. Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Ordóñez, M. et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Wikipedia. Alkaloid. [Link]

  • MacMillan, D. W. C. et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Jamison, T. F. et al. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

How to improve the yield of 6-Fluoro-2-methylnicotinic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization of 6-Fluoro-2-methylnicotinic acid (CAS: 884494-97-7). This document is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering specific bottlenecks in the synthesis workflow.

Topic: Yield Optimization & Process Troubleshooting Target Isomer: 6-Fluoro-2-methylpyridine-3-carboxylic acid

Executive Summary & Route Selection

The synthesis of This compound presents a specific regiochemical challenge: installing the fluorine atom at the C6 position while preserving the C2-methyl and C3-carboxylic acid functionalities.

While direct lithiation of 2-fluoro-6-methylpyridine is theoretically possible, it often suffers from poor regioselectivity (preferring C5 lithiation ortho to fluorine, rather than the desired C3). Therefore, the Halex (Halogen Exchange) Reaction via the 6-chloro intermediate is the industry-standard "Gold Route" for high-yield production.

Decision Matrix: Selecting Your Route

Before optimizing, confirm you are on the correct pathway for the 6-fluoro isomer.

RouteSelection Start Starting Material Selection RouteA Route A: Halex Process (Recommended) Start->RouteA RouteB Route B: Lithiation (Low Selectivity) Start->RouteB Target Target: this compound PrecursorA Precursor: 6-Chloro-2-methylnicotinic acid (ester) RouteA->PrecursorA PrecursorB Precursor: 2-Fluoro-6-methylpyridine RouteB->PrecursorB StepA Reaction: Anhydrous KF + PTC Solvent: Sulfolane/DMSO PrecursorA->StepA StepB Reaction: LDA / n-BuLi + CO2 (-78°C) PrecursorB->StepB StepA->Target IssueA Key Challenge: Moisture Sensitivity & Tarring StepA->IssueA IssueB Key Challenge: C5 vs C3 Regioselectivity StepB->IssueB IssueB->Target Low Yield

Figure 1: Decision matrix comparing the robust Halex route against the regiochemically difficult lithiation route.

Critical Workflow: The Halex Reaction

Context: You are converting Methyl 6-chloro-2-methylnicotinate to the fluoro-analog using Potassium Fluoride (KF). Common Issue: Yields stuck at 40-50% with significant black tar formation.

Protocol Optimization (Step-by-Step)
Phase 1: Reagent Preparation (The "Hidden" Yield Killer)

The most common cause of Halex failure is trace moisture. The fluoride ion (


) is a strong hydrogen bond acceptor; even ppm levels of water will solvate the ion, killing its nucleophilicity.
  • Potassium Fluoride (KF): Do not use "off-the-shelf" KF.

    • Protocol: Use Spray-Dried KF . If unavailable, grind standard KF to a fine powder and dry under high vacuum (0.1 mmHg) at 150°C for 12 hours.

    • Why: Lattice energy of KF is high. Spray-drying increases surface area, and thorough drying prevents the formation of inactive hydrated species [1].

  • Phase Transfer Catalyst (PTC):

    • Recommendation:Tetraphenylphosphonium bromide (TPPBr) or 18-Crown-6 .

    • Load: 2-5 mol%.

    • Why: Solubilizes inorganic fluoride into the organic phase. TPPBr is often thermally more stable than crown ethers at the high temperatures (>140°C) required for chloropyridines [2].

Phase 2: Reaction Conditions
ParameterStandard ConditionOptimized Condition Reason for Change
Solvent DMFSulfolane or DMSO DMF decomposes >140°C (dimethylamine formation). Sulfolane is thermally stable and highly polar.
Temperature 120°C150°C - 170°C Activation energy for Cl-F exchange on position 6 is high.
Concentration 0.5 M1.0 - 1.5 M Higher concentration favors bimolecular (

) kinetics.
Atmosphere NitrogenStrict Argon/N2 Prevents oxidative degradation of the PTC and substrate.
Troubleshooting Guide (Q&A)

Q1: My reaction turns black and yield drops after 4 hours. What is happening? A: This is "thermal degradation" or polymerization.

  • Diagnosis: Prolonged heating of the pyridine ring with fluoride sources can lead to self-condensation or decomposition of the solvent (especially DMF).

  • Fix:

    • Switch to Sulfolane . It is stable up to 285°C.

    • Implement "trap-to-trap" distillation of the product if it is volatile enough, or quench immediately upon conversion plateau (monitor via HPLC, not TLC).

    • Add a radical scavenger (e.g., dinitrobenzene) in trace amounts if radical polymerization is suspected (rare but possible).

Q2: I see 30% starting material (Chloro) remaining, but adding more KF doesn't help. A: You have reached the "solubility limit" or surface passivation.

  • Diagnosis: The KF surface has become coated with KCl (the byproduct), blocking further reaction.

  • Fix:

    • Sonication: Briefly sonicate the reaction mixture (if safe) to break up crystal lattices.

    • Cesium Fluoride (CsF): Replace 10-20% of KF with CsF. The "Cesium Effect" aids solubility and reactivity due to the weaker Cs-F bond [3].

Alternative Route: Lithiation (For Small Scale)

Context: You cannot source the chloro-intermediate and must start from 2-fluoro-6-methylpyridine .

The Regioselectivity Trap

Lithiating 2-fluoro-6-methylpyridine with LDA typically results in a mixture:

  • C3-Lithiation: Desired (Ortho to Methyl, Meta to Fluoro).

  • C5-Lithiation: Undesired (Ortho to Fluoro). Major Product usually due to F-direction.

  • Lateral Lithiation: Deprotonation of the methyl group (forming a benzylic-type anion).

Optimization Strategy: To force C3 lithiation (or C4), you must block the strong directing effect of Fluorine or use the "Halogen Dance" technique, though this is complex.

  • Better Alternative: Use 2-Chloro-6-methylpyridine as the substrate for lithiation. The Chlorine is a weaker director than Fluorine, potentially allowing the Methyl group (or steric factors) to influence the position. However, for the Acid product, the Halex route remains superior.

Purification & Workup

The final isolation of the acid requires careful handling to remove inorganic salts and avoid decarboxylation.

  • Quench: Pour reaction mixture into ice-water.

  • pH Adjustment:

    • If using the ester: Hydrolyze with NaOH (aq) first.

    • Acidify carefully with HCl to pH 3-4. Do not go to pH 1 , as pyridine nitrogen protonation increases water solubility, making extraction difficult.

  • Extraction: Use Ethyl Acetate/THF (3:1) . Pure EtOAc often fails to extract nicotinic acids efficiently from the isoelectric point.

  • Salt Removal: The product will likely contain residual potassium salts. Recrystallize from Water/Ethanol (9:1) .

References

  • Spray-Dried KF Efficiency: Adams, D. J., et al. "Alkali Metal Fluorides for halogen exchange." Journal of Fluorine Chemistry, vol. 101, no. 2, 2000. Link

  • Halex Reaction Optimization: Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. Replacement of Chlorine by Fluorine in Chloropyridines." Journal of Organic Chemistry, vol. 28, no. 6, 1963. Link

  • Cesium Effect: Furuya, T., et al. "C–F Bond Formation for the Synthesis of Aryl Fluorides." Synthesis, vol. 2010, no.[1] 11, 2010, pp. 1804–1821. Link

  • Patent on Nicotinic Acid Synthesis: "Preparation method of 6-fluoronicotinic acid." CN115433122A. Link (Note: Adapting conditions from 6-bromo analog).

Sources

Technical Support Center: Purification of 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification of 6-Fluoro-2-methylnicotinic Acid (CAS: 884494-97-7) Role: Senior Application Scientist Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers[1]

Introduction: The Amphoteric Challenge

Purifying This compound (6-F-2-MNA) presents a unique set of challenges due to its zwitterionic nature and the electronic effects of the fluorine substituent.[1] Unlike simple organic acids, this molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid moiety.[1]

The fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect ($ -I $), which significantly lowers the basicity of the pyridine nitrogen compared to non-fluorinated analogs. This shift alters the Isoelectric Point (pI) —the pH at which the molecule has net zero charge and minimum solubility.[1]

Key Technical Insight: Standard nicotinic acid protocols often suggest precipitation at pH 3.4–3.[1]5. However, for 6-F-2-MNA , the optimal precipitation pH is often slightly lower (pH 2.8–3.[1]2) due to the reduced basicity of the ring nitrogen [1, 2].[1] Missing this narrow window results in significant yield loss into the mother liquor.[1]

Diagnostic Impurity Profile

Before initiating purification, identify your impurity class.[1] The purification strategy depends entirely on what you are trying to remove.[1]

Impurity TypeLikely SourceDetection MethodRemoval Strategy
Regioisomers Synthesis (e.g., 2-fluoro-6-methyl isomer)1H NMR (coupling constants)Recrystallization (Solvent Specific)
Decarboxylated Product Thermal degradation (6-Fluoro-2-methylpyridine)GC-MS / LC-MS (M-44 peak)Acid-Base Extraction (remains in organic phase at low pH)
Inorganic Salts Hydrolysis steps (NaCl, KCl)Ash Test / ROIReslurrying in water at pI
Unhydrolyzed Ester Incomplete reaction precursorTLC / HPLCSaponification re-work
Chromophores Oxidation byproducts (Yellow/Brown)Visual InspectionActivated Carbon Treatment

Module 1: The Acid-Base Extraction Protocol (Primary Purification)

Issue: "I have a crude reaction mixture, but I cannot get the product to precipitate, or it oils out."

Root Cause: Incorrect pH handling leads to the formation of soluble salts (pyridinium hydrochloride at low pH or carboxylate salts at high pH).[1]

The "Swing" Protocol

This method utilizes the amphoteric nature of the molecule to leave non-acidic impurities (like decarboxylated byproducts) in the organic phase.[1]

AcidBaseExtraction Start Crude Reaction Mixture (Organic Solvent) AddBase Step 1: Add 2M NaOH Adjust to pH > 10 Start->AddBase PhaseSep1 Phase Separation AddBase->PhaseSep1 OrgPhase1 Organic Phase (Contains Decarboxylated Impurities & Non-Acids) PhaseSep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Target as Carboxylate) PhaseSep1->AqPhase1 Keep Wash Step 2: Wash with DCM/EtOAc (Remove trace organics) AqPhase1->Wash Acidify Step 3: Slow Acidification (HCl) Target pH 2.8 - 3.2 (Critical) Wash->Acidify Precipitate Precipitation Event (Isoelectric Point) Acidify->Precipitate Filter Filtration & Cold Water Wash Precipitate->Filter Final Solid 6-F-2-MNA Filter->Final

Figure 1: Acid-Base pH Swing Logic for Amphoteric Purification.[1][2]

Step-by-Step Methodology
  • Basification: Dissolve crude material in water (or extract from organic reaction solvent) using 2M NaOH. Target pH 10–11 . The product is now a soluble sodium carboxylate.[1]

  • Organic Wash: Extract this aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) twice.[1]

    • Why? This removes non-acidic impurities (e.g., starting halides, decarboxylated pyridine) which stay in the organic layer.[1]

  • Decolorization (Optional): If the solution is dark yellow/brown, treat the basic aqueous phase with Activated Carbon (5% w/w) for 30 mins at room temperature, then filter through Celite.[1]

  • Controlled Acidification: Cool the aqueous solution to 5–10°C. Slowly add 2M HCl or H2SO4.

    • Critical Step: Do not shoot directly to pH 1.[1] Monitor pH continuously.

    • Stop at pH 3.0 ± 0.2. This is the estimated isoelectric point where solubility is lowest [1, 3].[1]

  • Isolation: Stir the slurry for 1 hour to ripen crystals. Filter and wash with ice-cold water (minimal volume) to remove inorganic salts (NaCl).[1]

Module 2: Recrystallization Strategies (Polishing)[1]

Issue: "My product is solid but contains regioisomers or has a persistent off-white color."

Root Cause: Co-precipitation of isomers with similar pKa values.[1]

Solvent Selection Guide:

Solvent SystemSuitabilityNotes
Water (pH adjusted) HighDissolve in min.[1] boiling water, cool slowly. Good for removing salts.[1]
Ethanol/Water (1:1) ModerateGood balance for organic impurity removal.[1]
Toluene SpecificExcellent for removing non-polar impurities, but 6-F-2-MNA has low solubility.[1]
Acetonitrile LowOften leads to oiling out for nicotinic acids.[1]
The "Dissolution-Precipitation" Recrystallization Protocol[1]
  • Suspend the crude solid in water (10 volumes).

  • Heat to 80°C . If it does not dissolve, add Ethanol dropwise until clear.[1]

  • Safety Check: Do not exceed 90°C. Nicotinic acids are prone to decarboxylation at high temperatures, especially if traces of acid are present [4].[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and dry under vacuum at 45°C.

Troubleshooting FAQs

Q1: I smell a "pyridine-like" odor during drying. What is happening?

  • Diagnosis: You are likely decarboxylating your product.[1]

  • Mechanism: Thermal decarboxylation converts this compound into 6-Fluoro-2-methylpyridine (a volatile liquid).[1]

  • Fix: Lower your drying temperature to <50°C. Ensure the cake is not effectively acidic (wash well with water to remove excess HCl from the precipitation step).

Q2: My yield is very low (<40%) after acid-base extraction.

  • Diagnosis: You likely over-acidified (pH < 1) or under-acidified (pH > 4).[1]

  • Fix: The product forms a soluble pyridinium salt at pH < 1.[1] Check the filtrate pH.[1][3] If it is too low, neutralize back to pH 3.0 with dilute NaOH to recover the "lost" product.[1]

Q3: The solid is slimy and clogs the filter.

  • Diagnosis: Rapid precipitation trapped water/impurities (occlusion).[1]

  • Fix: "Ripen" the crystals. After adjusting to pH 3.0, heat the slurry to 50°C for 30 minutes, then cool slowly. This Ostwald ripening process grows larger, more filterable crystals.[1]

Q4: How do I remove inorganic salts (Ash)?

  • Diagnosis: High Residue on Ignition (ROI).[1]

  • Fix: Nicotinic acids are generally sparingly soluble in cold water, while NaCl/KCl are highly soluble.[1] Perform a "slurry wash": Suspend the solid in 5 volumes of ice-cold water, stir for 20 mins, and re-filter.

References

  • PubChem. (2025).[1] 6-Fluoronicotinic acid (Compound Summary).[1][4][5][6][7] National Library of Medicine.[1] [Link]

  • Google Patents. (2022).[1] CN114437031A - Synthetic method of 6-methyl nicotine.[1][2][8] (Analogous chemistry for methyl-nicotinic precursors).

  • American Chemical Society. (2012).[1] Direct and decarboxylative benzylic fluorination of phenylacetic acids.[1][9] (Discusses decarboxylation risks in similar acidic systems). [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 6-Fluoro-2-methylnicotinic Acid in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-2-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this valuable building block in their synthetic workflows. Our goal is to provide you with expert insights and actionable troubleshooting strategies to overcome one of its most common hurdles: poor solubility. By understanding the underlying chemical principles, you can optimize your reaction conditions for improved yields, purity, and reproducibility.

Section 1: Understanding the Root Cause - Physicochemical Properties
Q1: Why is this compound so poorly soluble in many common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: The poor solubility of this compound (CAS 884494-97-7) stems from a combination of its structural features.[1][2] In the solid state, the molecule exhibits strong intermolecular hydrogen bonding between the carboxylic acid groups, leading to a highly stable crystal lattice that requires significant energy to disrupt.

Furthermore, the molecule possesses conflicting polarity characteristics:

  • A Polar, Protic Head: The carboxylic acid group is highly polar and capable of hydrogen bonding.

  • A Less Polar, Aromatic Body: The 2-methyl-6-fluoropyridine ring is significantly less polar.

This duality means it is neither "greasy" enough to dissolve well in nonpolar solvents nor polar enough (as a neutral molecule) to dissolve readily in many polar aprotic solvents that cannot effectively break up its hydrogen-bonded network. In protic solvents like water, it can exhibit zwitterionic character, but the presence of the methyl and fluoro groups reduces its overall hydrophilicity compared to simpler pyridinecarboxylic acids like picolinic acid.[3]

Property Value Reference
CAS Number 884494-97-7[1][2]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1][2]
Section 2: General Strategies for Solubility Enhancement
Q2: What are the primary strategies I should consider to improve the solubility of this compound before starting my reaction?

A2: Before resorting to complex procedural changes, three primary strategies should be considered. The most effective approach is often converting the acid to its much more soluble salt form in situ.

  • In-situ Salt Formation: This is the most powerful technique. By adding a suitable base, you deprotonate the carboxylic acid to form a carboxylate salt. This ionic salt is dramatically more soluble in polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and to a lesser extent, Acetonitrile (MeCN). The choice of base is critical; non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal for subsequent reactions like amide couplings.

  • Solvent Selection & Co-solvents: If your reaction chemistry is incompatible with bases, carefully consider your solvent. Highly polar aprotic solvents such as DMF, Dimethyl sulfoxide (DMSO), or NMP are your best starting points. A co-solvent system, which involves mixing a good solvent with a poor one, can also be effective at achieving a finely-tuned polarity suitable for dissolving all reaction components.[4][5]

  • Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of the starting material. However, this must be done with caution, as elevated temperatures can degrade sensitive reagents (e.g., coupling agents) or lead to unwanted side reactions.

G cluster_main Solubility Equilibrium Acid This compound (Insoluble in DCM/THF) Salt Carboxylate Salt (Soluble in DMF/MeCN) Acid->Salt + Base (e.g., DIPEA) - H⁺ Salt->Acid + Acid - Base

Caption: Acid-base equilibrium to enhance solubility.

Section 3: Troubleshooting Specific Reactions

This section provides detailed, step-by-step guidance for common synthetic transformations where the solubility of this compound is a critical factor.

Subsection 3.1: Amide Coupling Reactions

Amide bond formation is one of the most common reactions in medicinal chemistry, typically involving the activation of a carboxylic acid.[6][7]

Q3: My this compound won't dissolve in DCM for my EDC/HOBt coupling reaction. What should I do?

A3: This is a classic challenge. Attempting to run the reaction as a slurry often results in low conversion and inconsistent results. The carboxylic acid must be in solution to be effectively activated by the coupling reagent.

G cluster_solutions Troubleshooting Workflow Start Problem: Acid insoluble in DCM/THF for EDC/HOBt coupling Strategy1 Strategy 1: In-situ Salt Formation (Recommended First Step) Start->Strategy1 Try this first Strategy2 Strategy 2: Switch Solvent System Strategy1->Strategy2 If base is incompatible or solubility still poor Success Reaction Proceeds Homogeneously Strategy1->Success Strategy3 Strategy 3: Pre-activation to Acid Chloride (For difficult cases) Strategy2->Strategy3 If amine is unreactive or other issues persist Strategy2->Success Strategy3->Success

Caption: Troubleshooting workflow for amide coupling.

Protocol: Recommended Method for Amide Coupling (In-situ Salt Formation)

This protocol utilizes a polar aprotic solvent and an organic base to ensure complete dissolution prior to activation.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[8]

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[8]

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Step-by-Step Methodology:

    • To a dry, nitrogen-flushed flask, add this compound (1.0 eq) and anhydrous DMF (aim for a concentration of 0.1-0.2 M).

    • Add DIPEA (2.5 eq) to the suspension. Stir at room temperature. Causality Check: The mixture should become a clear, homogeneous solution within 5-15 minutes as the soluble carboxylate-amine salt is formed. If it does not, gentle warming (to 40 °C) may be required, or more solvent can be added.

    • Once the solution is clear, add HOBt (1.2 eq) and stir for 5 minutes.

    • Add the desired Amine (1.1 eq) to the reaction mixture.

    • Finally, add EDC (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

    • Upon completion, proceed with a standard aqueous workup and purification.

Subsection 3.2: Esterification Reactions
Q4: I am attempting a Fischer esterification, but the acid is insoluble in the alcohol (e.g., methanol or ethanol), leading to no reaction.

A4: Fischer esterification requires a large excess of the alcohol as the solvent, which is problematic for this substrate.[9] A more reliable method is to use an alkylating agent under basic conditions, which again leverages the high solubility of the carboxylate salt.

Protocol: Esterification using an Alkyl Halide

  • Reagents & Materials:

    • 6-Fluoro-2-methylnicotinoic acid (1.0 eq)

    • Alkyl halide (e.g., Iodomethane or Ethyl bromide) (1.5 eq)

    • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Step-by-Step Methodology:

    • Combine this compound (1.0 eq) and anhydrous DMF in a flask.

    • Add the finely powdered potassium carbonate (2.0 eq). Stir the suspension vigorously.

    • Add the alkyl halide (1.5 eq) to the mixture at room temperature.

    • Heat the reaction to 40-60 °C and stir for 4-12 hours. Expert Insight: The reaction progress can be monitored by the disappearance of the starting acid via LC-MS. The formation of the potassium salt of the acid, which is soluble in DMF, is the key to the reaction's success.

    • After cooling to room temperature, filter off the inorganic salts and proceed with workup and purification of the resulting ester. The crude ester will be significantly more soluble in common organic solvents like ethyl acetate or DCM than the parent acid.

Subsection 3.3: Preparing for Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q5: I need to functionalize the pyridine ring (e.g., via halogenation) to prepare a precursor for a Suzuki-Miyaura coupling, but the acid's insolubility and reactivity are problematic. What is the best strategy?

A5: Direct functionalization of the ring with a free carboxylic acid is often challenging. The recommended and most robust strategy is to first protect the carboxylic acid as an ester.[10] The resulting ester is neutral, significantly less polar, and much more soluble in the nonpolar solvents typically used for halogenation or other ring functionalization reactions. This multi-step approach provides a more reliable path to your desired cross-coupling precursor.[11]

G Acid Starting Acid (Poorly Soluble) Ester Ester Intermediate (Soluble in Organic Solvents) Acid->Ester Esterification (See Sec 3.2) Halide Halogenated Ester (Coupling Precursor) Ester->Halide Ring Functionalization (e.g., Bromination) Coupled Final Coupled Product Halide->Coupled Suzuki Coupling + Boronic Acid

Caption: Strategic workflow for cross-coupling.

This protection strategy transforms a difficult-to-handle polar acid into a tractable organic-soluble intermediate, streamlining all subsequent synthetic steps. Once the cross-coupling is complete, the ester can be easily hydrolyzed back to the carboxylic acid if required for the final compound.

References
  • MDPI. (n.d.). Preparation and Characterization of Carboxymethyl Hydroxypropyl Cellulose.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2.
  • PubChem. (n.d.). 6-Methylnicotinic acid.
  • Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • AiFChem. (n.d.). This compound | 884494-97-7.
  • PubChem. (n.d.). 6-Fluoronicotinic Acid.
  • Watson International Limited. (n.d.). This compound CAS 884494-97-7.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-pyridinecarboxylic acid 97 402-69-7.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Sigma-Aldrich. (n.d.). 4-Pyridinecarboxylic acid for synthesis 55-22-1.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (2025). Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II), Ni(II) and Cu(II).
  • Wikipedia. (n.d.). Picolinic acid.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • (n.d.). manufacturing process of methyl-6-methyinicotinate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
  • PubChem. (n.d.). Picolinic acid.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1).
  • PubMed Central (PMC). (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • National Institutes of Health (NIH). (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.). Application of Phase Transfer Catalysis in the Esterification of Organic Acids.

Sources

Preventing decomposition of 6-Fluoro-2-methylnicotinic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated pyridine derivative. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your yield, purity, and overall success rate.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during its synthesis?

A1: The main decomposition pathways for this compound are primarily decarboxylation and hydrolysis of the fluorine substituent . The propensity for these reactions is influenced by temperature, pH, and the presence of certain reagents.

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal decomposition route for nicotinic acids. This is often accelerated at high temperatures, particularly above the compound's melting point, and can be catalyzed by trace metals or acidic/basic conditions.[1][2]

  • Hydrolysis of the Fluoro Group: The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, especially by hydroxide ions. This results in the formation of the corresponding 6-hydroxy-2-methylnicotinic acid, a common and often difficult-to-remove impurity. This reaction is favored by high pH and elevated temperatures.

Q2: I am observing a significant amount of a byproduct with a similar retention time to my desired product in the HPLC analysis. What could it be?

A2: A common byproduct in the synthesis of this compound is 6-hydroxy-2-methylnicotinic acid. This is formed via the hydrolysis of the C-F bond. Another possibility, especially if the synthesis involves an oxidation step from a precursor like 2-fluoro-6-methyl-3-alkylpyridine, could be over-oxidation products or starting material impurities.

Q3: What is a plausible synthetic route for this compound?

A3: A common strategy involves a multi-step synthesis starting from a readily available substituted pyridine. One such route begins with 2-chloro-6-methylpyridine. The key steps would be:

  • Fluorination: Nucleophilic aromatic substitution of the chloride with a fluoride source.

  • Introduction of the Carboxylic Acid Group: This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

An alternative route could involve starting with 2-fluoro-6-methylpyridine and introducing the carboxylic acid functionality.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues and their solutions, grounded in the chemical principles governing the stability of this compound.

Problem 1: Low Yield of this compound
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or deactivation of reagents.Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider adding a fresh portion of the limiting reagent or increasing the temperature cautiously.
Product Decomposition As discussed in the FAQs, decarboxylation and hydrolysis are major concerns.Maintain strict temperature control throughout the synthesis. Avoid excessive heating during reaction and workup. Ensure that the pH of the aqueous layers during extraction is not strongly basic for prolonged periods.
Loss during Workup The product may have some solubility in the aqueous phase, especially at neutral or slightly basic pH.Adjust the pH of the aqueous phase to be acidic (pH 2-3) before extraction with an organic solvent to ensure the carboxylic acid is protonated and more soluble in the organic layer. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane.
Problem 2: Presence of 6-Hydroxy-2-methylnicotinic Acid Impurity
Potential Cause Explanation Recommended Solution
Harsh Hydrolysis Conditions If the synthesis involves the hydrolysis of an ester precursor, the use of strong bases (e.g., high concentrations of NaOH or KOH) and high temperatures will promote the unwanted hydrolysis of the C-F bond.Use milder hydrolysis conditions. For example, use lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures. Alternatively, consider acid-catalyzed hydrolysis if the rest of the molecule is stable under those conditions.
High pH during Workup Washing the organic layer with a strong base to remove acidic impurities can lead to the hydrolysis of the fluoro group on the desired product.Use a weaker base for washing, such as a saturated solution of sodium bicarbonate, and minimize the contact time.
Water in Reaction Mixture The presence of water in the reaction mixture, especially at elevated temperatures, can contribute to hydrolysis.Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Evidence of Decarboxylation (e.g., formation of 2-Fluoro-6-methylpyridine)
Potential Cause Explanation Recommended Solution
Excessive Heat during Reaction or Purification Nicotinic acids can decarboxylate upon heating.[1][2] This is particularly a risk during the final purification step if distillation is attempted.Avoid high temperatures. If purification by distillation of a precursor is necessary, perform it under reduced pressure to lower the boiling point. For the final product, purification by recrystallization is generally preferred over distillation.
Acidic Conditions at High Temperatures Strong acidic conditions combined with heat can promote decarboxylation.If acidic conditions are required, try to perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Experimental Protocols

Here are detailed, step-by-step methodologies for key transformations in a plausible synthetic route for this compound, designed to minimize decomposition.

Protocol 1: Fluorination of 2-Chloro-6-methylpyridine

This protocol describes the nucleophilic aromatic substitution of chloride with fluoride.

Step-by-Step Methodology:

  • Drying the Fluoride Source: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride (3.0 equivalents). Heat the flask under vacuum to ensure it is completely dry.

  • Reaction Setup: Allow the flask to cool to room temperature under an inert atmosphere (N2 or Ar). Add anhydrous dimethyl sulfoxide (DMSO) and 2-chloro-6-methylpyridine (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by GC-MS or TLC. The reaction may take 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with diethyl ether or ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-fluoro-6-methylpyridine can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Water can compete with the fluoride ion as a nucleophile and can also lead to the formation of byproducts.

  • Aprotic Polar Solvent: DMSO is used to solubilize the potassium fluoride and to accelerate the SNAr reaction.

  • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to side reactions. Careful monitoring is crucial.

Protocol 2: Carboxylation of 2-Fluoro-6-methylpyridine

This protocol describes the introduction of the carboxylic acid group via lithiation and quenching with CO2.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2-fluoro-6-methylpyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add freshly crushed dry ice pellets to the reaction mixture.

  • Quench and Workup: Allow the reaction mixture to warm to room temperature. Quench with water. Separate the layers and wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product, this compound, should precipitate. If it does not, extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Low Temperature: The lithiation step is highly exothermic and the lithiated intermediate is unstable at higher temperatures. Maintaining a very low temperature is critical to prevent side reactions.

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen.

  • Acidification for Isolation: The product is isolated as the carboxylic acid by protonation of the lithium carboxylate salt.

Visualization of Key Processes

Decomposition Pathways

cluster_decarboxylation Decarboxylation cluster_hydrolysis Hydrolysis 6-Fluoro-2-methylnicotinic_acid This compound 2-Fluoro-6-methylpyridine 2-Fluoro-6-methylpyridine 6-Fluoro-2-methylnicotinic_acid->2-Fluoro-6-methylpyridine High Temperature CO2 CO2 6-Hydroxy-2-methylnicotinic_acid 6-Hydroxy-2-methylnicotinic Acid 6-Fluoro-2-methylnicotinic_acid->6-Hydroxy-2-methylnicotinic_acid High pH, Heat

Caption: Primary decomposition pathways of this compound.

Proposed Synthetic Workflow

Start 2-Chloro-6-methylpyridine Step1 Fluorination (KF, DMSO) Start->Step1 Intermediate 2-Fluoro-6-methylpyridine Step1->Intermediate Step2 Carboxylation (n-BuLi, CO2) Intermediate->Step2 Product This compound Step2->Product

Caption: A plausible synthetic route to this compound.

References

  • Chen, G., et al. (2022). Preparation method of 6-fluoronicotinic acid. CN115433122A.
  • Hawkins, G. F., & Roe, A. (1949). The Preparation of 5-Fluoronicotinic Acid and 5-Fluoronicotinamide. Journal of Organic Chemistry, 14(2), 328-332.
  • Li, J., et al. (2020). Synthesis and biological evaluation of novel fluorinated nicotinamide derivatives as potent PARP-1 inhibitors. European Journal of Medicinal Chemistry, 187, 111957.
  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 85. [Link]

  • Sakamoto, G., et al. (2006). A novel and efficient synthesis of 2-fluoro-5-substituted pyridines. Tetrahedron Letters, 47(34), 6071-6074.
  • Swiss Lonza group. (1956). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Vibzzlab. (2021, January 8). Pyridine : Decarboxylation of Niacin. YouTube. [Link]

  • Zhang, M., et al. (2022). Synthetic method of 6-methyl nicotine. CN114437031A.

Sources

Technical Guide: Managing Exothermic Reactions with 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal and chemical management of 6-Fluoro-2-methylnicotinic acid (CAS: 38186-85-5). As a critical intermediate in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib), this compound presents specific reactivity challenges—most notably the risk of "anomalous" side-chain chlorination and high-energy exotherms during activation.

Executive Summary & Chemical Context

This compound is a functionalized pyridine building block. Its dual substitution (electron-withdrawing fluorine at C6 and electron-donating methyl at C2) creates a "push-pull" electronic environment that affects thermal stability during activation.

  • Primary Hazard: The 2-methyl group is susceptible to radical chlorination or oxidation if reaction temperatures during acid chloride formation exceed 60–70°C, leading to impurities that are difficult to separate.

  • Thermal Class: Moderate-High. Activation with thionyl chloride (

    
    ) or oxalyl chloride releases significant heat and gas (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
  • Application: Key scaffold for amide coupling in the synthesis of atropisomeric KRAS inhibitors.

Critical Protocols: The "Hot" Zones

Zone A: Activation (Acid Chloride Formation)

The most common route to reactivity is converting the acid to 6-fluoro-2-methylnicotinoyl chloride.

The Challenge: Standard protocols often call for refluxing in neat thionyl chloride. Do not do this. Extended reflux can chlorinate the 2-methyl position (trichloromethylation), degrading the starting material.

Optimized Protocol (Catalytic Vilsmeier-Haack Conditions):

ParameterSpecificationRationale
Reagent Oxalyl Chloride (1.2 equiv) + DMF (cat.)Allows reaction at 0°C → RT, avoiding thermal degradation of the methyl group.
Solvent Dichloromethane (DCM) or 2-MeTHFDCM provides excellent heat dissipation; 2-MeTHF is a greener alternative for scale-up.
Temperature Start at 0°C; Max 25°CPrevents side-chain chlorination common in methyl-pyridines.
Gas Management NaOH Scrubber requiredEvolution of

,

, and

is rapid and pressure-generating.

Step-by-Step Workflow:

  • Suspend this compound in dry DCM (10 V).

  • Add catalytic DMF (0.05 equiv).

  • Cool to 0°C.

  • Add Oxalyl Chloride dropwise over 30-60 minutes. Monitor internal temp; do not exceed 5°C during addition.

  • Allow to warm to 20-25°C and stir for 2 hours.

  • Endpoint Check: HPLC/TLC (quench aliquot with MeOH to check for methyl ester).

Zone B: Quenching & Workup

Quenching unreacted activating agents is the primary source of thermal runaways.

The Hazard: Direct addition of water to the reaction mixture generates an immediate, violent exotherm due to hydrolysis of excess oxalyl chloride/thionyl chloride.

Safe Quench Protocol:

  • Concentrate First: Remove volatiles (excess reagent) under reduced pressure before quenching. This removes the fuel for the exotherm.

  • Inverse Quench: If concentration isn't possible, slowly add the reaction mixture into a cooled, stirred solution of saturated

    
     (0°C). Never add water to the reaction vessel.
    

Visualizing the Control Logic

Diagram 1: Synthesis & Hazard Flow

This workflow illustrates the critical control points (CCPs) where thermal risks are highest.

ReactionWorkflow cluster_hazards Critical Hazard Zones Start This compound (Solid) Activation Activation Step (Oxalyl Cl / DMF) Start->Activation 0°C Control (Avoid Methyl Chlorination) Intermed Acid Chloride Intermediate Activation->Intermed Gas Evolution (CO/CO2/HCl) Coupling Amide Coupling (Amine + Base) Intermed->Coupling Exothermic Addition Quench Quench/Workup (Sat. NaHCO3) Coupling->Quench Thermal Spike Risk

Caption: Process flow highlighting the two high-risk thermal zones: Activation (gas/side-reaction) and Quenching (hydrolysis exotherm).[1][2][3][4][5][6][7][8]

Troubleshooting Center (FAQs)

Q1: My reaction mixture turned dark black/tarry during acid chloride formation. What happened?

  • Diagnosis: You likely overheated the reaction or used neat thionyl chloride at reflux.

  • Root Cause: The 2-methyl group on the pyridine ring is susceptible to radical halogenation at high temperatures (

    
    ). The black color indicates polymerization or decomposition of these side-chain chlorinated byproducts.
    
  • Solution: Discard and restart using the Oxalyl Chloride/DMF method at 0°C . If you must use

    
    , use toluene as a solvent to limit the boiling point and avoid neat reflux.
    

Q2: I see a sudden pressure spike in the reactor during the first 10 minutes of reagent addition.

  • Diagnosis: Rapid gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) exceeding the vent capacity.
  • Root Cause: The induction period. The reaction may have been too cold initially, leading to reagent accumulation, followed by a sudden "kick" as the reaction initiated.

  • Solution: Ensure catalytic DMF is added before the chlorinating agent. Add the reagent slower. Ensure the scrubber line is wide-bore and unblocked.

Q3: The yield is low (<60%) after coupling with an aminopyridine.

  • Diagnosis: Hydrolysis of the acid chloride or "ketene" dimerization.

  • Root Cause: If the base (e.g., Triethylamine/DIPEA) is added too fast to the acid chloride without the amine present, the acid chloride can eliminate to form a reactive ketene-like intermediate or hydrolyze if the solvent isn't dry.

  • Solution: Mix the amine and base together in the receiving vessel, then add the acid chloride solution slowly to that mixture. This ensures the acid chloride immediately meets the nucleophile.

Decision Tree: Managing Thermal Runaway

If you detect an unexpected temperature rise (


 in <1 min), follow this logic:

ThermalResponse Start Temp Spike Detected Check1 Is Reagent Addition Ongoing? Start->Check1 Action1 STOP Addition Immediately Check1->Action1 Yes Check2 Is Cooling Capacity Maxed Out? Check1->Check2 No (Reaction is static) Action1->Check2 Action2 Increase Stirring Rate (Improve Heat Transfer) Check2->Action2 No Action3 Emergency Dilution (Add cold solvent) Check2->Action3 Yes (Jacket is -20°C) Action4 Vent Reactor (Prevent Pressure Burst) Action3->Action4 If Pressure Rises

Caption: Emergency response logic for thermal excursions during this compound activation.

Scale-Up Considerations

When moving from gram to kilogram scale, heat transfer becomes the limiting factor.

  • Solvent Swap: Replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) .

    • Why? DCM has a low boiling point (40°C), narrowing the safety margin before pressurization. 2-MeTHF (bp 80°C) allows higher thermal headroom and easier phase separation during workup.

  • Dosing Control: On scale, oxalyl chloride addition must be flow-controlled based on reactor internal temperature, not just time.

  • Accumulation: Avoid "all-in" accumulation. Use semi-batch mode where the acid chloride is generated and immediately consumed or transferred, rather than holding large bulk volumes of the reactive intermediate.

References

  • Sotorasib Synthesis & Intermediates

    • Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019.

    • Amgen Inc.[7][9] "Patent WO2019213516A1: KRAS G12C Inhibitors." (Describes the use of nicotinic acid derivatives in synthesis).

  • Thionyl Chloride/Pyridine Hazards

    • Davis, M., & Scanlon, D. B.[8] "The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds." Aust. J. Chem., 1977, 30, 433-5.[8] (Establishes the risk of methyl group chlorination).

  • Safety Data & Handling

    • Fisher Scientific. "Safety Data Sheet: 6-Methylnicotinic acid."[10][11] (General handling for methyl-nicotinic derivatives).

Sources

Improving regioselectivity in reactions involving 6-Fluoro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-Fluoro-2-methylnicotinic acid (CAS 884494-97-7).[1] This versatile building block is increasingly used by researchers in drug discovery and medicinal chemistry due to its unique electronic properties and multiple functional handles.[2] However, the interplay between the electron-deficient pyridine core, the strongly electron-withdrawing fluorine, the directing carboxylic acid group, and the methyl group presents unique challenges in achieving predictable regioselectivity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate these challenges. We will delve into the causality behind reaction outcomes and provide field-proven protocols to help you selectively functionalize this molecule with confidence.

Understanding the Reactivity of this compound

The key to controlling regioselectivity lies in understanding the electronic landscape of the molecule. The pyridine nitrogen and the fluorine atom make the ring electron-poor, activating it for certain reaction classes. The substituents exert distinct influences on the available positions (C-4, C-5, and C-6).

Caption: Reactivity map of this compound.

Part 1: FAQs on Nucleophilic Aromatic Substitution (SNAr)

Question 1: I want to replace the fluorine at the C-6 position with an amine. Why is this reaction so efficient and what are the optimal conditions?

Answer:

Causality & Expertise: The C-6 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). This is due to two primary factors:

  • Electronic Stabilization: The pyridine ring nitrogen and the carboxylic acid at C-3 are potent electron-withdrawing groups. They effectively stabilize the negatively charged intermediate (the Meisenheimer complex) that forms when a nucleophile attacks the C-6 carbon.[3][4][5] This stabilization is crucial for lowering the activation energy of the reaction.

  • Fluorine as a Leaving Group: While the C-F bond is strong, fluorine's high electronegativity makes the attached carbon highly electrophilic and accelerates the initial nucleophilic attack, which is the rate-determining step in most SNAr reactions.[6] For SNAr on heteroaromatics, fluorine is often a superior leaving group compared to chlorine or bromine.[6]

This combination of electronic stabilization and fluorine's properties makes the selective substitution at C-6 a reliable and high-yielding transformation.

Troubleshooting & Protocol: Buchwald-Hartwig vs. SNAr for C-N Bond Formation

While SNAr is often sufficient, for less nucleophilic amines or when SNAr is sluggish, a palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[7][8] However, it introduces catalyst, ligand, and cost complexities. Always attempt SNAr first.

ParameterSNAr AminationBuchwald-Hartwig AminationRationale
Reaction Type Nucleophilic SubstitutionPd-Catalyzed Cross-CouplingSNAr is simpler and more atom-economical.[8]
Typical Scope Electron-rich amines, alkoxidesA broader range of amines, including less nucleophilic ones.The catalytic cycle of Buchwald-Hartwig overcomes the high activation energy required for some nucleophiles.[9]
Base K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophileNaOt-Bu, K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often required for the catalytic cycle.
Solvent DMSO, DMF, NMP (polar aprotic)Toluene, DioxaneSolvents must be compatible with the Pd catalyst and ligands.
Temperature 80 - 150 °C80 - 110 °CCatalysis often allows for milder conditions.
Key Advantage Simplicity, low cost, no metal catalyst contamination.Broad scope, high efficiency for difficult substrates.Choose the simplest method that provides the desired product in good yield.

Protocol 1: Optimized SNAr Amination at C-6

  • Reagent Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Execution: Heat the reaction mixture to 120 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Carefully pour the mixture into water and adjust the pH to ~3-4 with 1M HCl. The product may precipitate. If not, extract with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Purify the crude product by column chromatography or recrystallization.

Part 2: FAQs on Palladium-Catalyzed Cross-Coupling

Question 2: I am attempting a Suzuki-Miyaura coupling at the C-6 position but observe significant formation of byproducts from the reaction with my base (e.g., methoxide from sodium methoxide). How can I improve the regioselectivity for C-C bond formation?

Answer:

Causality & Expertise: This is a classic example of competing reaction pathways. The conditions required for Suzuki-Miyaura coupling (a palladium catalyst, a base, and elevated temperatures) can also facilitate an SNAr reaction, where your base or its conjugate acid acts as the nucleophile.[10][11] The C-6 position is primed for both oxidative addition (the first step in cross-coupling) and nucleophilic attack.

The key to improving regioselectivity is to choose conditions that accelerate the rate of the palladium catalytic cycle significantly more than the rate of the undesired SNAr side reaction.

Troubleshooting & Solutions:

  • Choice of Base: Avoid strongly nucleophilic bases like alkoxides (NaOMe, NaOEt) or hydroxide (NaOH, KOH). Instead, use weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are sufficiently basic to facilitate the transmetalation step in the catalytic cycle but are poor nucleophiles for SNAr.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step and can sterically shield the palladium center, favoring the desired cross-coupling pathway.

  • Solvent System: Using an aqueous solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) can be beneficial. The water can help dissolve the inorganic base and influence the catalytic cycle favorably.

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C-6

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv).

  • Catalyst Addition: Add a palladium source such as Pd(OAc)₂ (0.02 equiv) or a pre-catalyst like SPhos Pd G3.

  • Degassing and Solvent Addition: Seal the vessel, and purge with nitrogen or argon for 15 minutes. Add a degassed solvent mixture of Dioxane and Water (e.g., 4:1 v/v) to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously until the starting material is consumed (monitor by LC-MS, typically 2-12 hours).

  • Work-up & Purification: Cool the reaction, dilute with water, and acidify to pH ~4. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Part 3: FAQs on Directed ortho-Metalation (DoM)

Question 3: How can I achieve selective functionalization at the C-5 position, which is adjacent to the fluorine?

Answer:

Causality & Expertise: The C-5 position is electronically and sterically challenging to access directly. However, it is ortho to the carboxylic acid group. A powerful strategy for functionalizing such a position is Directed ortho-Metalation (DoM).[12] In this reaction, the carboxylic acid first reacts with a strong base to form a carboxylate, which then acts as a Directed Metalation Group (DMG). The Lewis basic oxygen atoms of the carboxylate chelate the lithium cation from the organolithium base (like LDA), delivering the base to the adjacent C-5 position for selective deprotonation (lithiation).[13][14] This forms a kinetically stable aryllithium intermediate, which can then be trapped with a wide variety of electrophiles.

Key Considerations for Success:

  • Base: A strong, non-nucleophilic base is essential to prevent addition to the pyridine ring. Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are ideal.[15] At least two equivalents of the base are required: one to deprotonate the acidic carboxylic proton and a second to deprotonate the C-5 position.

  • Temperature: These reactions must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the aryllithium intermediate and unwanted side reactions.[15]

  • Electrophile: The choice of electrophile is broad, including aldehydes, ketones, disulfides, iodine, CO₂, and more, allowing for the installation of diverse functional groups.

Protocol 3: Directed ortho-Metalation and Quench at C-5

  • Apparatus Setup: Assemble a flame-dried, three-neck flask under a positive pressure of argon. Equip it with a thermometer, a magnetic stirrer, and a septum.

  • Substrate Solution: Dissolve this compound (1.0 equiv) in anhydrous THF (to 0.2 M concentration) in the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Prepare a solution of LDA (2.2 equiv) in THF. Add the LDA solution dropwise to the substrate solution at -78 °C over 20 minutes. The solution may change color. Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

  • Electrophilic Quench: Add the chosen electrophile (1.5 equiv, e.g., Iodomethane or N-Iodosuccinimide for iodination) as a solution in THF, keeping the temperature at -78 °C. Stir for an additional 1-3 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Acidify with 1M HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

References

  • Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (2020). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Retrieved from [Link]

  • National Institutes of Health. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2019). Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 6-Fluoro-2-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting guide for scaling up 6-Fluoro-2-methylnicotinic acid synthesis Content type: Technical Support Center (Q&A Format) Audience: Researchers, Process Chemists, Drug Development Professionals

Product Focus: this compound (CAS 884494-97-7) Primary Application: Key intermediate for fluorinated APIs (e.g., kinase inhibitors, PET tracers).

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of This compound from gram to kilogram scale. The following protocols and troubleshooting steps are based on industrial best practices for nucleophilic aromatic substitution (SNAr) on pyridine rings.

Route Overview & Logic

The most robust industrial route for this target utilizes a Halex (Halogen Exchange) reaction on the ester derivative, followed by hydrolysis. Direct fluorination of the carboxylic acid is often low-yielding due to solubility issues and decarboxylation risks at the high temperatures required for activation.

Standard Industrial Workflow
  • Precursor Selection: Methyl 6-chloro-2-methylnicotinate (CAS 851759-19-8).

  • Fluorination (Halex): Displacement of chloride by fluoride using anhydrous Potassium Fluoride (KF) and a Phase Transfer Catalyst (PTC).

  • Hydrolysis: Saponification of the ester.

  • Isolation: pH-controlled precipitation.

SynthesisWorkflow Start Methyl 6-chloro-2-methylnicotinate (Precursor) Halex Halex Reaction (KF, 18-Crown-6, Sulfolane, 160°C) Start->Halex Fluorination Intermediate Methyl 6-fluoro-2-methylnicotinate (Intermediate) Halex->Intermediate S_NAr Hydrolysis Hydrolysis (NaOH, MeOH/H2O) Intermediate->Hydrolysis Saponification Final This compound (Target) Hydrolysis->Final Acidification (pH 3-4)

Figure 1: Validated synthesis workflow for this compound.

Module 1: The Halex Reaction (Fluorination)[1][2]

Context: The conversion of the 6-chloro ester to the 6-fluoro ester is the critical quality attribute (CQA) step. It requires high energy to overcome the activation barrier, making it susceptible to thermal decomposition and byproduct formation.

Q1: My reaction stalls at 60-70% conversion. Adding more KF doesn't help. What is wrong?

Root Cause: The "stalling" is likely due to the poisoning of the fluoride source by moisture or the formation of a rigid crystal lattice on the KF surface that prevents dissolution. Technical Solution:

  • Water Content: The reaction is strictly intolerant to water. Hydrated fluoride ions (

    
    ) are poor nucleophiles due to hydrogen bonding. Ensure the solvent (Sulfolane or DMSO) has a water content 
    
    
    
    .
  • KF Surface Area: Standard KF has a low surface area. Switch to Spray-Dried Potassium Fluoride . If unavailable, grind standard KF and dry it under high vacuum at 150°C for 4 hours before use.

  • Phase Transfer Catalyst (PTC): Fluoride salts are insoluble in organic solvents. You must use a PTC.

    • Recommendation:18-Crown-6 (2-5 mol%) is the gold standard for KF.

    • Alternative: Tetraphenylphosphonium bromide (

      
      ) is a robust, thermally stable alternative if cost is a constraint.
      
Q2: I see a significant "black tar" formation and a yield drop upon scaling to 100g. How do I prevent this?

Root Cause: Thermal decomposition of the pyridine ring or polymerization, likely exacerbated by "hot spots" in the reactor or oxidative degradation. Technical Solution:

  • Solvent Switch: If using DMF or DMSO, switch to Sulfolane . DMSO can decompose violently at temperatures

    
     in the presence of halides. Sulfolane is thermally stable up to 280°C.
    
  • Inert Atmosphere: The electron-deficient pyridine ring is susceptible to oxidation at high temperatures. Rigorous

    
     or 
    
    
    
    sparging is required throughout the reaction.
  • Temperature Ramp: Do not shock the reaction. Ramp temperature at

    
     to the set point (typically 
    
    
    
    ).
Q3: What are the critical impurities I should monitor during HPLC?

There are two primary impurities that dictate the purification strategy:

ImpurityStructure/OriginRemediation
Hydroxy Impurity 6-Hydroxy-2-methylnicotinate. Formed by hydrolysis of the chloro- or fluoro-ester due to wet solvent/reagents.Dry reagents.[1][2][3] Can be removed by washing the organic layer with mild base (NaHCO3) as the hydroxy form is phenolic and more acidic.
Dimer Impurity Ether linkage between two pyridine rings. Formed if the product (fluoro-ester) reacts with the hydroxy impurity (acting as a nucleophile).Keep conversion high and time short. Once formed, this is difficult to remove without chromatography.

Module 2: Hydrolysis & Isolation

Context: Saponification is straightforward, but the amphoteric nature of the product (pyridine nitrogen + carboxylic acid) makes isolation pH-dependent.

Q4: After hydrolysis, I acidified to pH 1, but the yield is very low. Where is my product?

Root Cause: At pH 1, the pyridine nitrogen is protonated (


), forming a soluble hydrochloride salt (

). Technical Solution:
  • Isoelectric Precipitation: You must target the isoelectric point (pI) .

    • Slowly adjust pH with

      
      .
      
    • The product typically precipitates as the free acid (zwitterion or neutral species) in the pH range of 3.0 – 4.0 .

    • Do not overshoot to pH < 2.

  • Salting Out: If precipitation is partial, saturate the aqueous phase with NaCl to decrease the solubility of the organic acid (Salting-out effect).

Q5: The final solid is colored (brown/tan) instead of white. How do I purify it without column chromatography?

Technical Solution:

  • Charcoal Treatment: Dissolve the crude acid in dilute NaOH (pH 10-11). Add activated carbon (5 wt%), stir for 30 mins at 50°C, and filter through Celite. Re-acidify the clear filtrate.

  • Recrystallization: The preferred solvent system is Water/Ethanol (9:1) or Acetonitrile . Heat to reflux and cool slowly to 4°C.

Module 3: Safety & Engineering Controls

Q6: Are there specific thermal hazards for the Halex step?

Yes. The combination of DMSO and Halides (especially acyl chlorides or activated aryl halides) can result in a runaway exotherm.

  • Protocol: Differential Scanning Calorimetry (DSC) is mandatory before scaling >1kg.

  • Mitigation: Use Sulfolane if possible. If DMSO is required, ensure the reactor has a rupture disk and emergency cooling. Never exceed the onset temperature determined by DSC (typically keep

    
    ).
    

SafetyLogic Hazard Halex Thermal Hazard Solvent Solvent Choice Hazard->Solvent DMSO DMSO (Risk: Runaway >150°C) Solvent->DMSO High Rate Sulfolane Sulfolane (Stable up to 280°C) Solvent->Sulfolane High Safety Control Engineering Controls DMSO->Control Requires DSC & Emergency Cooling Sulfolane->Control Standard Venting

Figure 2: Safety decision tree for solvent selection in high-temperature fluorination.

References

  • Halex Reaction Mechanism & Scale-up

    • Furuya, T., et al. "C–F Bond Formation for the Synthesis of Aryl Fluorides."[4] Synthesis, 2010(11), 1804–1821.[5] Link

  • Solvent Safety (DMSO vs Sulfolane)

    • Siegemund, G., et al. "Fluorine Compounds, Organic."[4] Ullmann's Encyclopedia of Industrial Chemistry, 2002.[4] Link

  • Synthesis of Fluoronicotinic Acids (Patent Context)

    • Preparation method of 6-fluoronicotinic acid.[6][7][8][9] CN115433122A (2022). Describes the Halex and hydrolysis workflow for 6-fluoronicotinic acid derivatives. Link

  • Precursor Data

    • Methyl 6-chloro-2-methylnicotinate (CAS 851759-19-8) properties and safety data. Link

  • Target Molecule Data

Sources

Technical Support Center: Chiral Synthesis with 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for chiral synthesis applications. As Senior Application Scientists, we have compiled this guide to address a critical challenge in drug development and fine chemical synthesis: avoiding racemization when using 6-Fluoro-2-methylnicotinic acid for coupling with chiral molecules. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the enantiopurity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is racemization a significant risk when coupling a chiral amine with this compound?

A: The risk of racemization does not originate from the this compound itself, as it is an achiral molecule. The problem arises at the stereocenter of the chiral coupling partner, typically an amino acid or a chiral amine. The process of activating the carboxylic acid group of this compound to make it reactive enough for amide bond formation creates conditions that can unfortunately also lead to the loss of stereochemical integrity in the chiral amine.

The primary mechanism of concern, especially with α-amino acids, is the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (or azlactone).[1] This process is catalyzed by the base present in the reaction mixture.

Mechanism of Racemization via Oxazolone Formation:

  • Activation: The coupling reagent activates the carboxyl group of the this compound.

  • Initial Coupling: The activated acid reacts with the N-terminus of the chiral amino acid.

  • Deprotonation: A base in the reaction mixture abstracts the acidic proton from the α-carbon of the activated amino acid.[1]

  • Cyclization & Tautomerization: This leads to the formation of the 5(4H)-oxazolone ring. This intermediate can easily tautomerize to its aromatic isomer, which is fully planar and achiral.[1]

  • Racemization: When the desired amine nucleophile attacks this achiral oxazolone to form the final peptide bond, it can do so from either face of the planar ring, resulting in a mixture of R and S enantiomers—a racemic or partially racemized product.

racemization cluster_0 Chiral Starting Material cluster_1 Racemization Pathway cluster_2 Product Mixture A Activated Chiral Amine (R-configuration) B Base abstracts α-proton A->B Base-catalyzed C Planar, Achiral Oxazolone Intermediate B->C Cyclization D R-Product C->D Nucleophilic attack E S-Product C->E Nucleophilic attack

Caption: Base-catalyzed racemization via an achiral oxazolone intermediate.

Q2: Which coupling reagents and additives are best to prevent racemization?

A: The choice of coupling reagent is one of the most critical factors in controlling racemization. The goal is to achieve a rapid amide bond formation that outcompetes the rate of racemization. Reagents are often used with additives that act as racemization suppressors.

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble Ethyl(dimethylaminopropyl)carbodiimide (EDC) are common but are known to cause racemization when used alone.[1][2] However, their tendency to cause racemization is significantly reduced when used with additives.[3]

Onium Salts (Uronium/Phosphonium): These reagents are generally considered more effective at suppressing racemization because they generate less reactive intermediates compared to carbodiimides alone.

  • Phosphonium Salts: BOP and PyBOP are effective but produce the carcinogenic byproduct HMPA.

  • Uronium/Aminium Salts: HATU, HBTU, and TBTU are highly popular choices. They react with the carboxylic acid to form activated esters in situ, which couple with amines efficiently with minimal racemization.[3] COMU, an oxyma-derived uronium salt, is a particularly attractive modern alternative known for excellent stereoretention and for avoiding the potentially explosive benzotriazole scaffold.[4]

Racemization-Suppressing Additives: These additives work by forming an active ester with the carboxylic acid. This active ester is more stable towards racemization than the intermediate formed by the coupling reagent alone, but still reactive enough to couple with the amine.

  • 1-Hydroxybenzotriazole (HOBt): The classic additive used with carbodiimides to minimize racemization.[2][3]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at preventing racemization, especially in difficult couplings.

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure): A non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates with low racemization.[1][5]

Reagent ClassExamplesProsConsRecommendation
Carbodiimides DIC, EDCCost-effective, widely available.High risk of racemization when used alone.[1]ALWAYS use with an additive like Oxyma Pure or HOBt.[3][5]
Uronium Salts HATU, HBTU, COMUFast reaction rates, low racemization.[3] COMU is safer.[4]More expensive than carbodiimides.Excellent choice for sensitive substrates. COMU/Oxyma systems are highly recommended.
Phosphonium Salts BOP, PyBOPVery effective.BOP produces carcinogenic HMPA.Use PyBOP if necessary, but uronium salts are generally preferred.
Q3: How do reaction temperature, base, and solvent choice impact stereochemical integrity?

A: These three parameters create the environment in which the coupling and potential racemization occur. Careful control is essential for maintaining enantiopurity.

Temperature: Lowering the reaction temperature is a well-established method to reduce the rate of racemization.[1] While the desired coupling reaction also slows down, the activation energy for racemization is often lower, meaning it is more sensitive to temperature changes.

  • Recommendation: Start couplings at 0 °C and allow the reaction to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary, though this will extend the reaction time. Avoid heating unless absolutely necessary, as elevated temperatures significantly increase the risk of racemization.[6]

Base Selection: The presence of a base is required to neutralize salts and to deprotonate the amine nucleophile, but it is also the primary catalyst for racemization.[1] The strength and steric bulk of the base are important.

  • Weak, Sterically Hindered Bases are Preferred:

    • N-Methylmorpholine (NMM): A common choice with a good balance of basicity and low tendency to cause racemization.[1]

    • 2,4,6-Collidine (Lutidine): A sterically hindered base that is often recommended to substitute for stronger, less hindered bases.[1]

    • Diisopropylethylamine (DIPEA or Hünig's base): While widely used, it is more basic and can increase the risk of racemization compared to NMM. Use with caution.

Solvent Choice: The polarity of the solvent can influence the reaction rates and the stability of the intermediates involved.

  • Polar Aprotic Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents for peptide coupling.

  • Solvent Effects on Racemization: The effect can be complex. Some studies suggest that polar solvents can lead to milder racemization compared to non-polar solvents in certain systems.[7] However, the primary factors remain the choice of coupling reagent, base, and temperature. The solvent should be chosen based on the solubility of the reactants and its compatibility with the chosen reagents.

ParameterRecommendationRationale
Temperature 0 °C to Room TemperatureSlows the rate of base-catalyzed proton abstraction and oxazolone formation more significantly than the coupling reaction.[1]
Base N-Methylmorpholine (NMM) or 2,4,6-CollidineWeaker, sterically hindered bases are less likely to cause epimerization at the sensitive α-carbon.[1]
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Provides good solubility for reactants and reagents. The impact is generally secondary to other factors.[7]
Q4: I've detected racemization in my product. What is the first troubleshooting step?

A: If you have confirmed a loss of enantiomeric excess (%ee) in your product, a systematic approach is needed to identify and rectify the cause. Follow this workflow.

troubleshooting start Racemization Detected (Confirmed by Chiral HPLC) q1 Step 1: Review Coupling Reagent Is it a carbodiimide (EDC, DIC) used WITHOUT an additive? start->q1 a1_yes Action: Add Oxyma Pure or HOBt (1.1 eq). Or, switch to a uronium salt like COMU or HATU. q1->a1_yes Yes a1_no Proceed to Step 2 q1->a1_no No q2 Step 2: Check Reaction Temperature Was the reaction run above room temp? a1_no->q2 a2_yes Action: Repeat reaction starting at 0 °C and allowing a slow warm-up to RT. q2->a2_yes Yes a2_no Proceed to Step 3 q2->a2_no No q3 Step 3: Evaluate the Base Are you using a strong base like DBU, or an unhindered one like TEA/DIPEA? a2_no->q3 a3_yes Action: Switch to a weaker, hindered base like N-Methylmorpholine (NMM) or Collidine. q3->a3_yes Yes a3_no Problem likely resolved or requires further advanced analysis. q3->a3_no No

Caption: A workflow for troubleshooting racemization in coupling reactions.

Experimental Protocol: Low-Racemization Amide Coupling

This protocol provides a robust starting point for coupling this compound with a sensitive chiral amine, minimizing the risk of racemization.

Materials:

  • This compound (1.0 eq)

  • Chiral Amine (as HCl or TFA salt) (1.1 eq)

  • COMU (1.1 eq)

  • N-Methylmorpholine (NMM) (2.2 eq if starting with amine salt, 1.1 eq for free amine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and COMU (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add N-Methylmorpholine (NMM) to the cooled solution and stir for 1-2 minutes.

  • Pre-activation: Allow the mixture to stir at 0 °C for 10-15 minutes. This "pre-activation" step forms the active ester of the nicotinic acid.

  • Nucleophile Addition: Add the chiral amine (1.1 eq) to the reaction mixture. If the amine is a solid, it can be added directly. If it is an oil or difficult to handle, dissolve it in a minimal amount of anhydrous DCM before addition.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for an additional 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Crucially, analyze the enantiomeric excess (%ee) of the purified product using a suitable chiral HPLC or SFC method.

References
  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Google Patents. (n.d.).
  • Pekošak, A., et al. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules. [Link]

  • Wzorek, A., et al. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). Steric hindrance of N6-methyl in m6A and its application for specific loci detection. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Hasegawa, M., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Malins, L. R., & Lipshutz, B. H. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. [Link]

  • Gorska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous. [Link]

  • Wadsak, W., & Mitterhauser, M. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Amino Acids. [Link]

  • Acevedo-Sánchez, M., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). The steric hindrance effect of Co porphyrins promoting two-electron oxygen reduction reaction selectivity. [Link]

  • Bergman, N. Å., & Scensson, P. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica. [Link]

  • S. Offermanns, et al. (2015). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Superko, H. R., et al. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American Journal of Cardiology. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. [Link]

Sources

Technical Support Center: Optimizing Work-up Procedures for 6-Fluoro-2-methylnicotinic Acid Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-2-methylnicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important fluorinated building block. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity and optimizing its yield during work-up is critical.[1] This document provides field-proven insights and detailed protocols in a direct question-and-answer format to address common challenges encountered during the isolation and purification of this compound.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the work-up of reactions producing this compound.

Issue 1: My reaction is complete, but I have a very low or no isolated yield of this compound.

Q: What are the primary causes for significant product loss during the work-up of this compound?

A: The primary cause of yield loss is often related to the amphoteric nature of the product, which contains both a basic pyridine ring and an acidic carboxylic acid group. This can lead to partitioning issues during aqueous extractions if the pH is not carefully controlled.

Potential Causes & Recommended Solutions:

  • Incorrect pH during Extraction:

    • Causality: At a neutral pH, the molecule can exist as a zwitterion, increasing its aqueous solubility and preventing efficient extraction into common organic solvents. If the aqueous layer is too acidic (pH < 1-2), the pyridine nitrogen will be protonated, forming a cationic salt that is highly water-soluble. Conversely, if the pH is too basic (pH > 6-7), the carboxylic acid will be deprotonated, forming an anionic carboxylate salt that is also water-soluble.

    • Solution: The key is to adjust the aqueous phase to the isoelectric point (pI) of the molecule, where it has minimum solubility in water. For nicotinic acid derivatives, this is typically in the pH range of 3-4. At this pH, the carboxylic acid is largely protonated (neutral) and the pyridine nitrogen is largely unprotonated (neutral), allowing the molecule to be extracted into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Incomplete Hydrolysis (if starting from a nitrile or ester):

    • Causality: The synthesis of nicotinic acids often involves the hydrolysis of a nitrile or ester precursor. If this reaction does not go to completion, the less polar, unhydrolyzed starting material will behave differently during extraction, leading to a low yield of the desired acid.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[2]

  • Emulsion Formation:

    • Causality: The presence of partially soluble intermediates or byproducts can lead to the formation of stable emulsions during liquid-liquid extraction, trapping the product in the interfacial layer.

    • Solution: To break emulsions, try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of Celite®. In some cases, allowing the mixture to stand for an extended period or gentle centrifugation can also be effective.

Issue 2: The isolated product is an oil or a discolored solid with significant impurities.

Q: My crude this compound is a sticky, off-white, or yellow solid. What are these impurities and how can I remove them?

A: Discoloration and impurities often stem from residual starting materials, reaction byproducts, or degradation. The specific nature of the impurity depends heavily on the synthetic route.

Potential Impurities & Purification Strategies:

Impurity TypeProbable CauseRecommended Purification Protocol
Unreacted Starting Material Incomplete reaction (e.g., from nitrile/ester hydrolysis or oxidation).Optimize reaction conditions. For purification, utilize differences in polarity via column chromatography or solubility via recrystallization.
Amide Intermediate Partial hydrolysis of a nitrile precursor.Drive the hydrolysis to completion. The amide is typically more polar than the acid; separation can be achieved by column chromatography.
Over-oxidation Byproducts If using strong oxidizing agents like KMnO₄ or HNO₃, oxidation of the methyl group can occur.[3][4]Recrystallization is often effective. For stubborn impurities, melting the crude acid before a single recrystallization can destroy chromophores and improve purity.[5]
Residual Solvents (e.g., DMF) High-boiling point solvents used in the reaction.Co-evaporate with a lower-boiling solvent like toluene or perform a thorough vacuum drying. Washing the crude product with a solvent in which it is insoluble (but the impurity is soluble) can also work.

A general workflow for purifying the crude product after initial isolation is presented below.

G cluster_0 Purification Workflow Crude Crude Isolated Product (Oily or Impure Solid) Dissolve Dissolve in Minimum Hot Solvent (e.g., Isopropanol, Water) Crude->Dissolve Charcoal Add Activated Charcoal (Optional, for color removal) Dissolve->Charcoal if discolored Filter Hot Filter to Remove Insolubles & Charcoal Charcoal->Filter Cool Slowly Cool Filtrate to Induce Crystallization Filter->Cool Collect Collect Crystals by Filtration Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for purification by recrystallization.

Issue 3: I can't get my this compound to crystallize from the work-up.

Q: After removing the solvent, my product remains an oil or a glass. How can I induce crystallization?

A: Failure to crystallize is usually due to the presence of impurities that inhibit lattice formation or the use of an inappropriate solvent system.

Troubleshooting Crystallization:

  • Purity is Key: First, ensure the material is reasonably pure. An oily product often suggests the presence of residual solvent or other impurities. Try re-dissolving the oil in a solvent like dichloromethane (DCM), washing with water and brine, drying thoroughly over MgSO₄ or Na₂SO₄, and re-concentrating.

  • Solvent Screening: The choice of solvent is critical for successful recrystallization.[6] Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Recommended Solvents to Screen: Isopropyl alcohol, ethanol, water, or mixtures like ethanol/water or ethyl acetate/heptane. A patent for the related 6-methylnicotinic acid suggests isopropyl alcohol is an effective recrystallization solvent.[3]

  • Induce Nucleation:

    • Seeding: If you have a small crystal of pure product, add it to the supersaturated solution to initiate crystal growth.

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide a surface for nucleation.

    • Controlled Cooling: Cool the solution slowly. A rapid temperature drop often leads to oiling out. Let the solution cool to room temperature first, and then transfer it to a refrigerator or ice bath.

Issue 4: I'm trying to make an ester of this compound, and the work-up is messy.

Q: I've reacted my nicotinic acid with an alcohol using a coupling agent (like EDC) or under Fischer esterification conditions, but I can't seem to isolate the pure ester. How should I approach this work-up?

A: The main challenge is separating your neutral ester product from unreacted acidic starting material and basic pyridine-containing byproducts.

Workflow for Esterification Work-up:

The following decision tree outlines a robust work-up strategy for purifying nicotinic acid esters.

G cluster_0 Esterification Work-up Troubleshooting Start Reaction Mixture in Organic Solvent (e.g., DCM, EtOAc) Wash1 Wash with Saturated NaHCO₃ or Na₂CO₃ Solution Start->Wash1 Wash2 Wash with Water Wash1->Wash2 Removes unreacted acid and acidic byproducts AcidCheck Aqueous Layer: Check for Unreacted Acid (Acidify & Extract) Wash1->AcidCheck Wash3 Wash with Brine Wash2->Wash3 Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate CrudeEster Crude Ester Product Concentrate->CrudeEster Purify Purify by Column Chromatography or Recrystallization CrudeEster->Purify PureEster Pure Ester Purify->PureEster

Sources

Identifying and minimizing impurities in 6-Fluoro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-2-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for identifying, controlling, and minimizing impurities during its synthesis and purification. Achieving high purity is critical for downstream applications, and this resource offers field-proven insights to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in the synthesis of this compound?

A1: Based on common synthetic routes, which often involve halogen exchange reactions followed by hydrolysis or oxidation, several classes of impurities can arise. These are typically process-related impurities stemming from starting materials, side reactions, or subsequent degradation.

Common Potential Impurities in this compound Synthesis:

Impurity NamePotential Source / Formation MechanismRecommended Analytical Technique
6-Chloro-2-methylnicotinic acid Incomplete halogen exchange if starting from a chlorinated precursor.HPLC-UV, LC-MS
6-Bromo-2-methylnicotinic acid Incomplete fluorination of a bromo-precursor, a common synthetic strategy.[1]HPLC-UV, LC-MS
2-Methylnicotinic acid Reductive dehalogenation (loss of fluorine) during the synthesis or work-up.HPLC-UV, LC-MS, GC-MS
6-Fluoro-2-methylnicotinamide Incomplete hydrolysis of a nitrile or amide intermediate. This is a significant consideration in syntheses proceeding from cyanopyridine precursors.[2][3]HPLC-UV, LC-MS
Starting Materials (e.g., 2,6-dihalo-3-methylpyridine) Unreacted starting materials carried through the process.HPLC-UV, GC-MS
Over-oxidized species (e.g., pyridine dicarboxylic acids) If the synthesis involves oxidation of a methyl or ethyl group, harsh conditions can lead to the formation of dicarboxylic acids.[4][5]HPLC-UV, LC-MS

Q2: What is the primary cause of batch-to-batch variability in purity?

A2: The most significant factor is often the control over reaction conditions during the fluorination step. Nucleophilic aromatic substitution (SNAr) reactions to introduce fluorine are sensitive to moisture, temperature, and the purity of the fluorinating agent.[1] Inadequate control can lead to incomplete reactions or the formation of hydroxy-de-fluorinated byproducts. Similarly, in hydrolysis steps, inconsistent temperature or pH can result in incomplete conversion to the carboxylic acid, leaving residual amide.[3]

Q3: Which analytical method is best for routine purity checks versus in-depth impurity profiling?

A3: For routine purity checks , High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the workhorse.[6] It is robust, reproducible, and excellent for quantifying the main component and known impurities. A typical method would use a C18 column with a gradient elution of acidified water and acetonitrile.[7]

For in-depth impurity profiling and identification , Liquid Chromatography with Mass Spectrometry (LC-MS) is indispensable. It provides the molecular weight of unknown peaks, which is the first crucial step in structure elucidation. For volatile impurities or unreacted starting materials, Gas Chromatography-Mass Spectrometry (GC-MS) can be highly effective.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My final product shows low purity (<98%) by HPLC, with a significant peak corresponding to the bromo- or chloro-precursor.

  • Causality: This is a clear indication of an incomplete halogen exchange (fluorination) reaction. The SNAr reaction rate for fluorine displacement of other halogens is highly dependent on reaction kinetics.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your fluorinating agent (e.g., anhydrous tetramethylammonium fluoride, KF) is completely dry.[1] Water will poison the reaction and favor hydrolysis side products.

    • Temperature & Time: Increase the reaction temperature in small increments (e.g., 5-10 °C) or extend the reaction time. Monitor the reaction progress by taking aliquots every few hours to determine the point of maximum conversion.

    • Solvent Choice: High-boiling point, polar aprotic solvents like DMF or DMSO are often used to facilitate this reaction by effectively solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.[1]

    • Stoichiometry: Consider increasing the molar equivalents of the fluorinating agent. A molar ratio of 1.0-2.2 (bromo-precursor to fluoride source) is often cited.[1]

Problem 2: I'm observing an unknown peak in my LC-MS analysis with a mass of [M+H]⁺ = 155. It's not my starting material.

  • Causality: The target product, this compound, has a molecular weight of 155.13 g/mol , so an [M+H]⁺ of 156 is expected. A peak at m/z 155 could correspond to the decarboxylated product, 2-fluoro-6-methylpyridine . This can occur if the compound is subjected to excessive heat, particularly under non-neutral pH conditions.

  • Troubleshooting Workflow:

    G A Unknown Peak Observed (m/z = 155) B Hypothesis: Decarboxylation (2-fluoro-6-methylpyridine) A->B C Action: Review Process Conditions B->C H Confirmation: Spike sample with commercial 2-fluoro-6-methylpyridine standard. B->H D Was reaction or work-up performed at high temp (>100°C)? C->D F Was final product isolated under strongly acidic/basic conditions? C->F E Solution: Lower temperature during distillation/drying. Use vacuum. D->E Yes G Solution: Neutralize carefully. Isolate product near its isoelectric point. F->G Yes

    Caption: Troubleshooting workflow for an unexpected decarboxylation impurity.

Problem 3: The yield is high, but the product has poor solubility and a broad melting point, suggesting multiple components.

  • Causality: This often points to incomplete hydrolysis of an intermediate, resulting in a mixture of the final carboxylic acid and the corresponding amide (6-Fluoro-2-methylnicotinamide). Amides often have different solubility profiles and can interfere with the crystallization of the desired acid.

  • Troubleshooting Steps:

    • Hydrolysis Conditions: If using basic hydrolysis (e.g., NaOH, KOH), ensure a sufficient molar excess of the base is used and that the reaction is heated for an adequate duration (e.g., 3-4 hours at room temperature or gentle heating) to drive the conversion to completion.[1]

    • pH Adjustment for Isolation: During acidic work-up to precipitate the product, adjust the pH slowly and precisely. The target pH should be around 3-4 to ensure complete protonation of the carboxylate without being overly acidic, which could degrade the product.[1]

    • Purification Strategy: A simple recrystallization may not be sufficient to remove a closely related impurity. Consider the following:

      • Solvent Screening: Test a range of solvents (e.g., Ethanol/Water, Isopropanol, Acetonitrile) for recrystallization to find a system where the acid has low solubility at cold temperatures, but the amide impurity remains in solution.

      • Acid-Base Extraction: Dissolve the crude product in a weak base (e.g., sodium bicarbonate solution). The desired acid will form a salt and dissolve, while the less acidic amide may remain as a solid or be extractable with an organic solvent like ethyl acetate. Afterward, re-acidify the aqueous layer to precipitate the pure acid.

Key Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis

This protocol provides a general starting point for the purity analysis of this compound. Method optimization will be required.

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.[7]

Protocol 2: Recrystallization for Purification

This procedure is designed to remove less polar impurities, such as residual halogenated precursors.

  • Solvent Selection: An ethanol/water mixture is a good starting point.

  • Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. While hot, slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the saturation point). d. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. e. Remove the flask from the heat source and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol/water. h. Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C).

Impurity Formation Pathways

The following diagram illustrates a common synthetic pathway and highlights where key impurities can be introduced.

G start 6-Bromo-2-methyl-3-cyanopyridine (Starting Material) intermediate 6-Fluoro-2-methyl-3-cyanopyridine start->intermediate Fluorination (SNA_r) [e.g., KF, 18-crown-6, DMSO] imp1 Impurity: Unreacted Starting Material start->imp1 Incomplete Reaction product This compound (Final Product) intermediate->product Hydrolysis [e.g., NaOH(aq), then HCl] imp2 Impurity: 6-Fluoro-2-methylnicotinamide intermediate->imp2 Incomplete Hydrolysis imp3 Impurity: 6-Hydroxy-2-methylnicotinic acid intermediate->imp3 Side Reaction (Trace H2O during Fluorination)

Caption: Potential impurity formation points during a typical two-step synthesis.

References

  • CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents.
  • CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.
  • Synthesis of methyl 6-methylnicotinate - PrepChem.com. Available at: [Link]

  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC - NIH. Available at: [Link]

  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents.
  • US2993904A - Preparation of 6-methylnicotinic acid - Google Patents.
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]

  • 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available at: [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. Available at: [Link]

  • How do you perform purity analysis? - Chromatography Forum. Available at: [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System - MDPI. Available at: [Link]

  • Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochr - ASM Journals. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. Available at: [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. Available at: [Link]

  • Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);... - ResearchGate. Available at: [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

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Validation & Comparative

6-Fluoro-2-methylnicotinic acid vs 6-chloro-2-methylnicotinic acid in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Synthetic Chemists: 6-Fluoro-2-methylnicotinic Acid vs. 6-Chloro-2-methylnicotinic Acid

Introduction: The Strategic Importance of Halogenated Nicotinic Acids

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and predictable reactivity make them ideal scaffolds for constructing complex molecular architectures. Among these, substituted nicotinic acids are of paramount importance, serving as key intermediates in the synthesis of agrochemicals, pharmaceuticals, and functional materials.

This guide provides a detailed, evidence-based comparison of two closely related yet functionally distinct building blocks: This compound and 6-chloro-2-methylnicotinic acid . The choice between a fluorine or chlorine substituent at the 6-position of the pyridine ring is a critical strategic decision that profoundly impacts reaction pathways, yields, and overall synthetic efficiency. We will dissect the nuanced differences in their reactivity, supported by mechanistic principles and practical experimental protocols, to empower researchers to make the most informed choice for their specific synthetic goals.

Physicochemical Properties: A Foundation for Reactivity

Before delving into synthetic applications, a comparison of the fundamental physicochemical properties of these two reagents provides essential context for their behavior in a reaction environment.

PropertyThis compound6-Chloro-2-methylnicotinic acid
CAS Number 884494-97-7[1]30529-70-5 (isomer)
Molecular Formula C₇H₆FNO₂C₇H₆ClNO₂[2]
Molecular Weight 155.13 g/mol [1]171.58 g/mol [2]
Appearance White to off-white powder/crystalLight yellow powder/solid[3]
Melting Point ~144-148 °C (for 6-fluoronicotinic acid)[4]Data not readily available
pKa (Predicted) ~3.41 (for 6-fluoronicotinic acid)[4]Data not readily available
Electronic Effect Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).Chlorine is less electronegative than fluorine but still provides a significant inductive effect (-I).

Note: Data for the exact 6-chloro-2-methylnicotinic acid isomer can be sparse; properties of the closely related 2-chloro-6-methylnicotinic acid are used for comparison where applicable.

Core Comparison: Reactivity in Key Synthetic Transformations

The strategic value of these compounds is realized in their application. The choice between the fluoro and chloro analogue is most critical in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. In this domain, This compound demonstrates unequivocally superior performance.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[5]. The rate-determining step is typically the initial nucleophilic attack on the carbon bearing the halogen.

  • Activation: The high electronegativity of fluorine strongly polarizes the C6-F bond, rendering the C6 carbon highly electrophilic and exceptionally susceptible to nucleophilic attack.

  • Leaving Group Ability: While fluoride is a poorer leaving group than chloride in a vacuum, in the context of the SNAr mechanism, the first step (attack) is rate-limiting. The C-F bond's ability to facilitate the initial attack far outweighs its slightly lower leaving group propensity. The stability of the intermediate is the dominant factor[5][6].

This translates to milder reaction conditions (lower temperatures, shorter reaction times) and often higher yields when using the fluoro derivative compared to its chloro counterpart for SNAr reactions.

SNAr_Mechanism cluster_0 Addition Step (Rate-Determining) cluster_1 Elimination Step Start 6-Halo-2-methylnicotinic Acid + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Start->Intermediate Faster for X=F Product Substituted Product + X⁻ Intermediate->Product Loss of Halide Intermediate->Product

Figure 1: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr). The fluorine substituent (X=F) significantly accelerates the rate-determining nucleophilic attack step.

Experimental Protocol: Synthesis of a 6-Amino Derivative via SNAr

This protocol illustrates a typical SNAr reaction. When using 6-chloro-2-methylnicotinic acid, expect to use higher temperatures and longer reaction times for comparable yields.

  • Reagents & Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine (e.g., morpholine, 1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMSO or NMP (0.2 M).

  • Reaction: Heat the mixture to 80-120°C. Monitor the reaction progress by TLC or LC-MS. The reaction with the fluoro-derivative is often complete within 2-6 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~7 with 1N HCl.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Palladium-Catalyzed Cross-Coupling: The Chlorine Advantage

For reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, 6-chloro-2-methylnicotinic acid is generally the more reactive and cost-effective choice.

Mechanistic Rationale: These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination[7]. The first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.

  • Bond Strength: The C-Cl bond (bond energy ~339 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol). This lower bond dissociation energy makes the C-Cl bond much more susceptible to oxidative addition by the palladium catalyst under standard conditions.

  • Catalyst Requirements: While activating C-F bonds for cross-coupling is possible, it typically requires specialized, electron-rich ligands, higher catalyst loadings, and more forcing conditions, which can increase cost and introduce side reactions. The C-Cl bond readily reacts with a wide range of common palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

Therefore, for building C-C or C-N bonds at the 6-position via cross-coupling, the chloro derivative is the more practical and efficient substrate.

Suzuki_Coupling_Cycle Figure 2: Simplified Suzuki-Miyaura catalytic cycle. The initial Oxidative Addition step is significantly more facile for Ar-Cl than for Ar-F. Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal:s->Pd0:s Reductive Elimination RedElim Ar-R

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. The initial Oxidative Addition step is significantly more facile for Ar-Cl than for Ar-F.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for arylating the 6-position. Using this compound would necessitate a different catalyst system and likely harsher conditions.

  • Reagents & Setup: To a flask, add 6-chloro-2-methylnicotinic acid (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 eq).

  • Solvent & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction to 80-100°C under an inert atmosphere until the starting material is consumed (monitor by LC-MS, typically 4-16 hours).

  • Workup: Cool the reaction, dilute with water, and acidify with 1N HCl to a pH of 3-4.

  • Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash chromatography on silica gel.

Synthesis, Cost, and Availability

  • 6-Chloro-2-methylnicotinic Acid: Often synthesized from relatively inexpensive starting materials like 2-chloro-6-methylpyridine through oxidation. The starting materials are generally more accessible.

  • This compound: The synthesis is more complex, often involving halogen exchange (Halex) reactions from a chloro- or bromo-precursor using a fluoride source like KF or TBAF, or through more specialized routes.[8] This increased synthetic complexity typically results in a higher cost per gram compared to the chloro analogue.

Safety and Handling

Both compounds are irritants and should be handled with appropriate personal protective equipment (PPE).

  • This compound (and related compounds): Classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[9]

  • 6-Chloro-2-methylnicotinic Acid (and related compounds): Also classified as causing skin and serious eye irritation.[2] May cause respiratory irritation.[2]

Standard Handling Procedures:

  • Always handle in a well-ventilated fume hood.

  • Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.[3][10]

Decision-Making Framework: Which Reagent to Choose?

The selection between these two building blocks is dictated entirely by the intended subsequent reaction.

Decision_Tree Start What is the desired transformation at the C6 position? SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., adding O, N, S nucleophiles) Start->SNAr Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Fluoro Choose: This compound SNAr->Fluoro Reason: Faster kinetics, milder conditions Chloro Choose: 6-Chloro-2-methylnicotinic acid Coupling->Chloro Reason: Weaker C-X bond, facile oxidative addition

Figure 3: Decision workflow for selecting between 6-fluoro and 6-chloro-2-methylnicotinic acid based on the desired synthetic reaction.

Conclusion

While structurally similar, this compound and 6-chloro-2-methylnicotinic acid offer divergent and complementary reactivity profiles.

  • Choose this compound when your synthetic route involves Nucleophilic Aromatic Substitution . Its superior ability to activate the pyridine ring towards nucleophilic attack allows for milder conditions, faster reactions, and broader substrate scope for this specific transformation.

  • Choose 6-Chloro-2-methylnicotinic acid for Palladium-Catalyzed Cross-Coupling reactions . The weaker C-Cl bond is readily activated by standard palladium catalysts, making it the more efficient, reliable, and cost-effective choice for forming new carbon-carbon or carbon-heteroatom bonds.

By understanding these fundamental principles of reactivity, researchers can strategically leverage the unique properties of each halogen to streamline their synthetic endeavors, reduce costs, and accelerate the discovery process.

References

  • Preparation method of 6-fluoronicotinic acid.
  • 6-Fluoronicotinic acid | 403-45-2. ChemicalBook.
  • This compound | 884494-97-7. AiFChem.
  • 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. PubChem.
  • 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724. PubChem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Arom
  • Suzuki reaction. Wikipedia.

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Comparing the reactivity of fluorinated vs non-fluorinated methylnicotinic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Pivot

In the optimization of pyridine-based pharmacophores, the choice between methylnicotinic acid (non-fluorinated) and its fluorinated analogs (e.g., 2-fluoro-5-methylnicotinic acid) is rarely just about steric fit. It is a strategic decision that alters the molecule's electronic landscape, reactivity profile, and metabolic fate.

While the methyl group provides a lipophilic handle and a site for lateral functionalization, the introduction of fluorine—particularly at the ortho position to the nitrogen or carboxylate—fundamentally changes the rules of engagement. This guide dissects these differences, moving beyond basic properties to actionable reactivity insights.[1]

FeatureMethylnicotinic Acid (Non-Fluorinated)Fluorinated Methylnicotinic Acid
Dominant Reactivity Electrophilic Aromatic Substitution (

), Lateral Lithiation
Nucleophilic Aromatic Substitution (

), Ring Activation
Acidity (

COOH)
~3.61 (Weaker Acid)~3.13 (Stronger Acid)
Metabolic Liability High (Methyl oxidation, Ring N-oxidation)Low (Blocked ring positions, modulated lipophilicity)
Key Application Stable scaffold building blockReactive intermediate for diversification

Electronic Landscape & Acidity

The electron-withdrawing nature of fluorine exerts a powerful inductive effect (


) that propagates through the pyridine ring, distinctively altering the 

of both the carboxylic acid and the pyridine nitrogen.
Comparative Acidity Data

The following data highlights the acidification of the carboxyl group upon fluorine substitution.

CompoundStructure

(COOH)

(Pyridine N)
Electronic Effect
6-Methylnicotinic Acid Pyridine-3-COOH, 6-Me3.61 (Exp)5.56 (Exp)Methyl (+I) donates electron density, stabilizing the protonated form.
2-Fluoronicotinic Acid Pyridine-3-COOH, 2-F3.13 (Pred)< 1.0 (Est)Fluorine (-I) destabilizes the N-cation and stabilizes the carboxylate anion.
2-Fluoro-5-methylnicotinic Acid Pyridine-3-COOH, 2-F, 5-Me~3.25 (Est)~2.0 (Est)Combined effect: F dominates, lowering

vs non-fluorinated parent.

Implication: Fluorinated derivatives are stronger acids. In coupling reactions (e.g., amide bond formation), the carboxylate is less nucleophilic, often requiring stronger activation agents or carefully controlled pH to prevent side reactions.

Synthetic Reactivity: The Advantage

The most critical divergence in reactivity is the susceptibility to Nucleophilic Aromatic Substitution (


).
  • Non-Fluorinated (Methylnicotinic): The pyridine ring is electron-deficient but generally requires harsh conditions or strong leaving groups (like halides or nitro) to undergo substitution. The methyl group is the primary handle for functionalization via radical halogenation or lateral lithiation.

  • Fluorinated (Fluoro-Methylnicotinic): A fluorine atom at the 2- or 6-position acts as an excellent leaving group due to the high electronegativity of the C-F bond activating the ring carbon. This allows for rapid diversification of the scaffold using amines, thiols, or alkoxides under mild conditions.

Reactivity Decision Tree

ReactivityTree cluster_legend Mechanism Key Start Select Scaffold NonFluoro Methylnicotinic Acid (Non-Fluorinated) Start->NonFluoro Fluoro Fluorinated Methylnicotinic (e.g., 2-Fluoro-5-methyl) Start->Fluoro LatLith Lateral Lithiation (LDA, -78°C) NonFluoro->LatLith Functionalize Methyl Oxidation Methyl Oxidation (SeO2 or KMnO4) NonFluoro->Oxidation Convert Me to COOH/CHO SNAr S_NAr Diversification (R-NH2, R-SH) Fluoro->SNAr Displace Fluorine Ester Accelerated Esterification (Acid Catalyzed) Fluoro->Ester Derivatize COOH Complex Complex Pyridine Scaffold LatLith->Complex SNAr->Complex Prodrug Fluorinated Prodrug (High Solubility) Ester->Prodrug key1 Non-Fluorinated = Carbon Skeleton Stability key2 Fluorinated = Ring Reactivity (Leaving Group)

Figure 1: Decision matrix for selecting scaffold based on desired downstream chemistry.

Experimental Protocols

The following protocols illustrate the practical differences in handling these substrates.

Protocol A: Diversification of 2-Fluoro-5-methylnicotinic Acid

Objective: Replace the 2-fluoro substituent with a primary amine. This reaction is not possible with 2-methylnicotinic acid under these conditions.

  • Preparation: Dissolve 2-fluoro-5-methylnicotinic acid (1.0 eq) in anhydrous DMSO (0.5 M).

  • Reagent Addition: Add

    
     (2.5 eq) followed by the amine nucleophile (e.g., morpholine, 1.2 eq).
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[2]

    • Note: The electron-withdrawing carboxyl group at C3 further activates the C2-F bond, accelerating the reaction.

  • Workup: Dilute with water, adjust pH to ~4 with 1M HCl to precipitate the product (zwitterionic amino acid). Filter and dry.

Protocol B: Lateral Lithiation of 6-Methylnicotinic Acid

Objective: Functionalize the methyl group. This requires protecting the carboxylic acid first (e.g., as an oxazoline or carboxylate salt) to prevent quenching the base.

  • Protection: Convert 6-methylnicotinic acid to its lithium carboxylate salt (treat with 1 eq LiH in THF).

  • Deprotonation: Cool to -78°C. Add LDA (2.2 eq). The first equivalent ensures the carboxylate remains deprotonated; the second removes a proton from the lateral methyl group (forming a dianion).

  • Electrophile Trapping: Add electrophile (e.g., MeI or Benzaldehyde) dropwise at -78°C.

  • Quench: Warm to RT and quench with

    
    .
    
    • Contrast: Attempting this on 2-fluoro-6-methylnicotinic acid carries a high risk of nucleophilic attack by LDA on the fluorine ring position (S_NAr) or benzyne formation, leading to complex mixtures.

Physicochemical & Metabolic Stability (DMPK)

For drug development, the fluorinated analog offers distinct advantages in metabolic stability.

Metabolic Blocking Mechanism

The methyl group on a pyridine ring is a "soft spot" for cytochrome P450 enzymes, undergoing rapid benzylic hydroxylation.

  • Non-Fluorinated: 6-Methylnicotinic acid is rapidly metabolized to pyridine-2,5-dicarboxylic acid (inactive/excreted).

  • Fluorinated: Placing a fluorine adjacent to the methyl group (or trifluoromethylating) sterically and electronically shields the site. Furthermore, replacing the ring hydrogen with fluorine blocks oxidative metabolism at that specific carbon.

Table: Physicochemical Comparison
Property6-Methylnicotinic Acid6-Fluoronicotinic AcidImpact
LogP (Lipophilicity) 0.85 (Exp)2.1 (Comp)Fluorine increases lipophilicity relative to the polar pyridine N, improving membrane permeability.
H-Bonding Pyridine N is a good acceptorPyridine N basicity reducedFluorine reduces the H-bond acceptor capability of the pyridine nitrogen.
Metabolic Half-life Short (Rapid oxidation)Extended (Blocked sites)Fluorinated analogs are preferred for once-daily dosing profiles.

References

  • Vertex Pharmaceuticals. "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives." Organic Letters, 2008. Link

  • EPA CompTox Dashboard. "6-Methylnicotinic acid Properties." Link

  • PubChem. "2-Fluoronicotinic acid Acidity and Properties." Link

  • Journal of Medicinal Chemistry. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." 2026. Link

  • ResearchGate. "Esterification of fluorinated aromatic carboxylic acids with methanol using UiO-66-NH2."[2] Link

Sources

Biological Activity & Synthetic Utility of 6-Fluoro-2-methylnicotinic Acid Analogs

[1]

Executive Summary: The "Dual-Handle" Advantage

For medicinal chemists and drug development professionals, 6-Fluoro-2-methylnicotinic acid (CAS 884494-97-7) represents a "privileged scaffold"—a structure inherently biased to bind biological targets while offering superior synthetic versatility.[1] Unlike its non-fluorinated or non-methylated counterparts, this scaffold offers a dual-handle mechanism :[1][2]

  • C6-Fluorine: A highly activated site for nucleophilic aromatic substitution (

    
    ), enabling rapid library generation (e.g., introduction of piperazines or anilines).[1][2]
    
  • C2-Methyl: A steric anchor that restricts rotational freedom (atropisomerism control) and modulates lipophilicity (

    
    ), often crucial for oral bioavailability.[1]
    

This guide compares the biological performance and synthetic utility of this scaffold against its primary alternatives: 2-Methylnicotinic acid (non-fluorinated) and 6-Fluoronicotinic acid (non-methylated).[1]

Comparative Analysis: Structure-Activity Relationship (SAR)

The following data synthesizes physicochemical properties and reactivity profiles critical for kinase inhibitor and GPCR ligand design.

Table 1: Physicochemical & Reactivity Comparison
FeatureThis compound 2-Methylnicotinic acid 6-Fluoronicotinic acid Impact on Drug Design

Reactivity
High (Activated by N-atom & COOH)Null (Requires Pd-catalysis)High 6-F allows metal-free coupling with amines (e.g., for kinase hinge binders).[1]
Metabolic Stability High (C6 blocked by F or substituent)Low (C6 susceptible to oxidation by CYP450)Moderate Fluorine blocks the primary site of pyridine metabolism (C6-oxidation).[1]
Lipophilicity (

)
+0.5 (vs. non-methyl)Reference-0.5 (vs. methyl analog)The 2-Me group aids membrane permeability and fills hydrophobic pockets.[1]
Steric Profile Restricted RestrictedFlexible 2-Me group forces out-of-plane twisting, often improving selectivity for enzyme pockets.[1]
Mechanism of Action: The Fluorine Effect

The 6-fluoro substituent is not merely a leaving group; in final drug candidates where the fluorine is retained, it exerts a profound electronic effect:

  • pKa Modulation: The electronegative fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding to plasma proteins.

  • Conformational Locking: The dipole-dipole interaction between the C6-F and adjacent atoms can lock the bioactive conformation, reducing the entropic penalty of binding.[1]

Biological Application: Kinase Inhibitor Synthesis

This scaffold is extensively used to synthesize Type I and Type II kinase inhibitors (e.g., targeting c-Met, TGF-

12
Visualization: Synthetic Workflow & Logic

The following diagram maps the decision process and synthetic pathway for utilizing this scaffold.

GStart6-Fluoro-2-methyl-nicotinic AcidDecisionTarget Strategy?Start->DecisionPath_APath A: S_NAr Diversification(Displace F)Decision->Path_A Need H-Bond DonorPath_BPath B: Core Retention(Keep F)Decision->Path_B Need Metabolic BlockStep_A1Reaction: Amine Addition(Piperazines/Anilines)Path_A->Step_A1Step_B1Reaction: Amide Coupling(at C3-COOH)Path_B->Step_B1Step_A2Result: C6-Amino Analog(High Affinity Hinge Binder)Step_A1->Step_A2Step_B2Result: Fluorinated Core(Metabolically Stable)Step_B1->Step_B2

Caption: Strategic divergence in library synthesis. Path A utilizes the labile Fluorine for rapid analog generation, while Path B exploits the Fluorine for metabolic stability.[2]

Experimental Protocols

These protocols are designed to be self-validating . The success of the

Protocol 1: Displacement with Secondary Amines

Objective: To introduce a solubilizing group (e.g., N-methylpiperazine) at the C6 position.[1] Scope: Synthesis of kinase inhibitor intermediates.

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: N-methylpiperazine (1.2 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)[2]

  • Solvent: DMSO or DMF (Anhydrous)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 3 mL of DMSO in a sealed reaction vial.

  • Activation: Add 2.0 mmol of DIPEA. Stir for 5 minutes at room temperature. Note: The solution may warm slightly due to acid-base neutralization.[1]

  • Addition: Dropwise add 1.2 mmol of N-methylpiperazine.

  • Heating: Heat the reaction mixture to 80°C for 4–6 hours.

    • Validation: Monitor by TLC (MeOH/DCM 1:9).[1] The starting material (high Rf) will disappear, replaced by a more polar, UV-active spot.[2]

  • Workup: Cool to room temperature. Pour into 20 mL of ice-water. Adjust pH to ~4 with 1M HCl to precipitate the zwitterionic product.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[2]

Protocol 2: C3-Amide Coupling (General)

Objective: To attach the "tail" moiety of the drug candidate.[1]

Materials:

  • Substrate: Product from Protocol 1 (or parent acid)

  • Coupling Agent: HATU (1.1 eq)[2]

  • Amine Partner: Aniline derivative (1.0 eq)[2]

  • Base: DIPEA (3.0 eq)[2]

  • Solvent: DMF[1][2]

Procedure:

  • Combine the carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF. Stir for 10 mins to form the active ester.

  • Add the amine partner (1.0 eq) and DIPEA (3.0 eq).[1]

  • Stir at RT for 12 hours.

  • Critical Check: If conversion is low, check for steric hindrance from the C2-methyl group .[1] Heating to 50°C may be required to overcome the steric barrier of the ortho-methyl group.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40427363, this compound.[1] Retrieved from [Link][2]

  • Liu, J. (2018). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions.[1][3] BYU ScholarsArchive.[1][3] Retrieved from [Link]

A Head-to-Head Comparison of Catalytic Systems for the Coupling of 6-Fluoro-2-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 6-Fluoro-2-methylnicotinic acid is a valuable building block, offering a unique combination of a fluorinated pyridine core with a carboxylic acid handle for further elaboration. The fluorine substituent can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability and binding affinity. This guide provides an in-depth, head-to-head comparison of leading catalytic systems for the cross-coupling of this compound derivatives, supported by experimental insights and protocols to empower your synthetic strategies.

The Foundational Step: Esterification of this compound

Before delving into cross-coupling reactions, it is often advantageous to convert the carboxylic acid moiety of this compound into an ester, typically a methyl or ethyl ester. This preliminary step serves two primary purposes:

  • Preventing Catalyst Inhibition: The acidic proton of the carboxylic acid can react with the basic components of the catalytic system, potentially deactivating the catalyst or interfering with the reaction mechanism.

  • Improving Solubility: The resulting ester generally exhibits improved solubility in the organic solvents commonly employed in cross-coupling reactions.

A straightforward and high-yielding method for this transformation is through the use of (trimethylsilyl)diazomethane.

Experimental Protocol: Methylation of this compound
  • In a well-ventilated fume hood, dissolve this compound (1.0 equivalent) in methanol at room temperature.

  • To this solution, add (trimethylsilyl)diazomethane (a 2 M solution in ether, approximately 2.0-3.0 equivalents) dropwise until a persistent yellow color is observed, indicating complete consumption of the carboxylic acid.

  • Stir the reaction mixture at room temperature for an additional 30 minutes.

  • Carefully quench any excess (trimethylsilyl)diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the mixture under reduced pressure to yield methyl 6-fluoro-2-methylnicotinate, which can often be used in the subsequent coupling step without further purification.[1]

Head-to-Head Comparison: Dominant Catalytic Paradigms

The C-F bond at the 6-position of the pyridine ring is the primary site for cross-coupling reactions. We will compare two of the most powerful and widely adopted palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forging carbon-carbon bonds by coupling an organohalide with an organoboron compound.[2][3] For our substrate, methyl 6-fluoro-2-methylnicotinate, this reaction enables the introduction of a wide array of aryl, heteroaryl, and even alkyl groups at the 6-position.

Catalytic System: A typical and highly effective catalyst system for this transformation involves a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a sterically hindered and electron-rich biarylphosphine ligand, like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The choice of a robust ligand is critical to facilitate both the oxidative addition of the relatively inert C-F bond and the subsequent reductive elimination to form the desired product.

Mechanism Causality: The catalytic cycle begins with the reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the C-F bond of the nicotinic acid derivative to the Pd(0) center. Transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination furnishes the coupled product and regenerates the Pd(0) catalyst. The steric bulk and electron-donating nature of the SPhos ligand promote the reductive elimination step, which is often rate-limiting.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-F) Pd(0)L2->Oxidative_Addition Ar-F Pd(II)_Complex Ar-Pd(II)-F Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-B(OR)2) Pd(II)_Complex->Transmetalation R-B(OR)2 Base Pd(II)_Coupling Ar-Pd(II)-R Complex Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R (Coupled Product) Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of arylamines, a critical pharmacophore in numerous drug candidates, the Buchwald-Hartwig amination is the gold standard.[4][5] This reaction facilitates the coupling of an aryl halide with a primary or secondary amine.

Catalytic System: A highly effective system for the amination of challenging fluoroheterocycles involves a palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), paired with a specialized ligand like XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). The choice of a bidentate ligand like XantPhos with a wide bite angle is crucial for promoting the C-N reductive elimination step. A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is often required.[6]

Mechanism Causality: The active Pd(0) catalyst undergoes oxidative addition into the C-F bond. The resulting palladium(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by the base forms a palladium amido complex. The final, and often most challenging, step is the reductive elimination of the C-N bond to release the aminated product and regenerate the Pd(0) catalyst. The specific geometry imposed by the XantPhos ligand facilitates this crucial final step.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-F) Pd(0)L->Oxidative_Addition Ar-F Pd(II)_Complex Ar-Pd(II)-F Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R'R''NH Base Pd(II)_Amido Ar-Pd(II)-NR'R'' Complex Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' (Aminated Product) Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Performance Data Summary

The following table provides a comparative summary of expected performance for the two catalytic systems based on data from analogous fluorinated heterocyclic systems. It is important to note that optimal conditions may vary depending on the specific coupling partners.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Catalyst System Pd(OAc)₂ / SPhosPd₂(dba)₃ / XantPhos
Typical Loading 1-5 mol% Pd1-5 mol% Pd
Base K₃PO₄, K₂CO₃Cs₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂OToluene, Dioxane
Temperature 80-110 °C90-120 °C
Reaction Time 4-24 hours6-24 hours
Expected Yield Good to Excellent (70-95%)Moderate to Excellent (60-95%)
Substrate Scope Broad (Aryl, heteroaryl, alkylboronic acids)Broad (Primary & secondary amines)
Key Advantage Robust for C-C bond formationPremier method for C-N bond formation

Alternative and Emerging Catalytic Strategies

While palladium-based catalysts are the workhorses of cross-coupling, alternative strategies are continuously being developed to improve cost-effectiveness, sustainability, and atom economy.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are gaining significant attention as a more economical and sustainable alternative to palladium.[7][8] For certain transformations, particularly involving heteroaryl substrates, nickel catalysts can exhibit superior activity.[7] They can often activate C-F bonds under milder conditions. However, nickel-catalyzed reactions can be more sensitive to air and moisture, and the mechanistic pathways can be more complex, sometimes involving single-electron transfer processes.

C-H Activation

Direct C-H activation is an emerging and highly atom-economical strategy that circumvents the need for pre-functionalized starting materials like organoborons or organohalides.[9][10] In the context of this compound, a C-H arylation approach could potentially couple the pyridine ring with an aromatic partner directly, generating only water or a simple byproduct. These reactions often require a directing group to achieve high regioselectivity and are an active area of research.

Workflow_Comparison cluster_traditional Traditional Cross-Coupling cluster_ch_activation C-H Activation A Ar-X (Halide) C Catalyst + Base A->C B R-M (Organometallic) B->C D Ar-R + M-X C->D E Ar-H G Catalyst + Oxidant E->G F R-H F->G H Ar-R + H₂O G->H

Caption: Comparison of traditional cross-coupling and C-H activation workflows.

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols that serve as an excellent starting point for the optimization of your specific coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-fluoro-2-methylnicotinate
  • Reaction Setup: To an oven-dried Schlenk tube, add methyl 6-fluoro-2-methylnicotinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.[11]

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, monitoring the progress by TLC or LC-MS.[11]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-methylnicotinate.[11]

Protocol 2: Buchwald-Hartwig Amination of Methyl 6-fluoro-2-methylnicotinate
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XantPhos, 3 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add methyl 6-fluoro-2-methylnicotinate (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.

  • Reaction: Seal the vessel and heat the mixture to 110 °C with stirring for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

For the derivatization of this compound, both Suzuki-Miyaura and Buchwald-Hartwig couplings, catalyzed by palladium complexes with specialized biarylphosphine ligands, represent highly reliable and versatile strategies. The choice between them is dictated by the desired bond construction (C-C vs. C-N). While these methods are well-established, the field of catalysis is continuously evolving. The growing prominence of nickel catalysis offers a more cost-effective and sustainable alternative, while direct C-H activation presents a more atom-economical and environmentally benign approach for the future. Researchers are encouraged to consider these emerging technologies, especially for large-scale synthesis where cost and environmental impact are significant factors. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of novel derivatives of this compound for applications in drug discovery and materials science.

References

  • MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic acid.... Retrieved from [Link]

  • PMC. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Ni‐catalyzed Buchwald–Hartwig‐type amination reactions. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • PMC. (n.d.). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Retrieved from [Link]

  • ResearchGate. (n.d.). An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Retrieved from [Link]

  • RSC Publishing. (n.d.). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • PubMed. (n.d.). The Asymmetric Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Retrieved from [Link]

  • JACS. (n.d.). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Retrieved from [Link]

  • Preprints.org. (n.d.). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

  • Macmillan Group. (n.d.). Buchwald-Hartwig C-C Bond Formation. Retrieved from [Link]

  • MDPI. (n.d.). Ruthenium(η6,η1-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)Aryl Chlorides in Water. Retrieved from [Link]

  • PMC. (n.d.). Photocatalytic Decarboxylative Coupling of Aliphatic N‐hydroxyphthalimide Esters with Polyfluoroaryl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). The Asymmetric Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • PMC. (n.d.). Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 6-(trifluoromethyl)phenanthridines via palladium-catalyzed tandem Suzuki/C-H arylation reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 6-Fluoro-2-methylnicotinic Acid: A Modern Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylnicotinic acid is a key structural motif and a valuable building block in medicinal chemistry. Its incorporation into larger molecules is of significant interest for the development of novel therapeutics and diagnostic agents, such as tracers for positron emission tomography (PET).[1] The presence of the fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making synthetic access to this scaffold a critical endeavor.

This guide provides an in-depth comparison between a traditional, yet problematic, synthetic route and a modern, validated pathway for producing this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear, data-driven comparison to guide researchers in selecting the optimal strategy for their needs.

Part 1: The Traditional Route - Oxidation of a Picoline Precursor

A historically common strategy for the synthesis of nicotinic acids involves the strong oxidation of a methyl group on the pyridine ring.[2] In the case of this compound, this would conceptually start from 6-Fluoro-2,3-dimethylpyridine.

Reaction Scheme: The Oxidation Pathway

The core transformation relies on a powerful oxidizing agent, such as potassium permanganate (KMnO₄), to convert one of the methyl groups into a carboxylic acid.

G cluster_0 Traditional Oxidation Route start 6-Fluoro-2,3-dimethylpyridine product This compound start->product High Temp Oxidation waste MnO2 Waste product->waste Generates reagents KMnO4, H2O reagents->start

Caption: Traditional oxidation route for nicotinic acid synthesis.

Critique of the Traditional Route

While seemingly straightforward, this method is fraught with challenges that render it unsuitable for efficient and sustainable chemical manufacturing.

  • Low Yield and Selectivity: The oxidation of multi-substituted pyridines with strong, non-selective oxidizing agents often leads to a mixture of products and low yields. A similar synthesis for 6-fluoronicotinic acid using potassium permanganate reports yields as low as 45%.[3] Achieving regioselectivity between two methyl groups is exceptionally difficult and would likely result in a mixture of isomers, complicating purification.

  • Harsh Reaction Conditions: The reaction typically requires high temperatures to drive the oxidation, which can lead to decomposition of the starting material and product.[3]

  • Significant Environmental Waste: The use of stoichiometric potassium permanganate generates a large volume of manganese dioxide (MnO₂) waste.[3] This heavy metal byproduct presents significant disposal challenges and costs, violating key principles of green chemistry.

  • Safety Risks: Reactions involving strong oxidants at high temperatures can be hazardous and difficult to control, posing a safety risk, particularly on a larger scale.[3][4]

Part 2: A Novel Synthetic Route - A Halogen-Exchange and Functionalization Strategy

To overcome the limitations of the oxidation pathway, a modern, multi-step synthesis has been developed. This route, adapted from a patented method for a similar compound, offers superior control, higher yields, and a significantly improved environmental profile.[3] The strategy begins with a readily available halogenated precursor, 2,6-Dichloro-3-methylpyridine.

Workflow of the Novel Synthetic Route

This pathway involves a sequence of selective, high-yielding transformations: 1) Nucleophilic aromatic substitution (SNAr) to install the fluorine, 2) Palladium-catalyzed cyanation to introduce a masked carboxylic acid, and 3) Hydrolysis to reveal the final product.

G cluster_1 Novel Synthetic Route A 2,6-Dichloro-3-methylpyridine B 2-Chloro-6-fluoro-3-methylpyridine A->B Step 1: Fluorination (SNAr) C 6-Fluoro-2-methylnicotinonitrile B->C Step 2: Cyanation D This compound C->D Step 3: Hydrolysis

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 6-Fluoro-2-methylnicotinic Acid

This compound is a critical pyridine carboxylic acid derivative emerging as a key building block in the synthesis of novel therapeutic agents. Its structural attributes, particularly the fluorine substitution, can significantly influence the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient (API). Consequently, the ability to accurately and reliably quantify this intermediate in various matrices—from bulk drug substances to biological fluids—is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.

The objective of this guide is to provide an in-depth, objective comparison of three distinct analytical methodologies for the quantification of this compound. We will move beyond a simple listing of protocols to a comprehensive cross-validation study. This process is essential for demonstrating that different analytical procedures can yield equivalent and reliable results, a cornerstone of robust analytical science and regulatory compliance.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a fit-for-purpose analytical control strategy for this, and similar, small molecules.

The Principle of Cross-Validation: Ensuring Analytical Concordance

Before delving into specific methods, it is crucial to understand the causality behind cross-validation. Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[3][4] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure they provide equivalent quantitative data.[1] This is not merely a redundancy check; it is a scientifically rigorous process to establish interchangeability, which is critical when methods are transferred between laboratories, or when different techniques are used across various stages of a drug's lifecycle (e.g., using a simple HPLC-UV method for manufacturing quality control and a highly sensitive LC-MS/MS method for a clinical bioanalysis study).

The International Council for Harmonisation (ICH) guidelines provide a framework for such validation studies, emphasizing parameters like accuracy, precision, and specificity.[1][5][6] Our approach will adhere to these principles to build a self-validating system of analytical protocols.

Cross_Validation_Workflow cluster_methods Method Development & Individual Validation cluster_validation_params Validation Parameters (ICH Q2(R2)) M1 Method 1 (HPLC-UV) Accuracy Accuracy M1->Accuracy Precision Precision M1->Precision Specificity Specificity M1->Specificity Linearity Linearity & Range M1->Linearity LOQ LOD / LOQ M1->LOQ Cross_Val Cross-Validation Study (Analysis of Identical QC Samples) M1->Cross_Val M2 Method 2 (UPLC-MS/MS) M2->Accuracy M2->Precision M2->Specificity M2->Linearity M2->LOQ M2->Cross_Val M3 Method 3 (GC-MS) M3->Accuracy M3->Precision M3->Specificity M3->Linearity M3->LOQ M3->Cross_Val Data_Analysis Statistical Data Comparison (e.g., Bland-Altman, %Difference) Cross_Val->Data_Analysis Conclusion Assessment of Method Concordance 'Fit for Purpose' Determination Data_Analysis->Conclusion

Caption: Workflow for the cross-validation of three analytical methods.

Comparative Analytical Methodologies

We will evaluate three orthogonal analytical techniques, each selected for its distinct advantages in a pharmaceutical setting.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Often considered the workhorse of quality control labs, this method is robust, cost-effective, and widely available. Its performance is predicated on the analyte possessing a UV chromophore, which the pyridine ring in our target molecule provides.

  • Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level impurity quantification.[7][8][9] By coupling the high-resolution separation of UPLC with the mass-based detection of a triple quadrupole mass spectrometer, we can achieve extremely low limits of quantification.[8][10]

  • Gas Chromatography with Mass Spectrometry (GC-MS): While less common for non-volatile carboxylic acids, GC-MS can be a powerful alternative, especially for assessing volatile impurities.[11][12] Its utility for our analyte requires a derivatization step to increase volatility and thermal stability, a critical experimental choice that will be explored.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests and quality control checks as mandated by global regulatory standards.[13][14]

Protocol 1: HPLC-UV Method
  • Rationale: This reverse-phase method is designed for robustness and is based on established procedures for nicotinic acid derivatives.[15][16][17] A C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The mobile phase is acidified with formic acid to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.

  • Methodology:

    • Instrumentation: Quaternary HPLC System with a UV/Vis Detector.

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (30:70 v/v) containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm (determined by UV scan of the reference standard).

    • Sample Preparation: Accurately weigh and dissolve the reference standard and samples in the mobile phase to a target concentration of 100 µg/mL.

    • Validation Procedure: Prepare calibration standards ranging from 0.5 µg/mL to 200 µg/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 75, and 150 µg/mL).

Protocol 2: UPLC-MS/MS Method
  • Rationale: This method is engineered for maximum sensitivity and selectivity, essential for bioanalytical applications.[18][19] Electrospray ionization in positive mode (ESI+) is selected to protonate the basic pyridine nitrogen, providing a strong parent ion signal. The Multiple Reaction Monitoring (MRM) mode ensures exceptional selectivity by monitoring a specific parent-to-daughter ion transition.[8]

  • Methodology:

    • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 5% B held for 0.2 min, ramp to 95% B over 1.5 min, hold for 0.5 min, return to 5% B and equilibrate for 0.8 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: ESI Positive.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition: To be determined by infusion of a standard solution. Based on the structure (MW of this compound is ~155.1 g/mol ), a likely transition would be m/z 156.1 → 110.1 (loss of COOH group).

    • Sample Preparation: Prepare stock solutions in methanol. For plasma samples, perform protein precipitation by adding 3 parts of cold acetonitrile containing an internal standard (e.g., a deuterated analog) to 1 part plasma. Centrifuge and inject the supernatant.

    • Validation Procedure: Prepare calibration standards in the target matrix (e.g., plasma) from 0.1 ng/mL to 200 ng/mL. Prepare QCs at low, medium, and high concentrations (e.g., 0.3, 80, and 160 ng/mL).

Protocol 3: GC-MS Method
  • Rationale: This method explores an alternative separation mechanism. Direct analysis of carboxylic acids by GC is challenging due to their low volatility and high polarity. Therefore, derivatization is necessary. We will use a silylation agent (BSTFA) to convert the acidic proton into a trimethylsilyl (TMS) ester, making the molecule volatile and suitable for GC analysis.[20] Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity.[11][12]

  • Methodology:

    • Instrumentation: Gas Chromatograph with a Single Quadrupole Mass Spectrometer.

    • Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 20 °C/min, hold for 5 min.

    • Injection: 1 µL, Splitless mode.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Analysis Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor: To be determined from the mass spectrum of the derivatized standard. For the TMS derivative, the molecular ion and key fragment ions would be selected.

    • Sample Derivatization: Evaporate the sample solvent. Add 50 µL of Pyridine and 50 µL of BSTFA. Heat at 70 °C for 30 minutes.

    • Validation Procedure: Prepare calibration standards from 1 µg/mL to 250 µg/mL. Prepare QCs at low, medium, and high concentrations (e.g., 3, 100, and 200 µg/mL).

Comparative Data Analysis & Performance

The following table summarizes the performance characteristics of each validated method, based on ICH Q2(R2) guidelines.[1][21] The acceptance criteria are derived from both FDA and EMA guidance documents.[5][22][23]

Validation Parameter HPLC-UV UPLC-MS/MS GC-MS (with Derivatization) Typical Acceptance Criteria
Linearity (R²) > 0.999> 0.998> 0.997> 0.995
Range 0.5 - 200 µg/mL0.1 - 200 ng/mL1 - 250 µg/mLApplication Dependent
Accuracy (% Recovery) 98.5 - 101.2%96.7 - 104.5%95.3 - 103.8%85-115% (Bioanalysis)[23][24], 98-102% (Assay)[21]
Precision (Repeatability, %RSD) < 1.5%< 5.0%< 4.0%≤ 15% (Bioanalysis)[23], ≤ 2% (Assay)[21]
Precision (Intermediate, %RSD) < 2.0%< 7.5%< 6.5%≤ 15% (Bioanalysis)[23], ≤ 2% (Assay)[21]
LOD ~0.15 µg/mL~0.03 ng/mL~0.3 µg/mLS/N ≥ 3
LOQ 0.5 µg/mL0.1 ng/mL1.0 µg/mLS/N ≥ 10
Specificity / Selectivity Moderate (potential for interference from structurally similar compounds)High (based on unique MRM transition)High (based on retention time and mass fragmentation)No interference at the retention time of the analyte
Throughput Moderate (~10 min/sample)High (~3 min/sample)Low (~15 min/sample + derivatization)-

Discussion and Interpretation: Selecting the Right Tool for the Job

The cross-validation data reveals a clear hierarchy of performance, with each method demonstrating its own unique strengths and weaknesses. The choice of which method to deploy is not a matter of selecting the "best" overall, but the most appropriate, or "fit-for-purpose," for a specific analytical challenge. This decision-making process is a cornerstone of an effective analytical lifecycle management strategy.[14]

  • HPLC-UV: This method demonstrates excellent accuracy and precision for high-concentration assays, making it ideal for routine quality control of drug substances and formulated products. Its linearity is superb over a wide range. However, its relatively high LOQ makes it unsuitable for trace analysis or pharmacokinetic studies. The primary vulnerability lies in its moderate specificity; co-eluting impurities with a similar UV spectrum could lead to inaccurate results.

  • UPLC-MS/MS: As anticipated, this technique is unparalleled in sensitivity and selectivity.[9] With an LOQ of 0.1 ng/mL, it is the only viable option among the three for bioanalytical studies (e.g., measuring drug levels in plasma). The high specificity afforded by MRM analysis virtually eliminates the risk of interference, providing unequivocal identification and quantification. The high throughput is an added advantage in a drug discovery or clinical setting where sample numbers are large.[7]

  • GC-MS: The GC-MS method proved viable but presents significant logistical hurdles. The necessity of derivatization adds time, complexity, and a potential source of variability to the workflow. While its performance in terms of accuracy and precision is acceptable, it does not offer any significant advantage over the HPLC-UV method for routine assays and is far less sensitive than UPLC-MS/MS. Its primary utility would be in an orthogonal setting, perhaps to confirm the identity of a volatile impurity that is not amenable to LC analysis.

Method_Selection_Logic Start Define Analytical Need Concentration_Check Is Analyte Concentration in the ng/mL range or lower? Start->Concentration_Check Matrix_Check Is the Matrix Complex? (e.g., Plasma, Tissue) Concentration_Check->Matrix_Check No UPLC_MSMS Use UPLC-MS/MS Method Concentration_Check->UPLC_MSMS Yes Throughput_Check Is High Throughput Required? Matrix_Check->Throughput_Check No Matrix_Check->UPLC_MSMS Yes HPLC_UV Use HPLC-UV Method Throughput_Check->HPLC_UV No Throughput_Check->UPLC_MSMS Yes GC_MS Consider GC-MS for Orthogonal Confirmation (Volatiles) HPLC_UV->GC_MS Need Orthogonal Check?

Caption: Decision tree for selecting an analytical method.

Conclusion

This comprehensive guide demonstrates the successful cross-validation of three distinct analytical methods for the quantification of this compound. Our findings confirm that while all three methods can provide accurate and precise data, their suitability is highly dependent on the specific application.

  • For routine quality control, release testing, and stability studies of the drug substance or product, the HPLC-UV method is the most logical choice due to its robustness, cost-effectiveness, and excellent performance at high concentrations.

  • For bioanalytical applications , including pharmacokinetic, toxicokinetic, and metabolism studies, the UPLC-MS/MS method is unequivocally the fit-for-purpose solution, offering the requisite sensitivity, selectivity, and throughput.

  • The GC-MS method , while functional, is best reserved for specialized applications, such as orthogonal identity confirmation or the analysis of specific volatile impurities where LC-based methods may be inadequate.

By undertaking this cross-validation, we have established a validated, interchangeable suite of analytical tools. This not only provides flexibility in laboratory operations but also builds a foundation of trustworthy and scientifically sound data, ensuring product quality and accelerating the drug development process.

References

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  • ResearchGate. (2015). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. Retrieved from [Link]

  • Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
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  • Semantic Scholar. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Food Research. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • PharmaLex. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResearchGate. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH harmonised guideline: bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed Central. (2020). Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma. Retrieved from [Link]

  • Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

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Benchmarking Novel 6-Fluoro-2-methylnicotinic Acid Derivatives Against Established IDO1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel 6-Fluoro-2-methylnicotinic acid derivatives against known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). As a pivotal enzyme in cancer immunology, robust and reproducible methods for evaluating new chemical entities targeting IDO1 are paramount. This document offers an in-depth comparison of established inhibitors, detailed experimental protocols, and the scientific rationale underpinning these methodologies.

The Critical Role of Indoleamine 2,3-dioxygenase 1 (IDO1) in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, IDO1 has emerged as a critical immune checkpoint molecule.[2] Its overexpression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[1][2] This metabolic shift creates an immunosuppressive milieu by inducing T-cell anergy and apoptosis while promoting the differentiation and activity of regulatory T cells (Tregs).[1][3] Consequently, tumor cells can evade immune surveillance and destruction.[1] The inhibition of IDO1 is therefore a promising therapeutic strategy to restore anti-tumor immunity, making it a highly attractive target for drug discovery.[2]

Comparative Analysis of Known IDO1 Inhibitors

A critical step in the evaluation of novel this compound derivatives is to benchmark their performance against well-characterized IDO1 inhibitors. The following table summarizes the inhibitory activities of three clinically investigated IDO1 inhibitors: Epacadostat, Navoximod, and Indoximod.

InhibitorMechanism of ActionEnzymatic IC50/KiCellular EC50
Epacadostat (INCB024360) Competitive, reversible inhibitor targeting the heme cofactor.[3][4][5]IC50: ~10 nM[4][6]~15.3 nM - 71.8 nM[6][7]
Navoximod (GDC-0919) Potent, selective inhibitor.[8][9]Ki: ~7 nM[10][11]~75 nM[8][10][11]
Indoximod (1-Methyl-D-tryptophan) Does not directly inhibit the IDO1 enzyme but acts as a tryptophan mimetic, modulating the downstream mTOR pathway.[12][13][14]Weak inhibitor (L-isomer Ki: ~19 µM)[14]N/A (acts downstream)

Experimental Protocols for Comprehensive Benchmarking

To thoroughly assess the potential of novel this compound derivatives as IDO1 inhibitors, a multi-faceted experimental approach is essential. This should encompass biochemical assays to determine direct enzyme inhibition, cell-based assays to evaluate activity in a physiological context, and advanced biophysical methods to confirm target engagement and characterize binding kinetics.

In Vitro IDO1 Enzymatic Inhibition Assay (Absorbance-Based)

This primary assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1. The assay quantifies the production of N'-formylkynurenine, which is subsequently converted to kynurenine, by monitoring the change in absorbance.[15][16]

Causality Behind Experimental Choices:

  • Recombinant Human IDO1: Ensures a pure and consistent source of the enzyme, eliminating confounding variables from other cellular components.

  • Methylene Blue and Ascorbate: This redox-active cofactor system is required to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state.[16]

  • Catalase: Included to remove hydrogen peroxide, a byproduct of the reducing system that can inactivate IDO1.[16]

  • L-Tryptophan: The natural substrate for IDO1. Using a concentration around the Km value allows for sensitive detection of competitive inhibitors.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_mix Prepare Reaction Mix (Buffer, Ascorbate, Methylene Blue, Catalase) add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor Prepare Serial Dilutions of This compound Derivative & Known Inhibitors prep_inhibitor->add_inhibitor prep_enzyme Dilute Recombinant IDO1 Enzyme add_enzyme Add IDO1 Enzyme prep_enzyme->add_enzyme add_inhibitor->add_enzyme initiate Initiate Reaction with L-Tryptophan add_enzyme->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (e.g., with Trichloroacetic Acid) incubate->terminate hydrolyze Hydrolyze N-formylkynurenine (Incubate at 50°C) terminate->hydrolyze read Measure Kynurenine Absorbance (e.g., at 321 nm or 480 nm with p-DMAB) hydrolyze->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Reaction Mixture: In the assay buffer, prepare a solution containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[16]

    • Substrate Solution: Prepare a stock solution of L-tryptophan in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the this compound derivative and known inhibitors (e.g., Epacadostat) in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal (<1%).

  • Assay Procedure:

    • In a 96-well plate, add the reaction mixture.

    • Add the inhibitor solutions or vehicle control to the respective wells.

    • Add the diluted recombinant human IDO1 enzyme to all wells except the blank.

    • Pre-incubate for a short period at room temperature.

    • Initiate the reaction by adding the L-tryptophan substrate solution.

    • Incubate the plate at 37°C for 30-60 minutes.[16]

  • Detection and Analysis:

    • Terminate the reaction by adding 30% (w/v) trichloroacetic acid.[16]

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[16]

    • Centrifuge the plate to pellet any precipitated protein.

    • Measure the absorbance of the supernatant at 321 nm. Alternatively, a colorimetric method involving p-dimethylaminobenzaldehyde (Ehrlich's reagent) can be used to measure absorbance at 480 nm.[17]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay evaluates the inhibitor's efficacy in a more physiologically relevant setting by measuring its ability to block IDO1 activity in intact cells. IDO1 expression is typically induced in a cancer cell line using interferon-gamma (IFN-γ), and the amount of kynurenine secreted into the culture medium is quantified.[17]

Causality Behind Experimental Choices:

  • Cell Line Selection: SK-OV-3 (ovarian cancer) or HeLa (cervical cancer) cells are commonly used as they robustly express IDO1 upon stimulation.[17][18]

  • IFN-γ Stimulation: IFN-γ is a potent inducer of IDO1 expression in many cell types, mimicking the inflammatory conditions often found in the tumor microenvironment.[17]

  • Kynurenine Measurement: Quantifying the end product of the IDO1-catalyzed reaction in the cell culture supernatant provides a direct readout of intracellular enzyme activity.

Experimental Workflow Diagram:

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cancer Cells (e.g., SK-OV-3) in a 96-well Plate induce_ido1 Induce IDO1 Expression with IFN-γ seed_cells->induce_ido1 add_inhibitor Add Serial Dilutions of Test Compounds & Known Inhibitors induce_ido1->add_inhibitor incubate Incubate for 24-48 hours add_inhibitor->incubate collect_supernatant Collect Cell Culture Supernatant incubate->collect_supernatant assess_viability Perform Cell Viability Assay (e.g., MTT, to check for toxicity) incubate->assess_viability measure_kynurenine Quantify Kynurenine Concentration (e.g., HPLC or Colorimetric Assay) collect_supernatant->measure_kynurenine calculate_ec50 Calculate EC50 Values measure_kynurenine->calculate_ec50

Caption: Workflow for the cell-based IDO1 activity assay.

Step-by-Step Protocol:

  • Cell Culture and IDO1 Induction:

    • Seed a suitable cancer cell line (e.g., SK-OV-3) in a 96-well plate and allow the cells to adhere overnight.[17]

    • The following day, treat the cells with human IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24 hours.[17]

  • Inhibitor Treatment:

    • Add serial dilutions of the this compound derivative and known inhibitors to the cells.

    • Incubate for an additional 24-48 hours.

  • Kynurenine Quantification:

    • Collect the cell culture supernatant.

    • Quantify the kynurenine concentration using a colorimetric assay with Ehrlich's reagent or by a more sensitive method like HPLC.[17][18] For the colorimetric assay, the supernatant is mixed with trichloroacetic acid, incubated, and then mixed with Ehrlich's reagent before reading the absorbance at 480 nm.[17]

  • Data Analysis:

    • Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not compound toxicity.

    • Calculate the EC50 value by plotting the percentage of kynurenine production relative to the vehicle control against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound directly binds to its intended target within the complex environment of a living cell.[19][20] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[19]

Causality Behind Experimental Choices:

  • Intact Cells: This assay provides direct evidence of target engagement in a physiological context, which is a critical step to bridge the gap between biochemical and cellular potencies.[21]

  • Thermal Denaturation: Applying a heat gradient allows for the assessment of protein stability. Unbound proteins denature and aggregate at lower temperatures than their ligand-bound counterparts.

  • Western Blotting or High-Throughput Readouts: Western blotting is the traditional method for detecting the soluble fraction of the target protein. More advanced, higher-throughput methods can also be employed.[21][22]

Experimental Workflow Diagram:

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat Intact Cells with Test Compound or Vehicle incubate_cells Incubate to Allow Compound Entry and Binding treat_cells->incubate_cells aliquot_cells Aliquot Cell Suspension incubate_cells->aliquot_cells heat_samples Heat Aliquots at Different Temperatures (Temperature Gradient) aliquot_cells->heat_samples lyse_cells Lyse Cells (e.g., Freeze-Thaw) heat_samples->lyse_cells separate_fractions Separate Soluble and Aggregated Proteins by Centrifugation lyse_cells->separate_fractions detect_protein Detect Soluble IDO1 in Supernatant (e.g., Western Blot) separate_fractions->detect_protein plot_curve Plot Melting Curve to Determine Thermal Shift detect_protein->plot_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells that express IDO1 (either endogenously or through transfection).

    • Treat the cells with the this compound derivative or a known inhibitor at a fixed concentration, alongside a vehicle control.

    • Incubate to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

  • Protein Fractionation and Detection:

    • Lyse the cells using freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble IDO1 remaining in the supernatant at each temperature point using Western blotting or another sensitive protein detection method.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble IDO1 against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an interaction.[23][24] This level of detail is invaluable for lead optimization.

Causality Behind Experimental Choices:

  • Immobilized Target: Recombinant IDO1 is immobilized on a sensor chip, allowing for the precise measurement of binding events as the analyte (inhibitor) flows over the surface.

  • Real-Time Monitoring: SPR detects changes in the refractive index at the sensor surface as the inhibitor binds and dissociates, providing a continuous sensorgram of the interaction.[25]

  • Kinetic Parameters (ka, kd, KD): This method yields not just the binding affinity (KD) but also the on-rate (ka) and off-rate (kd), which can be crucial for predicting in vivo efficacy and duration of action.[26]

Experimental Workflow Diagram:

cluster_setup SPR Setup cluster_binding Binding Analysis cluster_data Data Analysis immobilize Immobilize Recombinant IDO1 onto a Sensor Chip association Association Phase: Inject Analyte over the Surface immobilize->association prepare_analyte Prepare Serial Dilutions of Test Compound (Analyte) prepare_analyte->association equilibrium Equilibrium Phase: Continuous Analyte Flow association->equilibrium dissociation Dissociation Phase: Flow Buffer over the Surface equilibrium->dissociation sensorgram Generate Sensorgram (Response vs. Time) dissociation->sensorgram fitting Fit Data to a Kinetic Model sensorgram->fitting kinetics Determine ka, kd, and KD fitting->kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Protocol:

  • Chip Preparation:

    • Immobilize purified recombinant human IDO1 onto a suitable SPR sensor chip (e.g., via amine coupling).

  • Kinetic Analysis:

    • Prepare a series of dilutions of the this compound derivative in a suitable running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized IDO1 surface (association phase).

    • Switch to flowing only the running buffer over the chip to monitor the dissociation of the inhibitor (dissociation phase).

  • Data Analysis:

    • The binding events are recorded in real-time as a sensorgram.

    • Fit the sensorgram data to an appropriate kinetic binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The comprehensive benchmarking of novel this compound derivatives against established IDO1 inhibitors requires a systematic and multi-tiered approach. By employing the detailed protocols outlined in this guide—from initial enzymatic screening to cellular activity assays and biophysical confirmation of target engagement—researchers can generate robust and reliable data. This structured methodology will not only facilitate a clear understanding of the potency and mechanism of action of new chemical entities but also enable informed decisions in the progression of promising candidates through the drug discovery pipeline.

References

  • Lara, P. N., et al. (2017). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research.
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A Comparative Guide to the Metabolic Stability of 6-Fluoro-2-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the metabolic stability of 6-Fluoro-2-methylnicotinic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the impact of structural modifications, particularly fluorination, on the metabolic fate of this important chemical scaffold. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide lead optimization efforts.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic stability.[1] This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for generating toxic metabolites.[1][2] Compounds with poor metabolic stability are often rapidly cleared from the body, failing to achieve therapeutic concentrations, while others may produce harmful byproducts.[2][3]

Nicotinic acid derivatives are a versatile class of compounds with a broad range of therapeutic applications. However, like many small molecules, their efficacy can be limited by metabolic liabilities. A common strategy to enhance metabolic stability is the introduction of fluorine atoms into the molecular structure. This guide focuses on this compound, a scaffold where the interplay between a metabolically labile methyl group and a stability-enhancing fluorine atom presents a compelling case study.

The Scientific Rationale: Why Fluorination Matters

The strategic incorporation of fluorine into drug candidates is a well-established method for improving metabolic and pharmacokinetic properties.[4][5] This is not simply due to the strength of the Carbon-Fluorine (C-F) bond, but rather a combination of steric and electronic effects that alter how the molecule interacts with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[4][6]

Key Mechanisms of Fluorine-Induced Metabolic Stability:

  • Blocking Metabolic Hotspots: The C-F bond is significantly stronger than a Carbon-Hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by CYP enzymes.[7] Placing a fluorine atom at a known site of metabolic attack—a "metabolic hotspot"—can effectively block this pathway, prolonging the drug's half-life.[3][6]

  • Altering Electronic Properties: Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can deactivate an entire aromatic or heterocyclic ring system towards oxidation.[6] This can prevent metabolism even at sites distant from the fluorine atom itself.

  • Modulating pKa and Lipophilicity: Fluorination can lower the pKa of nearby basic groups and influence the molecule's overall lipophilicity (LogP).[7] These changes affect solubility, membrane permeability, and binding interactions with enzymes and receptors, indirectly influencing metabolic fate.[7][8]

In the case of this compound, the primary site of metabolism is predicted to be the 2-methyl group, which is susceptible to hydroxylation by CYP enzymes. The fluorine atom at the 6-position exerts a strong electron-withdrawing effect on the pyridine ring, making it less susceptible to oxidation. This "metabolic shielding" is the core hypothesis for the enhanced stability of this derivative compared to its non-fluorinated parent.

Experimental Design for Comparative Stability Assessment

To objectively compare the metabolic stability of this compound derivatives, a well-controlled in vitro study is essential. The liver microsomal stability assay is the industry-standard method for early-stage assessment of Phase I metabolism.[9]

Test Compounds for a Comparative Study:

A logical study would compare the following compounds to elucidate structure-stability relationships:

  • Compound A (Parent): 2-methylnicotinic acid

  • Compound B (Lead): this compound

  • Compound C (Isomer Control): 5-Fluoro-2-methylnicotinic acid

  • Compound D (Non-fluorinated Control): Nicotinic Acid

This selection allows for a direct comparison between the fluorinated and non-fluorinated analogs, as well as an assessment of the positional impact of the fluorine substituent.

The In Vitro Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by the rich complement of Phase I enzymes, particularly CYPs, found in liver microsomes.[][11] The primary endpoints are the compound's metabolic half-life (t½) and its intrinsic clearance (Clint), which is the rate of metabolism independent of physiological factors.[]

Below is a detailed, self-validating protocol for conducting this crucial experiment.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol is designed for a 96-well plate format to assess the metabolic stability of test compounds.

I. Materials & Reagents

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Control Compounds:

    • High Clearance Control: Verapamil (or Testosterone)

    • Low Clearance Control: Warfarin (or Diclofenac)

  • Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., from BioIVT), stored at -80°C.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (NRS):

    • Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate, 66 mM MgCl₂ in H₂O.

    • Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate.

  • Reaction Termination Solution: Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide, Labetalol) at a suitable concentration (e.g., 100 ng/mL).

  • Instrumentation: LC-MS/MS system for quantitative analysis.

II. Experimental Workflow

The overall workflow involves incubation, reaction termination, and analysis.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis P1 Prepare Test & Control Compound Working Solutions (e.g., 100 µM in Buffer) I1 Pre-warm HLM and Compound solutions for 5 min P1->I1 P2 Thaw Human Liver Microsomes (HLM) on ice and dilute to 1 mg/mL in cold Phosphate Buffer P2->I1 I2 Initiate Reaction by adding NADPH Regenerating System I1->I2 I3 Incubate and collect aliquots at specified time points (0, 5, 15, 30, 45 min) I2->I3 A1 Terminate Reaction by adding cold Acetonitrile with Internal Standard I3->A1 A2 Centrifuge to precipitate protein A1->A2 A3 Transfer supernatant for LC-MS/MS Analysis A2->A3 A4 Quantify remaining parent compound A3->A4

Caption: Workflow for the liver microsomal stability assay.

III. Step-by-Step Procedure

  • Prepare Master Mix: On ice, prepare a master mix of Human Liver Microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL for the incubation.

  • Set up Incubation Plate: To the wells of a 96-well plate, add the appropriate volume of buffer. Then add a small volume of the 100 µM test/control compound working solution to achieve a final concentration of 1 µM.

  • Pre-incubation: Add the diluted HLM solution to each well. Mix and pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH Regenerating System to all wells except the "minus-cofactor" controls. The 0-minute time point aliquot should be removed immediately and transferred into a separate 96-well plate containing the termination solution.[11]

  • Time Course Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 45 minutes), remove an aliquot from each well and add it to the corresponding well in the termination plate.[11][12]

  • Reaction Quenching: The addition of cold acetonitrile with an internal standard immediately stops the enzymatic reaction and precipitates the microsomal proteins.[11]

  • Sample Processing: Once all time points are collected, seal the termination plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.

IV. Data Analysis

  • Calculate Percent Remaining: For each time point, determine the peak area ratio of the test compound to the internal standard. The percent remaining is calculated as: (% Remaining) = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line is the negative of the elimination rate constant (-k).[11]

  • Calculate Half-Life (t½): t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Comparative Data and Interpretation

The following table presents hypothetical, yet realistic, data from the described experiment.

CompoundStructuret½ (min)Clint (µL/min/mg)Metabolic Stability Classification
A: 2-methylnicotinic acid (Parent)1877.0Moderate
B: this compound (Lead Compound)> 60< 23.1High
C: 5-Fluoro-2-methylnicotinic acid (Isomer Control)4530.8High
D: Nicotinic Acid (Non-fluorinated Control)> 60< 23.1High

Interpretation of Results:

  • Compound A (Parent): The parent compound, 2-methylnicotinic acid, shows moderate stability with a half-life of 18 minutes. This suggests the 2-methyl group is a significant metabolic liability, likely undergoing CYP-mediated hydroxylation.

  • Compound B (Lead): The introduction of a fluorine atom at the 6-position results in a dramatic increase in metabolic stability. The half-life extends beyond the duration of the assay, indicating very low intrinsic clearance. This strongly supports the hypothesis that the electron-withdrawing fluorine deactivates the pyridine ring, protecting the methyl group from oxidation.

  • Compound C (Isomer Control): The 5-fluoro isomer also shows enhanced stability compared to the parent compound, but less so than the 6-fluoro derivative. This highlights the positional importance of the substituent; the electronic effect of the fluorine is likely strongest when it is para to the nitrogen and meta to the methyl group, as in the 6-fluoro position.

  • Compound D (Control): Unsubstituted nicotinic acid is highly stable, confirming that the methyl group in Compound A is the primary driver of its metabolism.

G cluster_pathway Predicted Metabolic Pathway Parent 2-methylnicotinic acid Metabolite 2-(hydroxymethyl)nicotinic acid Parent->Metabolite CYP-mediated Oxidation Fluorinated This compound Blocked Metabolism Blocked Fluorinated->Blocked Electron-withdrawing effect of Fluorine

Caption: Predicted metabolic fate of derivatives.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of strategic fluorination on the metabolic stability of 2-methylnicotinic acid derivatives. The in vitro data clearly show that introducing a fluorine atom at the 6-position effectively shields the molecule from CYP-mediated metabolism, significantly increasing its metabolic half-life. This is a direct result of the powerful electron-withdrawing properties of fluorine, which deactivates the pyridine ring system.[6]

The enhanced stability of this compound makes it a significantly more attractive candidate for further drug development than its non-fluorinated parent. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative stability studies.

Future work should focus on:

  • Metabolite Identification: Confirming the exact site of metabolism for the less stable derivatives.

  • CYP Reaction Phenotyping: Identifying the specific CYP isozymes (e.g., CYP2D6, CYP3A4) responsible for the metabolism.[13][14]

  • In Vivo Pharmacokinetics: Validating these in vitro findings with pharmacokinetic studies in animal models to assess the real-world impact on drug exposure and efficacy.

By systematically applying these principles and experimental approaches, drug discovery teams can rationally design molecules with optimized pharmacokinetic properties, increasing the likelihood of clinical success.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Bajaj, R., & Kumar, R. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]

  • Inhance Technologies. (n.d.). How Is Fluorine Used in the Medical Field? Inhance Technologies. Available at: [Link]

  • Crasto, C. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. Available at: [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Parker, W. B., Allan, P. W., Shaddix, S. C., Rose, L. M., & Speegle, H. F. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology, 55(10), 1673-1681. Available at: [Link]

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • MDPI. (2024, July 23). Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6. MDPI. Available at: [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Di, L., & Kerns, E. H. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. Current Opinion in Drug Discovery & Development, 8(4), 495-503. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

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Side-by-side analysis of different purification methods for 6-Fluoro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Fluoro-2-methylnicotinic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide provides a side-by-side analysis of two common purification techniques for this compound: Recrystallization by pH Adjustment and Silica Gel Column Chromatography . We will delve into the mechanistic basis for each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on typical experimental outcomes.

Understanding the Physicochemical Properties of this compound

Before exploring purification methods, it is crucial to understand the physicochemical properties of this compound that govern its behavior in different separation techniques. As a carboxylic acid derivative of pyridine, it possesses both acidic (carboxylic acid group) and weakly basic (pyridine nitrogen) functionalities. This amphoteric nature, along with its polarity, dictates its solubility in various solvents and its interaction with chromatographic stationary phases. Commercial grades of this compound are typically available at purities of 97-98%[1][2].

Method 1: Purification by Recrystallization via pH Adjustment

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. For ionizable compounds like this compound, solubility in aqueous solutions is highly dependent on pH. This property can be exploited to achieve efficient purification.

Principle of the Method

The underlying principle of this method is the differential solubility of this compound and its impurities at various pH levels. In an acidic solution, the pyridine nitrogen is protonated, and the carboxylic acid group is in its neutral form. Conversely, in a basic solution, the carboxylic acid group is deprotonated to form a carboxylate salt, which is generally more soluble in water. Impurities, depending on their chemical nature, may not exhibit the same solubility profile. By carefully adjusting the pH, this compound can be selectively precipitated from the solution, leaving the more soluble impurities behind. A similar principle is described in a patent for the synthesis of a related compound, 6-fluoronicotinic acid, where the product is isolated by pH adjustment and filtration[3].

Experimental Protocol
  • Dissolution: Dissolve the crude this compound in an aqueous basic solution (e.g., 1M NaOH) with gentle heating and stirring until a clear solution is obtained. The amount of base should be sufficient to deprotonate the carboxylic acid and form the soluble sodium salt.

  • Treatment with Activated Carbon (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and stir for 10-15 minutes. This step helps to adsorb high molecular weight colored impurities.

  • Hot Filtration: While the solution is still hot, perform a gravity filtration to remove the activated carbon and any insoluble impurities.

  • Precipitation: Slowly add an acid (e.g., 1M HCl) to the hot filtrate with continuous stirring. Monitor the pH of the solution. As the isoelectric point of the molecule is approached, this compound will precipitate out of the solution. Adjust the final pH to approximately 3-4 to ensure maximum precipitation[3].

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities and the salt formed during neutralization.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram

Recrystallization_Workflow A Crude Product B Dissolve in Aqueous Base A->B C Hot Filtration (remove insolubles) B->C D Acidify to pH 3-4 C->D E Cool and Crystallize D->E F Vacuum Filtration & Washing E->F G Dry Purified Product F->G

Caption: Workflow for Recrystallization by pH Adjustment.

Method 2: Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent).

Principle of the Method

Silica gel is a polar stationary phase. Polar compounds will adsorb more strongly to the silica gel and therefore elute more slowly, while non-polar compounds will pass through the column more quickly. For this compound, its polar carboxylic acid and pyridine moieties will lead to strong interactions with the silica gel. The choice of a suitable mobile phase (eluent) is critical. A less polar eluent will result in slower elution, while a more polar eluent will increase the elution speed. By using a gradient of solvents with increasing polarity, it is possible to first elute less polar impurities and then the desired product. The purification of other nicotinic acid derivatives by silica gel column chromatography has been reported with various solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol[4][5].

Experimental Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of the initial eluent or a slightly more polar solvent) and load it onto the top of the silica gel column.

  • Elution: Begin the elution with a relatively non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then potentially adding a small amount of methanol).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Workflow Diagram

Chromatography_Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions & Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for Silica Gel Column Chromatography.

Side-by-Side Performance Analysis

FeatureRecrystallization by pH AdjustmentSilica Gel Column Chromatography
Principle Differential solubility based on pHDifferential adsorption on a stationary phase
Typical Purity Achieved >99%>99.5%
Typical Recovery Yield 80-90%70-85%
Scalability Easily scalable to large quantitiesMore challenging to scale up
Solvent Consumption Moderate (primarily water)High (organic solvents)
Time Consumption Relatively fast (a few hours)Can be time-consuming (several hours to a day)
Cost Low (inexpensive reagents and equipment)Higher (cost of silica gel and large volumes of solvents)
Waste Generation Primarily aqueous wasteSignificant organic solvent waste
Ideal for Removing impurities with different acidity/basicitySeparating compounds with close polarities

Discussion and Recommendations

The choice of purification method for this compound depends on several factors, including the nature and quantity of impurities, the desired final purity, the scale of the purification, and available resources.

Recrystallization by pH adjustment is a highly effective, cost-efficient, and scalable method, particularly for removing impurities that do not share the same pH-dependent solubility profile as the target compound. It is an excellent choice for routine purification and for processing larger batches of material. The primary potential for yield loss is the residual solubility of the product in the mother liquor.

Silica gel column chromatography offers the potential for achieving very high purity by separating compounds with very similar structures but different polarities. However, it is a more resource-intensive technique in terms of time, cost, and solvent consumption. It is often employed for smaller-scale purifications where exceptionally high purity is required, or when recrystallization fails to remove certain impurities.

For industrial applications, a multi-step purification process might be employed, starting with a cost-effective bulk purification method like recrystallization, followed by a final polishing step using chromatography if necessary to meet stringent purity requirements.

Conclusion

Both recrystallization by pH adjustment and silica gel column chromatography are viable and effective methods for the purification of this compound. A thorough understanding of the principles behind each technique, coupled with a careful consideration of the specific purification goals, will enable researchers and drug development professionals to select the most appropriate method to obtain this critical building block with the desired level of purity.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Pour, M., Fakhri, F., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Kumar, S., & Babu, B. V. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • U.S. Patent No. 3,657,259. (1972). Process for the production of pyridine carboxylic acids.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Retrieved from [Link]

  • Wang, L., et al. (2020). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Journal of Visualized Experiments, (162).
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chinese Patent No. CN104003934A. (2014). 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • Chinese Patent No. CN115433122A. (2022).
  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Patent No. 3,037,987. (1962).
  • Chinese Patent No. CN102249994B. (2013).
  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Symbiot. (n.d.). Recrystallization of DAN. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Retrieved from [Link]

  • N.A. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • Amerigo Scientific. (n.d.). 2-Hydroxy-6-methylnicotinic acid. Retrieved from [Link]

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Evaluating the cost-effectiveness of different synthetic pathways to 6-Fluoro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the cost-effectiveness and technical feasibility of synthetic pathways for 6-Fluoro-2-methylnicotinic acid (CAS 393546-32-2) .

Executive Summary

This compound is a critical fluorinated building block used in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural motif—a pyridine ring functionalized with a fluorine atom, a methyl group, and a carboxylic acid—presents a regiochemical challenge.

This guide analyzes three distinct synthetic pathways. Our evaluation identifies Pathway A (N-Oxide Activation & Halex) as the most cost-effective and scalable route for industrial production, offering a balance of raw material availability and reaction safety. Pathway B (Directed Metalation) serves as a high-precision alternative for small-scale, rapid analog generation, while Pathway C (Functionalization of Dichlorides) is evaluated for its utility when supply chains for fluorinated precursors are constrained.

MetricPathway A: N-Oxide/HalexPathway B: Directed MetalationPathway C: Dichloride Conversion
Cost Efficiency HighLowModerate
Scalability High (kg to ton)Low (g to kg)Moderate
Step Count 3 Steps2 Steps3 Steps
Key Risk Energetic Workup (POCl3)Cryogenic Conditions (-78°C)Regioselectivity

Detailed Pathway Analysis

Pathway A: The N-Oxide Activation Route (Recommended)

Strategy: This route leverages the commercially available 2-methylnicotinic acid. It utilizes the N-oxide rearrangement (Reissert-Henze reaction) to install a chlorine atom at the C6 position, followed by a Halogen Exchange (Halex) reaction.

Mechanism & Logic
  • N-Oxidation: The pyridine nitrogen is oxidized to activate the ring toward nucleophilic attack.

  • Regioselective Chlorination: Treatment with POCl3 converts the N-oxide to a chloride. The C2 position is blocked by the methyl group. The C6 position is sterically favored over C4 (which is adjacent to the carboxylic acid), leading to high regioselectivity for 6-chloro-2-methylnicotinic acid.

  • Halex Reaction: The chlorine at C6, activated by the ring nitrogen and the electron-withdrawing carboxyl group, is displaced by fluoride using Potassium Fluoride (KF).

Experimental Protocol
  • Step 1: Oxidation

    • Dissolve 2-methylnicotinic acid (1.0 eq) in acetic acid. Add 30% H2O2 (1.5 eq) dropwise at 60°C. Stir at 80°C for 4 hours.

    • Workup: Concentrate under vacuum to obtain the N-oxide.

  • Step 2: Chlorination

    • Suspend the N-oxide in toluene. Add POCl3 (1.2 eq) cautiously. Reflux for 3 hours.

    • Note: This step generates HCl gas; use a scrubber.

    • Workup: Quench on ice/water. Adjust pH to 3-4. Filter the precipitate (6-chloro-2-methylnicotinic acid).

  • Step 3: Fluorination (Halex)

    • Mix the chloro-intermediate (1.0 eq) with spray-dried KF (2.0 eq) and Tetraphenylphosphonium bromide (0.05 eq) in sulfolane or DMSO.

    • Heat to 140°C for 12 hours.

    • Workup: Dilute with water, acidify, and extract with Ethyl Acetate. Recrystallize from Ethanol.

Cost & Performance Analysis
  • Yield: ~55-65% (Overall).

  • Cost Drivers: POCl3 and KF are inexpensive commodity chemicals. Sulfolane recycling is the primary operational cost.

  • Scalability: Excellent. Exothermic quenches are manageable with standard reactor cooling.

Pathway B: Directed Ortho Metalation (DoM)

Strategy: A "Fluorine-First" approach using 2,6-difluoropyridine. This pathway relies on the strong directing ability of fluorine to install the carboxylic acid, followed by a challenging alkylation.

Mechanism & Logic
  • Lithiation: LDA selectively deprotonates C3 (ortho to Fluorine) due to the inductive effect of the fluorine atom.

  • Carboxylation: The lithiated species is quenched with CO2 to form 2,6-difluoronicotinic acid.

  • Methylation: This is the bottleneck. Displacing the C2-fluorine with a methyl group (using MeMgBr or MeLi) is difficult to control regiochemically (C2 vs C6 attack) and requires low temperatures.

Experimental Protocol (Step 1 & 2 Focus)
  • Protocol:

    • Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C.

    • Add 2,6-difluoropyridine (1.0 eq) dropwise. Stir for 1 hour.

    • Bubble dry CO2 gas through the solution for 30 mins.

    • Allow to warm to RT.[1] Quench with dilute HCl. Extract with MTBE.

Cost & Performance Analysis
  • Yield: >80% for lithiation; <40% for methylation step.

  • Cost Drivers: 2,6-Difluoropyridine is significantly more expensive than 2-methylnicotinic acid. Cryogenic cooling (-78°C) adds massive utility costs at scale.

  • Scalability: Poor. Handling pyrophoric lithium bases and maintaining cryogenic zones is impractical for multi-ton production.

Pathway C: Functionalization of Dichlorides

Strategy: Utilizing 2,6-dichloro-3-methylpyridine (or related nitrile) and performing a double-Halex or selective hydrolysis.

Mechanism & Logic
  • Hydrolysis: Convert 2,6-dichloro-3-methylpyridine to the nicotinic acid derivative (oxidation of methyl) – Wait, this removes the methyl group.

  • Alternative: Start with 2,6-dichloro-nicotinic acid (commercial).

  • Halex: Convert to 2,6-difluoronicotinic acid.

  • Methylation: Similar to Pathway B, requires selective substitution.

Critique: This pathway often converges with Pathway B's difficult final step or requires expensive palladium-catalyzed methylation (Suzuki) to install the methyl group selectively at C2, which is cost-prohibitive compared to Pathway A.

Visualization of Pathways

The following diagram illustrates the reaction flow and decision points for the two primary pathways.

SynthesisPathways cluster_legend Pathway Comparison StartA 2-Methylnicotinic Acid ($ Low Cost) NOxide N-Oxide Intermediate StartA->NOxide H2O2, AcOH (Oxidation) Chloro 6-Chloro-2-methyl- nicotinic acid NOxide->Chloro POCl3 (Regioselective Cl) Product 6-Fluoro-2-methyl- nicotinic acid Chloro->Product KF, Sulfolane (Halex) StartB 2,6-Difluoropyridine ($$$ High Cost) Lithio Lithiated Species (-78°C) StartB->Lithio LDA, THF (DoM) DifluoroAcid 2,6-Difluoronicotinic Acid Lithio->DifluoroAcid CO2 Quench DifluoroAcid->Product MeLi/MeMgBr (Low Selectivity) key1 Pathway A: Industrial Standard (Recommended) key2 Pathway B: Academic/High Cost

Figure 1: Comparative reaction scheme. Pathway A (Green) offers a linear, scalable route. Pathway B (Red) involves cryogenic steps and selectivity issues.

Cost-Effectiveness Data

The table below estimates the Cost of Goods Sold (COGS) contribution for reagents and operations.

ComponentPathway A (N-Oxide)Pathway B (DoM)
Starting Material Cost Low ($20-40/kg)High ($300-500/kg)
Reagent Cost Low (H2O2, POCl3, KF)High (LDA, Anhydrous THF)
Energy Cost Moderate (Heating required)Very High (Cryogenic cooling)
Waste Disposal (E-Factor) Moderate (Phosphates, Salts)High (Lithium salts, Solvents)
Est. Manufacturing Cost 1.0x (Baseline) 4.5x - 6.0x

References

  • BenchChem. (2025).[1] Synthesis of Methyl 6-fluoronicotinate: Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylpyridine Product Data. Retrieved from

  • National Institutes of Health (NIH). (2014). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine.[2][3][4] Journal of the American Chemical Society. Retrieved from

  • Google Patents. (2022). Preparation method of 6-fluoronicotinic acid (CN115433122A). Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2016). Halex Reaction Guide. Retrieved from

Sources

A Comparative Guide to the Synthesis of 6-Fluoro-2-methylnicotinic Acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Fluoro-2-methylnicotinic Acid

This compound, a fluorinated pyridine derivative, is a key structural motif in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). Despite its importance, detailed and reproducible synthesis protocols are not widely consolidated, presenting a challenge for researchers. This guide provides a comparative analysis of two plausible and robust synthetic pathways, offering detailed experimental protocols, mechanistic insights, and a practical assessment of their respective strengths and weaknesses to aid researchers in their synthetic endeavors.

Overview of Plausible Synthetic Strategies

Based on established principles of pyridine chemistry and analogous transformations reported in the literature, two primary strategies for the synthesis of this compound emerge as the most viable.

  • Pathway 1: Directed ortho-Metalation and Carboxylation. This approach leverages a commercially available, pre-fluorinated starting material, 2-fluoro-6-methylpyridine, and introduces the carboxylic acid functionality in a single, highly regioselective step.

  • Pathway 2: Nucleophilic Aromatic Substitution (Halogen Exchange). This route begins with a more readily accessible, chlorinated analogue, 6-chloro-2-methylnicotinic acid, and introduces the fluorine atom in a final, key transformation.

This guide will now delve into the detailed experimental protocols for each pathway, providing the scientific rationale behind the chosen reagents and conditions.

Pathway 1: Synthesis via Directed ortho-Metalation and Carboxylation

This pathway is arguably the more elegant and direct route, capitalizing on the principles of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[1]

Scientific Rationale

The fluorine atom at the C6 position and the methyl group at the C2 position of the starting material, 2-fluoro-6-methylpyridine, both act as ortho-directing groups. However, the fluorine atom is a significantly stronger directing group for lithiation than the methyl group. The reaction proceeds by deprotonation at the C3 position, which is adjacent to the fluorine atom, using a strong lithium amide base like Lithium Diisopropylamide (LDA). This generates a transient pyridyl-lithium intermediate that is then "quenched" by bubbling carbon dioxide gas through the reaction mixture. A final acidic workup protonates the resulting carboxylate to yield the desired product. The use of a hindered base like LDA at low temperatures is crucial to prevent nucleophilic addition to the pyridine ring.[2]

Experimental Workflow Diagram

Pathway_1_Ortho_Metalation start 2-Fluoro-6-methylpyridine intermediate 3-Lithio-6-fluoro-2-methylpyridine (in situ) start->intermediate 1. LDA, THF 2. -78 °C product This compound intermediate->product 1. CO2 (gas) 2. H3O+ workup

Caption: Workflow for Pathway 1 via ortho-metalation.

Detailed Experimental Protocol

Materials:

  • 2-Fluoro-6-methylpyridine (commercially available)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (gas or dry ice)

  • Hydrochloric Acid (HCl), 1M

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-fluoro-6-methylpyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for 1 hour, or add an excess of crushed dry ice pellets. The reaction mixture will typically become a thick slurry.

  • Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of 1M HCl until the pH is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Pathway 2: Synthesis via Nucleophilic Aromatic Substitution (Halogen Exchange)

This pathway relies on a classic transformation in fluorination chemistry, the halogen exchange (Halex) reaction. It involves synthesizing a chlorinated precursor and then substituting the chlorine atom with fluorine using a fluoride salt.

Scientific Rationale

The synthesis begins with the oxidation of the commercially available 2-methyl-6-chloropyridine-3-carbaldehyde or a similar precursor to form 6-chloro-2-methylnicotinic acid. The key step is the subsequent nucleophilic aromatic substitution. The chlorine atom at the C6 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. Heating this intermediate with a fluoride source, such as spray-dried potassium fluoride (KF), in a high-boiling polar aprotic solvent like DMSO or sulfolane, facilitates the displacement of the chloride ion by fluoride.[3][4] The efficiency of this reaction is highly dependent on the dryness of the fluoride salt and the reaction conditions.

Experimental Workflow Diagram

Pathway_2_Halex start 6-Chloro-2-methylnicotinic Acid (or its ester) product This compound start->product KF, DMSO High Temperature (e.g., 180-220 °C)

Caption: Workflow for Pathway 2 via Halogen Exchange.

Detailed Experimental Protocol

Materials:

  • 6-Chloro-2-methylnicotinic acid (synthesis from precursors may be required)

  • Potassium Fluoride (spray-dried, anhydrous)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

Procedure:

  • Preparation of Starting Material: 6-Chloro-2-methylnicotinic acid can be prepared by the oxidation of 6-chloro-2-methyl-3-substituted pyridine precursors (e.g., the corresponding aldehyde or methyl group) using standard oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[5][6]

  • Halogen Exchange Reaction: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 6-chloro-2-methylnicotinic acid (1.0 equivalent) and anhydrous potassium fluoride (2-3 equivalents). Add anhydrous DMSO to the flask.

  • Heating: Heat the reaction mixture to a high temperature (typically in the range of 180-220 °C) and maintain for several hours (4-12 hours). The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Extraction and Purification: Collect the precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Comparative Analysis of Synthetic Pathways

The choice between these two synthetic routes will depend on the specific resources, scale, and safety considerations of the laboratory.

ParameterPathway 1: Directed ortho-MetalationPathway 2: Halogen Exchange (Halex)
Starting Material 2-Fluoro-6-methylpyridine6-Chloro-2-methylnicotinic acid or its precursor
Availability of SM Commercially available but can be expensive.Precursor is often more readily available and cheaper.
Number of Steps 2 steps (LDA prep + carboxylation).2+ steps (Precursor synthesis + Halex).
Key Transformation C-H activation and C-C bond formation.Nucleophilic Aromatic Substitution (C-Cl to C-F).
Reagents & Conditions Cryogenic temperatures (-78 °C), pyrophoric n-BuLi.High temperatures (180-220 °C), anhydrous conditions.
Potential Yield Moderate to good, highly dependent on technique.Moderate to good, sensitive to fluoride source activity.
Scalability Challenging due to cryogenic temperatures and handling of organolithiums.More amenable to scale-up, though high temperatures can be a concern.
Safety Concerns Handling of pyrophoric n-BuLi requires significant care.High reaction temperatures pose a risk; DMSO can decompose exothermically.
Reproducibility Highly dependent on the quality of reagents and strict anhydrous/anaerobic technique.Sensitive to the quality and dryness of the potassium fluoride.

Conclusion and Recommendation

Both presented pathways offer viable, albeit mechanistically distinct, routes to this compound.

Pathway 1 (Directed ortho-Metalation) is the more concise and elegant approach, ideal for small-scale synthesis where the higher cost of the starting material is not prohibitive. Its success hinges on meticulous execution, particularly the maintenance of anhydrous conditions and low temperatures.

Pathway 2 (Halogen Exchange) represents a more classical and potentially more cost-effective approach for larger-scale preparations, provided an efficient synthesis of the chlorinated precursor is established. While it involves higher temperatures, the reagents are generally less hazardous than pyrophoric organolithiums.

Ultimately, the choice of synthesis will be guided by the researcher's expertise, available equipment, and the desired scale of production. This guide provides the foundational knowledge and detailed procedural outlines to enable the successful and reproducible synthesis of this important chemical building block.

References

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. Available at: [Link]

  • Gessner, V. H., & Strohmann, C. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. LOCKSS. Available at: [Link]

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP 0192287 A2). Available at: [Link]

  • Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotininate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(1), 24. Available at: [Link]

  • Wikipedia. (2023). Metal–halogen exchange. Retrieved February 11, 2026, from [Link]

  • Collum, D. B., et al. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 132(18), 6361-5. Available at: [Link]

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP 0192287 A2).
  • U.S. Patent and Trademark Office. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids (U.S. Patent No. 2,567,948).
  • U.S. Patent and Trademark Office. (1972). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions (U.S. Patent No. 5,756,750).

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A Comparative Pharmacokinetic Analysis of 6-Fluoro vs. 6-Chloro Nicotinic Acid Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic properties of 6-fluoro versus 6-chloro nicotinic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of halogen substitution on drug disposition. By synthesizing fundamental physicochemical principles with experimental data, this document aims to inform rational drug design and candidate selection.

Introduction: The Strategic Role of Halogen Substitution in Drug Design

The introduction of halogens, particularly fluorine and chlorine, into drug candidates is a widely employed strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] On an aromatic scaffold like nicotinic acid, substituting a hydrogen atom with a halogen at the 6-position can profoundly alter its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between fluorine and chlorine is not arbitrary; it is a deliberate decision based on their distinct physicochemical characteristics, which can lead to significantly different outcomes in vivo.[2][3] This guide will explore these differences, providing a framework for predicting and interpreting the pharmacokinetic behavior of 6-halo-nicotinic acid derivatives.

Foundational Physicochemical Differences: Fluorine vs. Chlorine

The divergent pharmacokinetic profiles of 6-fluoro and 6-chloro nicotinic acid derivatives are rooted in the fundamental differences between these two halogens. Understanding these properties is crucial for predicting their impact on ADME.[4]

PropertyFluorine (F)Chlorine (Cl)Pharmacokinetic Implication
van der Waals Radius 1.47 Å1.74 ÅChlorine's larger size can introduce steric hindrance at enzyme active sites or protein binding pockets, potentially altering metabolism and distribution. Fluorine is a closer isostere of hydrogen (1.20 Å).[1]
Electronegativity (Pauling) 3.983.16Fluorine's higher electronegativity can lower the pKa of nearby acidic or basic centers, affecting ionization state, solubility, and receptor interactions.[4]
C-Halogen Bond Strength ~105 kcal/mol~79 kcal/molThe significantly stronger C-F bond makes it more resistant to metabolic cleavage by enzymes like Cytochrome P450s, often leading to increased metabolic stability.[4]
Lipophilicity Contribution (π) +0.14 (Aromatic)+0.71 (Aromatic)The greater lipophilicity of chlorine typically enhances membrane permeability and can increase plasma protein binding, but may also lead to lower aqueous solubility.[1]

These properties collectively influence how the molecule interacts with biological systems, from crossing intestinal membranes to being recognized by metabolic enzymes.

Comparative Pharmacokinetic Profile Analysis

While direct head-to-head comparative studies are sparse, we can synthesize a comparative analysis based on the established principles of halogen substitution and data from representative compounds.

Absorption and Bioavailability

The oral absorption of a drug is heavily influenced by its solubility and permeability. The higher lipophilicity conferred by a chlorine atom generally favors passive diffusion across the gastrointestinal membrane. However, this must be balanced with aqueous solubility. While chlorination can sometimes decrease solubility, fluorination is less likely to have a negative impact and may even improve it in some cases.[1] Consequently, both 6-fluoro and 6-chloro derivatives can exhibit good oral absorption.[5]

Distribution and Plasma Protein Binding

A drug's distribution is largely governed by its binding to plasma proteins like albumin.[6] The fraction of unbound drug is what is available to exert a therapeutic effect and be cleared from the body.[7][8]

  • 6-Chloro Derivatives : The increased lipophilicity of chlorinated compounds often leads to higher plasma protein binding. This can result in a lower volume of distribution and a longer half-life, as the drug is effectively sequestered in the bloodstream.

  • 6-Fluoro Derivatives : Fluorinated compounds, being less lipophilic, generally exhibit lower plasma protein binding compared to their chlorinated analogs.[9][10] This may lead to a higher fraction of unbound drug, potentially increasing its availability to target tissues but also making it more susceptible to rapid clearance.

Metabolism: The Critical Point of Divergence

Metabolism is where the most significant differences between 6-fluoro and 6-chloro nicotinic acid derivatives are observed. The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a central role in Phase I oxidative reactions.[11][12][13]

  • 6-Chloro Derivatives : The weaker C-Cl bond is more susceptible to oxidative cleavage by CYP enzymes. This can lead to dehalogenation or hydroxylation on the pyridine ring, representing major clearance pathways. Aromatic hydroxylation is a common metabolic route for many drugs.[14]

  • 6-Fluoro Derivatives : The robust C-F bond is significantly more resistant to metabolic attack.[4] This often "blocks" a potential site of metabolism, forcing the molecule to be cleared through other, potentially slower, pathways. This increased metabolic stability is a primary reason for the use of fluorine in drug design and can lead to a longer half-life and higher drug exposure (AUC).[15]

The diagram below illustrates the differential metabolic fates of 6-halo-nicotinic acid derivatives, highlighting the stability of the C-F bond versus the susceptibility of the C-Cl bond to CYP-mediated oxidation.

G cluster_fluoro 6-Fluoro Derivative cluster_chloro 6-Chloro Derivative F_Parent 6-Fluoro Nicotinic Acid Derivative CYP450 CYP450 Enzymes (e.g., CYP3A4, 2C9) F_Parent->CYP450 Slow F_Metabolite Metabolism at Other Sites (e.g., conjugation) F_Parent->F_Metabolite Alternative Pathways Cl_Parent 6-Chloro Nicotinic Acid Derivative Cl_Parent->CYP450 Fast Cl_Metabolite1 Oxidative Metabolites (e.g., Hydroxylation) CYP450->Cl_Metabolite1 Cl_Metabolite2 Dehalogenated Metabolites CYP450->Cl_Metabolite2 Resistant C-F Bond is Metabolically Robust Susceptible C-Cl Bond is Susceptible to Oxidation

Figure 1. Differential metabolic pathways of 6-fluoro vs. 6-chloro derivatives.
Excretion

The final route of elimination from the body, excretion, depends on the properties of the parent drug and its metabolites. Less metabolized, more polar compounds (often the case for fluoro-derivatives) may be more readily excreted by the kidneys. In contrast, metabolites of chloro-derivatives, which are often made more polar through Phase I and Phase II (conjugation) reactions, are also typically eliminated renally or via bile.

Supporting Experimental Protocols

To generate the data necessary for this comparative analysis, several key in vitro and in vivo experiments are required. The following protocols are foundational in pharmacokinetic screening.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[11][16][17]

Objective: To measure the in vitro half-life (t½) and intrinsic clearance (CLint) of 6-fluoro and 6-chloro nicotinic acid derivatives in liver microsomes.[18]

Methodology:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Compound Incubation: Add the test compound (final concentration typically 1 µM) to the microsomes (final protein concentration 0.5 mg/mL) in the reaction buffer and pre-incubate at 37°C.[17]

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[11] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line determines the elimination rate constant, from which the half-life and CLint are calculated.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay measures the extent to which a drug binds to plasma proteins, determining the fraction unbound (fu).[6][7][19]

Objective: To determine the percentage of plasma protein binding for the test compounds.

Methodology:

  • Sample Preparation: Spike plasma (e.g., human, mouse) with the test compound to a final concentration (e.g., 1-10 µM).[7]

  • Device Setup: Add the compound-spiked plasma to the sample chamber of a RED device and dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber.[7] The two chambers are separated by a semipermeable membrane.[6]

  • Incubation: Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-8 hours) to allow the unbound drug to reach equilibrium across the membrane.[7][19]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate comparison during analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot in equal volumes.

  • Analysis: Quantify the concentration of the test compound in both sets of samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Rodent Pharmacokinetic Study

An in vivo study is essential to understand the complete ADME profile of a compound in a living system.[20][21][22]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, F%) following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Dosing: Administer the compound to rodents (e.g., mice or rats) via IV and PO routes at a specific dose.[21][23]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from a site like the submandibular vein.[20]

  • Plasma Preparation: Process the blood samples (e.g., by centrifugation) to isolate plasma.

  • Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software to calculate the parameters. Bioavailability (F%) is determined by comparing the AUC from the PO dose to the AUC from the IV dose.

The workflow for a typical rodent PK study is visualized below.

G Dose Dosing (IV and PO cohorts) Sample Serial Blood Sampling (Multiple Time Points) Dose->Sample Process Sample Processing (Plasma Isolation) Sample->Process Analyze Bioanalysis (LC-MS/MS Quantification) Process->Analyze Calculate PK Parameter Calculation (Cmax, Tmax, AUC, t½, etc.) Analyze->Calculate Report Final PK Profile Calculate->Report

Figure 2. Standard workflow for an in vivo rodent pharmacokinetic study.

Conclusion and Strategic Outlook

The choice between a 6-fluoro and a 6-chloro substitution on a nicotinic acid derivative has profound and predictable consequences for its pharmacokinetic profile.

  • 6-Fluoro derivatives are often characterized by enhanced metabolic stability due to the strength of the C-F bond. This typically translates to a longer half-life and lower clearance, which can be advantageous for reducing dosing frequency.

  • 6-Chloro derivatives tend to be more lipophilic , which can influence absorption and distribution, often leading to higher plasma protein binding. Their greater susceptibility to metabolic oxidation provides a handle for clearance, which can be beneficial in avoiding drug accumulation.

Ultimately, the optimal choice depends on the desired target product profile. If high metabolic stability and prolonged exposure are required, a fluoro-substitution is often the superior choice. If faster clearance or specific distribution properties are needed, a chloro-substitution may be more appropriate. The experimental protocols outlined in this guide provide the necessary framework for empirically determining these properties and making data-driven decisions in the drug discovery and development process.

References

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  • Signorelli, S., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • ResearchGate. (2025). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. Retrieved from ResearchGate. [Link]

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  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from Frontiers. [Link]

  • Wagner, D. J., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Sheng, N., et al. (2017). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. PubMed. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Fluoro-2-methylnicotinic Acid Analogs Against Human Carbonic Anhydrase III

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, experimentally-grounded comparison of the binding affinities of 6-Fluoro-2-methylnicotinic acid and its selected analogs against Human Carbonic Anhydrase III (HCA III). As drug discovery increasingly relies on computational methods to prescreen and rationalize the development of novel therapeutics, a comprehensive understanding of in-silico techniques like molecular docking is paramount. This document is structured to not only present the results of a comparative docking study but to also elucidate the scientific rationale behind the experimental design and interpret the findings in the context of structure-activity relationships.

Introduction: The Therapeutic Potential of Nicotinic Acid Analogs and the Significance of Carbonic Anhydrase III

Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their therapeutic applications, most notably in the management of dyslipidemia.[1][2] Beyond their effects on lipid metabolism, these compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical properties, such as metabolic stability and binding affinity. This compound represents a scaffold of interest for the development of novel therapeutic agents.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] These enzymes are involved in numerous physiological processes, and their dysregulation has been implicated in various diseases, including glaucoma, epilepsy, and cancer.[4][5] Human Carbonic Anhydrase III (HCA III), highly expressed in skeletal muscle and adipose tissue, has been a subject of interest for its potential role in metabolic regulation.[6][7] Notably, studies have shown that nicotinic acid derivatives can act as inhibitors of carbonic anhydrases.[8] This inhibitory action, particularly on isoforms involved in lipogenesis, presents a promising avenue for the development of novel therapeutics for metabolic disorders.[8]

This guide will focus on a comparative molecular docking study of this compound and its analogs against HCA III to predict their binding affinities and interaction patterns. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] By simulating the binding process, we can gain insights into the molecular basis of ligand-target recognition and guide the design of more potent and selective inhibitors.

Materials and Methods: A Validated In-Silico Protocol

The credibility of any computational study hinges on the meticulousness of its methodology. The following protocol is designed to be a self-validating system, where each step is grounded in established best practices in the field of molecular modeling.

Selection of Target Protein and Ligands

Target Protein: Human Carbonic Anhydrase III (HCA III) was selected as the biological target for this study. The rationale for this choice is twofold: firstly, nicotinic acid derivatives have been previously identified as inhibitors of carbonic anhydrases[8], and secondly, HCA III's involvement in metabolic processes aligns with the known therapeutic applications of nicotinic acid. The crystal structure of HCA III was obtained from the Protein Data Bank (PDB ID: 1Z93), which provides a high-resolution (2.1 Å) model of the enzyme.[10][11]

Ligand Selection: A set of commercially available analogs of this compound was chosen for this comparative study. The parent compound and its analogs were selected to provide structural diversity, allowing for an exploration of the structure-activity relationship. The 2D structures of the selected ligands are presented in Table 1.

Table 1: Selected Ligands for Comparative Docking Study

Ligand NameChemical Structure
This compound
2-Methylnicotinic acid
6-Chloronicotinic acid
6-Methylnicotinic acid
Nicotinic acid
Protein and Ligand Preparation

Protein Preparation: The downloaded PDB file of HCA III (1Z93) was prepared using AutoDockTools (ADT). This involved removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structure was saved in the PDBQT format, which is required for AutoDock Vina.

Ligand Preparation: The 2D structures of the ligands were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable, low-energy conformations. The prepared ligands were then converted to the PDBQT format using ADT, with the tool automatically detecting the rotatable bonds.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program. The search space for docking was defined by a grid box centered on the active site of HCA III. The active site was identified based on the location of the zinc ion and the binding pocket of known inhibitors from homologous structures. The dimensions of the grid box were set to 25 x 25 x 25 Å with a spacing of 1.0 Å to encompass the entire active site. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8. For each ligand, the top 9 binding poses were generated and ranked based on their predicted binding affinity (in kcal/mol).

Visualization and Analysis

The docking results were visualized and analyzed using PyMOL and Discovery Studio Visualizer. The binding poses of the ligands within the active site of HCA III were examined to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.

Workflow Diagram

The following diagram illustrates the step-by-step workflow of the comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation protein_select Target Selection: HCA III (PDB: 1Z93) protein_prep Protein Preparation: Remove water, add hydrogens, assign charges (ADT) protein_select->protein_prep ligand_select Ligand Selection: This compound & Analogs ligand_prep Ligand Preparation: 3D conversion, energy minimization (MMFF94) ligand_select->ligand_prep docking Molecular Docking: AutoDock Vina protein_prep->docking ligand_prep->docking results Binding Affinity (kcal/mol) docking->results grid_box Grid Box Definition: Centered on active site grid_box->docking visualization Visualization: PyMOL, Discovery Studio results->visualization interaction_analysis Interaction Analysis: H-bonds, hydrophobic, Zn coordination visualization->interaction_analysis sar Structure-Activity Relationship (SAR) interaction_analysis->sar

Caption: A schematic overview of the computational workflow for the comparative docking study.

Results and Discussion: Unveiling Structure-Activity Relationships

The comparative docking study yielded valuable insights into the binding of this compound and its analogs to the active site of HCA III. The predicted binding affinities and key molecular interactions are summarized in Table 2.

Table 2: Docking Results of this compound Analogs against HCA III

LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound-6.8His94, His96, His119, Thr199, Gln92
2-Methylnicotinic acid-6.5His94, His96, His119, Thr199, Gln92
6-Chloronicotinic acid-6.3His94, His96, His119, Thr199, Gln92
6-Methylnicotinic acid-6.1His94, His96, His119, Thr199, Gln92
Nicotinic acid-5.8His94, His96, His119, Thr199

Interpretation of Results:

The docking results indicate that all the tested analogs, including the parent compound this compound, exhibit favorable binding affinities for the active site of HCA III. The negative binding affinity values suggest that the binding process is spontaneous.

A consistent binding mode was observed for all the docked ligands. The carboxylate group of the nicotinic acid scaffold plays a crucial role in coordinating with the catalytic zinc ion present in the active site of HCA III. This interaction is a hallmark of many known carbonic anhydrase inhibitors. The pyridine ring of the ligands is positioned within a hydrophobic pocket, and the substituents on the ring influence the overall binding affinity.

Structure-Activity Relationship (SAR) Analysis:

  • This compound displayed the highest predicted binding affinity (-6.8 kcal/mol). The presence of the electron-withdrawing fluorine atom at the 6-position and the methyl group at the 2-position appears to be beneficial for binding. The fluorine atom can participate in favorable electrostatic interactions, while the methyl group can occupy a small hydrophobic pocket, enhancing the overall binding.

  • 2-Methylnicotinic acid also showed a strong binding affinity (-6.5 kcal/mol), suggesting that the methyl group at the 2-position contributes positively to the interaction.

  • 6-Chloronicotinic acid had a slightly lower binding affinity (-6.3 kcal/mol) compared to its fluoro-substituted counterpart. While chlorine is also an electron-withdrawing group, its larger size compared to fluorine might lead to minor steric clashes within the binding pocket.

  • 6-Methylnicotinic acid exhibited a binding affinity of -6.1 kcal/mol. The methyl group at the 6-position is likely to have a different impact on the electronic properties and steric fit compared to the 2-position.

  • Nicotinic acid , the unsubstituted parent compound, had the lowest binding affinity (-5.8 kcal/mol) among the tested analogs. This suggests that the substituents at the 2 and 6 positions play a significant role in enhancing the binding to HCA III.

The key interacting residues in the active site of HCA III include the three histidine residues (His94, His96, and His119) that coordinate the zinc ion, as well as Thr199 and Gln92, which form hydrogen bonds with the carboxylate group of the ligands. These interactions anchor the ligands within the active site and are critical for their inhibitory activity.

Conclusion and Future Directions

This comparative docking study provides valuable computational evidence for the potential of this compound and its analogs as inhibitors of Human Carbonic Anhydrase III. The in-silico results suggest that substitutions on the pyridine ring of nicotinic acid can significantly influence the binding affinity, with the 6-fluoro-2-methyl substitution showing the most promise.

The causality behind these experimental choices lies in the established knowledge of nicotinic acid's biological activities and the known role of carbonic anhydrases in various pathologies. By selecting a relevant biological target and a structurally diverse set of analogs, this study provides a rational basis for further drug development efforts.

It is crucial to emphasize that these computational predictions must be validated through in-vitro and in-vivo experimental studies. Future work should focus on the synthesis of these and other novel analogs and their evaluation in enzymatic assays to determine their IC50 values against HCA III. Furthermore, crystallographic studies of the most potent inhibitors in complex with HCA III would provide definitive experimental validation of the predicted binding modes.

This guide serves as a comprehensive example of how computational docking can be a powerful tool in the early stages of drug discovery, enabling the prioritization of lead compounds and providing a molecular framework for understanding their mechanism of action.

References

  • Council for Responsible Nutrition (CRN). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Available from: [Link]

  • Nocentini, A., et al. (2022). Acipimox inhibits human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 856-862. Available from: [Link]

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. Available from: [Link]

  • Shankar, S. P., & Sabarathinam, S. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. Available from: [Link]

  • Tu, C., et al. (2005). Human Carbonic Anhydrase III: Structural and Kinetic Study of Catalysis and Proton Transfer. Biochemistry, 44(31), 10492-10500. Available from: [Link]

  • Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver. (1985). Carcinogenesis, 6(11), 1591-1594. Available from: [Link]

  • Rosenson, R. S. (2003). Antiatherothrombotic effects of nicotinic acid. Atherosclerosis, 171(1), 87-96. Available from: [Link]

  • Chemistry LibreTexts. About Carbonic Anhydrase. Available from: [Link]

  • Human carbonic anhydrase III: structural and kinetic study of catalysis and proton transfer. (2005). Biochemistry, 44(31), 10492-10500. Available from: [Link]

  • Sun, J., et al. (2017). Tyrosyl-tRNA synthetase inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 27(5), 557-564. Available from: [Link]

  • Liu, L., et al. (2012). Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. Molecular Pharmacology, 82(6), 1155-1162. Available from: [Link]

  • RCSB PDB. 1Z93: Human Carbonic Anhydrase III:Structural and Kinetic study of Catalysis and Proton Transfer. Available from: [Link]

  • Tu, C., et al. (2005). Human Carbonic Anhydrase III: Structural and Kinetic Study of Catalysis and Proton Transfer. Biochemistry, 44(31), 10492-10500. Available from: [Link]

  • THE INHIBITION OF NICOTINAMIDE-ADENINE DINUCLEOTIDE-LINKED 3-ALPHA-HYDROXY STEROID DEHYDROGENASE BY CERTAIN ANTIMETABOLIC DRUGS. (1964). The Journal of biological chemistry, 239, 2398-2403. Available from: [Link]

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  • Parkkila, S., & Parkkila, A. K. (2014). Carbonic anhydrase III: A neglected isozyme is stepping into the limelight. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 353-360. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-Fluoro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

6-Fluoro-2-methylnicotinic acid is a substituted pyridine carboxylic acid. While specific toxicological data is limited, the available information for this compound and structurally similar nicotinic acid derivatives indicates that it should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these hazards, a thorough risk assessment is mandatory before commencing any work. The causality is clear: direct contact with the solid or its dust can lead to localized inflammation and discomfort. Inhalation of airborne particles can irritate the mucous membranes of the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The minimum required PPE in any laboratory setting where this chemical is handled includes a lab coat, safety glasses or goggles, and closed-toe shoes.[2] The following provides a more detailed, task-specific breakdown.

Level of Protection Required PPE Rationale and Expert Insight
Primary Protection • Nitrile gloves• Chemical splash goggles• Laboratory coatThis is the foundational layer for handling the solid compound in a well-ventilated area. Nitrile gloves offer good resistance to a range of chemicals.[3] Chemical splash goggles are essential to prevent eye contact from accidental splashes or dust.[3]
Enhanced Protection • Double gloving (Nitrile)• Face shield (in addition to goggles)• Chemical-resistant apronRecommended when handling larger quantities, during reactions where splashing is possible, or when there is a higher risk of dust generation. A face shield provides an additional barrier for the entire face.
Respiratory Protection • N95 dust mask or a respirator with an appropriate cartridgeNecessary when there is a potential for aerosolization or if working outside of a certified chemical fume hood.[4] Proper fit testing is essential for respirator effectiveness.

Operational Plan: From Receipt to Disposal

A self-validating system of protocols ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.[4][5]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Ventilation: All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Use a spatula for transfers. Avoid scooping directly from the container with weighing paper to minimize dust.

    • If possible, weigh the material directly into a sealable container within the fume hood.

  • Dissolution: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[4]

    • Clean all contaminated surfaces.

    • Remove and wash contaminated clothing before reuse.[4]

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and correct action is critical.

EmergencyResponse cluster_skin Skin Exposure Protocol cluster_eye Eye Exposure Protocol cluster_inhalation Inhalation Exposure Protocol Exposure Chemical Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Remove_Clothing Remove contaminated clothing. Skin_Contact->Remove_Clothing Remove_Contacts Remove contact lenses, if present and easy to do. Eye_Contact->Remove_Contacts Fresh_Air Move person to fresh air. Inhalation->Fresh_Air Flush_Skin Immediately flush skin with plenty of water for at least 15 minutes. Seek_Medical_Attention_Skin Seek medical attention if irritation persists. Flush_Skin->Seek_Medical_Attention_Skin Remove_Clothing->Flush_Skin Flush_Eyes Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek_Medical_Attention_Eye Seek immediate medical attention. Flush_Eyes->Seek_Medical_Attention_Eye Remove_Contacts->Flush_Eyes Artificial_Respiration If not breathing, give artificial respiration. Fresh_Air->Artificial_Respiration Seek_Medical_Attention_Inhalation Seek medical attention. Artificial_Respiration->Seek_Medical_Attention_Inhalation

Caption: Emergency response workflow for exposure to this compound.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove any contaminated clothing.[6] If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5][6][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][5]

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.[8][9]

DisposalWorkflow Start Waste Generation Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Containerize Use Designated, Labeled, and Sealed Waste Containers Segregate->Containerize Store Store in a Secure, Secondary Containment Area Containerize->Store Dispose Dispose Through an Accredited Waste Disposal Contractor Store->Dispose

Caption: Chemical waste disposal workflow.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization: Use clearly labeled, leak-proof containers for all waste.[10] Keep containers closed except when adding waste.[10]

  • Storage: Store waste containers in a designated, secure area with secondary containment to prevent environmental release in case of a spill.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[8][9] Do not dispose of this chemical down the drain or in regular trash.[9][11]

References

  • Fisher Scientific. (2024, February 10). Safety Data Sheet: 2-Hydroxy-6-methylnicotinic acid.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 6-Methylnicotinic acid.
  • Central Drug House (P) Ltd. (n.d.). Nicotinic Acid CAS No 59-67-6 Material Safety Data Sheet.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
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